4-Fluorobenzoyl isothiocyanate
Description
Structure
3D Structure
Properties
IUPAC Name |
4-fluorobenzoyl isothiocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4FNOS/c9-7-3-1-6(2-4-7)8(11)10-5-12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZMSWUYBYCVYKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N=C=S)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4FNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60290147 | |
| Record name | 4-fluorobenzoyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60290147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78225-74-8 | |
| Record name | NSC67049 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67049 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-fluorobenzoyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60290147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-fluorobenzoyl isothiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Chemical Properties and Synthetic Utility of 4-Fluorobenzoyl Isothiocyanate
Executive Summary
4-Fluorobenzoyl isothiocyanate is a highly reactive acyl isothiocyanate that serves as a pivotal intermediate in synthetic organic chemistry. Characterized by the presence of a carbonyl group adjacent to the isothiocyanate moiety, its reactivity is significantly enhanced compared to simple aryl or alkyl isothiocyanates. This guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity. We will delve into its primary application as a powerful electrophilic building block for the construction of N-acylthiourea scaffolds, which are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. The strategic incorporation of a fluorine atom further modulates the electronic and metabolic properties of its derivatives, making 4-fluorobenzoyl isothiocyanate a valuable synthon for developing novel therapeutic agents.
Identification and Physicochemical Profile
Nomenclature and Structure
-
Systematic IUPAC Name: (4-fluorophenyl)(isothiocyanatomethanoyl)
-
Common Name: 4-Fluorobenzoyl isothiocyanate
-
Molecular Formula: C₈H₄FNOS
-
Structure:
The structure consists of a 4-fluorophenyl ring attached to a carbonyl group, which is in turn bonded to the nitrogen atom of an isothiocyanate functional group (-N=C=S).
As a reactive intermediate, 4-Fluorobenzoyl isothiocyanate is typically generated in situ and used immediately in subsequent reactions. Therefore, extensive experimental data on the isolated compound is limited. The properties below are estimated or derived from data for structurally related compounds.
Physicochemical Properties
| Property | Value / Description | Source / Basis |
| Molecular Weight | 181.19 g/mol | Calculated |
| Physical State | Expected to be a solid or oil at room temperature. | Analogy to other benzoyl isothiocyanates. |
| Solubility | Soluble in aprotic organic solvents like acetone, tetrahydrofuran (THF), and dichloromethane (DCM). | Inferred from synthetic protocols.[1] |
| Stability | Highly moisture-sensitive; readily hydrolyzes. Reacts with nucleophiles. | General reactivity of acyl isothiocyanates.[2] |
| Boiling Point | Not available (decomposes). | Reactivity precludes distillation. |
| Melting Point | Not available. | Not typically isolated. |
Synthesis and Spectroscopic Characterization
General Synthesis Protocol (in situ Generation)
The most common and efficient method for preparing 4-fluorobenzoyl isothiocyanate is the reaction of 4-fluorobenzoyl chloride with a thiocyanate salt. The resulting intermediate is not isolated but is used directly in the next step of the reaction sequence.[1][3]
Causality: This reaction proceeds via a nucleophilic acyl substitution. The thiocyanate ion (SCN⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-fluorobenzoyl chloride. The chloride ion is displaced as a leaving group, forming the acyl isothiocyanate. Anhydrous conditions are critical to prevent the hydrolysis of the highly reactive acyl chloride starting material and the isothiocyanate product.
Experimental Protocol:
-
Setup: A dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with ammonium thiocyanate (1.1 equivalents) or potassium thiocyanate (1.1 equivalents).
-
Solvent Addition: Anhydrous acetone or tetrahydrofuran (THF) is added to dissolve or suspend the thiocyanate salt.
-
Reactant Addition: A solution of 4-fluorobenzoyl chloride (1.0 equivalent) in the same anhydrous solvent is added dropwise to the stirred mixture at room temperature.
-
Reaction: The mixture is typically heated to reflux for 30-60 minutes to ensure complete formation of the 4-fluorobenzoyl isothiocyanate.
-
Confirmation: The formation of a precipitate (ammonium or potassium chloride) is indicative of the reaction's progress. The resulting solution/suspension containing the in situ generated 4-fluorobenzoyl isothiocyanate is then cooled and used directly for the subsequent reaction, often after filtering off the salt precipitate.[1]
Caption: Workflow for the in-situ synthesis of 4-Fluorobenzoyl Isothiocyanate.
Spectroscopic Profile (Anticipated)
While spectra of the isolated compound are not common, its structure allows for the prediction of key spectroscopic features.
-
Infrared (IR) Spectroscopy: Two highly characteristic peaks are expected. The first is a very strong and sharp absorption for the carbonyl (C=O) stretch, anticipated around 1710-1730 cm⁻¹ . The second is a very strong and characteristically broad absorption for the asymmetric stretch of the isothiocyanate (-N=C=S) group, typically appearing between 2000-2150 cm⁻¹ . A related structure showed an N=C=S stretch at 2117 cm⁻¹.[4]
-
¹³C NMR Spectroscopy: The carbon atom of the isothiocyanate group is expected to have a chemical shift in the range of δ 130-140 ppm .[5] However, this signal is often broad or of low intensity due to quadrupolar relaxation effects of the adjacent ¹⁴N nucleus. The carbonyl carbon would appear further downfield, typically around δ 165-170 ppm . Aromatic carbons attached to fluorine will show characteristic C-F coupling.
-
¹H NMR Spectroscopy: The aromatic protons will appear as two distinct multiplets in the aromatic region (δ 7.0-8.5 ppm), showing coupling patterns consistent with a 1,4-disubstituted benzene ring.
Chemical Reactivity and Mechanistic Insight
Electrophilic Nature and Reactivity
The unique reactivity of 4-fluorobenzoyl isothiocyanate stems from the electronic influence of the adjacent carbonyl group on the isothiocyanate moiety.[2] This creates a highly electrophilic system with two primary sites susceptible to nucleophilic attack:
-
Isothiocyanate Carbon: This is the most common site of attack by soft nucleophiles like amines.
-
Carbonyl Carbon: This site can also be attacked by nucleophiles, particularly under conditions that favor acylation.
The electron-withdrawing nature of the 4-fluorobenzoyl group makes the isothiocyanate carbon significantly more electrophilic than in non-acylated analogs, thus accelerating reactions with nucleophiles.
Reaction with Nucleophiles: Synthesis of N-Acylthioureas
The hallmark reaction of 4-fluorobenzoyl isothiocyanate is its clean and efficient reaction with primary and secondary amines to form N-(4-fluorobenzoyl)thiourea derivatives.[1][3][6]
Mechanism: The reaction proceeds via a nucleophilic addition mechanism. The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbon of the isothiocyanate group. This forms a zwitterionic tetrahedral intermediate, which rapidly undergoes a proton transfer (often facilitated by the solvent or another amine molecule) to yield the stable N,N'-disubstituted or N,N',N'-trisubstituted acylthiourea product. This reaction is typically high-yielding and serves as the primary synthetic application of this reagent.
Caption: Reaction pathway for the synthesis of N-acylthioureas.
Application in Medicinal Chemistry and Drug Discovery
A Key Building Block for Bioactive Scaffolds
4-Fluorobenzoyl isothiocyanate is not an end-product but a strategic tool. Its value lies in its ability to rapidly generate molecular diversity for biological screening.
-
The N-Acylthiourea Pharmacophore: The resulting N-acylthiourea core is a well-established pharmacophore found in compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anti-HIV properties.[3][6] The two NH groups and the thiocarbonyl and carbonyl groups provide ideal hydrogen bond donors and acceptors for interacting with biological targets like enzymes and receptors.
-
The Role of Fluorine: The inclusion of a fluorine atom is a common strategy in modern drug design.[1] Its high electronegativity can alter the acidity of nearby protons, influence molecular conformation, and block sites of metabolic oxidation, often leading to improved metabolic stability and bioavailability of the final drug candidate.
Workflow for Library Synthesis
The in situ generation and subsequent reaction of 4-fluorobenzoyl isothiocyanate is ideally suited for parallel synthesis to create libraries of potential drug candidates.
Conceptual Workflow:
-
Intermediate Generation: A stock solution of 4-fluorobenzoyl isothiocyanate is prepared in situ as described in Section 3.1.
-
Library Design: A diverse set of primary and secondary amines is selected, varying in steric and electronic properties (e.g., aliphatic, aromatic, heterocyclic).
-
Parallel Reaction: The isothiocyanate solution is dispensed into an array of reaction vessels (e.g., a 96-well plate), and a different amine is added to each well.
-
Reaction and Workup: The reactions are allowed to proceed, often at room temperature or with gentle heating. The products, typically solids, can often be isolated by simple precipitation and filtration.
-
Purification and Characterization: The resulting library of N-(4-fluorobenzoyl)thiourea derivatives is purified (e.g., by recrystallization or chromatography) and characterized.
-
Biological Screening: The purified compound library is submitted for high-throughput screening against selected biological targets to identify hit compounds for further development.
Caption: Logic flow for drug discovery using 4-Fluorobenzoyl Isothiocyanate.
Safety, Handling, and Storage
Hazard Assessment
-
GHS Classification (Anticipated):
-
Primary Hazards: Corrosive, moisture-sensitive, toxic, sensitizer.
Handling and Personal Protective Equipment (PPE)
All manipulations should be performed inside a certified chemical fume hood by trained personnel.
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene), a flame-retardant lab coat, and full-body protection if handling large quantities.
-
Respiratory Protection: If there is a risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.
-
Engineering Controls: Ensure adequate ventilation to keep airborne concentrations below exposure limits.
Storage and Stability Considerations
4-Fluorobenzoyl isothiocyanate is not intended for long-term storage. It should be generated in situ and consumed immediately. If temporary storage of the generating solution is necessary, it must be kept under a dry, inert atmosphere (N₂ or Ar) and protected from moisture, which would cause rapid decomposition.
Conclusion
4-Fluorobenzoyl isothiocyanate is a quintessential example of a reactive intermediate whose value is defined by its synthetic potential. Its high electrophilicity, driven by the acyl group, allows for rapid and efficient access to N-(4-fluorobenzoyl)thioureas. This scaffold is of paramount importance in medicinal chemistry, and the strategic placement of a fluorine atom aligns with modern drug design principles aimed at enhancing pharmacological properties. For researchers in drug discovery and synthetic chemistry, understanding the synthesis, reactivity, and handling of this powerful building block is key to unlocking new avenues for the development of novel, biologically active molecules.
References
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PubChem. (n.d.). p-Fluorobenzyl isothiocyanate. National Center for Biotechnology Information. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Isothiocyanate synthesis. Retrieved from [Link]
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PubChem. (n.d.). 4-Fluorophenyl isothiocyanate. National Center for Biotechnology Information. Retrieved from [Link]
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Kim, H., & Park, S. B. (2023). Recent Advancement in Synthesis of Isothiocyanates. ChemRxiv. Retrieved from [Link]
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Interface, C. B. (2020). Synthesis of Isothiocyanates: A Review. Chemistry & Biology Interface, 10(2), 34-50. Retrieved from [Link]
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ResearchGate. (n.d.). Isothiocyanate chemistry. Retrieved from [Link]
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Wikipedia. (n.d.). 4-Hydroxybenzyl isothiocyanate. Retrieved from [Link]
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RSC Publishing. (2023). Recent Advancement in the Synthesis of Isothiocyanates. Retrieved from [Link]
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National Center for Biotechnology Information. (2020). Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles. PubMed Central. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis, spectroscopic characterization (IR, 1H, 13C and 119Sn NMR, electrospray mass spectrometry) and toxicity of new organotin(IV) complexes with N,N′,O‐ and N,N′,S‐scorpionate ligands. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). General procedure for the synthesis of isothiocyanates. Retrieved from [Link]
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Günal, Ş. E. (2023). SYNTHESIS OF 2-FLUOROBENZOYL THIOUREA DERIVATIVES. DergiPark. Retrieved from [Link]
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İstanbul Ticaret Üniversitesi. (2023). SYNTHESIS OF 2-FLUOROBENZOYL THIOUREA DERIVATIVES. Journal of Science. Retrieved from [Link]
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ResearchGate. (n.d.). New fluorescently labeled isothiocyanate derivatives as a potential cancer theranostic tool. Retrieved from [Link]
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University of Calgary. (n.d.). Spectra Problem #7 Solution. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Fluorescein isothiocyanate. Retrieved from [Link]
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University of Surabaya. (n.d.). Synthesis of 4-chlorobenzoylthiourea from 4-chlorobenzoil chloride and thiourea. Retrieved from [Link]
-
Caprifico, A. E., et al. (2021). Biomedical and Pharmacological Uses of Fluorescein Isothiocyanate Chitosan-Based Nanocarriers. PubMed. Retrieved from [Link]
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ResearchGate. (n.d.). Near-Silence of Isothiocyanate Carbon in 13C NMR Spectra: A Case Study of Allyl Isothiocyanate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Thiourea synthesis by thioacylation. Retrieved from [Link]
-
Georganics. (2011). Safety Data Sheet: 4-Fluorobenzylisothiocyanate. Retrieved from [Link]
-
ARKIVOC. (n.d.). Reactivity and diverse synthetic applications of acyl isothiocyanates. Retrieved from [Link]
-
New Journal of Chemistry (RSC Publishing). (2023). Aroyl-isothiocyanates/isoselenocyanates as precursors to obtain novel cis-3-aroyl-thiourea/urea-β-lactams. Retrieved from [Link]
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-
National Center for Biotechnology Information. (n.d.). Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. PubMed Central. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, characterization and antimicrobial activity of some new 1-(fluorobenzoyl)-3-(fluorophenyl)thioureas. Retrieved from [Link]
-
PubMed. (n.d.). Reaction of fluorescein isothiocyanate with thiol and amino groups of sarcoplasmic ATPase. Retrieved from [Link]
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A Senior Application Scientist's Technical Guide to 4-Fluorobenzoyl Isothiocyanate and Its Phenyl Analogue
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug discovery, isothiocyanates (ITCs) serve as powerful and versatile synthons. Their unique reactivity profile allows for the construction of a wide array of heterocyclic compounds and complex molecules. This guide provides a detailed exploration of two closely related yet distinct fluorinated aromatic isothiocyanates: 4-fluorobenzoyl isothiocyanate and its more common analogue, 4-fluorophenyl isothiocyanate. Understanding their respective structures, synthesis, and reactivity is paramount for their effective application in research and development.
Part 1: Distinguishing Between 'Benzoyl' and 'Phenyl' Isothiocyanates
A critical point of clarification for researchers is the structural difference between "benzoyl" and "phenyl" isothiocyanates. The distinction lies in the presence or absence of a carbonyl group.
-
4-Fluorobenzoyl Isothiocyanate : This molecule contains a carbonyl group (C=O) between the fluorinated phenyl ring and the isothiocyanate moiety. It is an acyl isothiocyanate, which imparts a unique and heightened reactivity.
-
4-Fluorophenyl Isothiocyanate : This compound features the isothiocyanate group directly attached to the fluorinated phenyl ring, without an intervening carbonyl group.
This structural variance significantly influences the electrophilicity of the isothiocyanate carbon and, consequently, the reaction pathways and applications of each compound.
Part 2: 4-Fluorobenzoyl Isothiocyanate: A Reactive Intermediate
4-Fluorobenzoyl isothiocyanate is a highly reactive acyl isothiocyanate. Due to its reactivity, it is often synthesized and used in situ rather than being isolated and stored as a stable reagent.
Chemical Structure and Identification
| Property | Value |
| IUPAC Name | 4-Fluorobenzoyl isothiocyanate |
| Molecular Formula | C₈H₄FNOS |
| Structure | A 4-fluorophenyl group attached to a carbonyl group, which is in turn bonded to the nitrogen of an isothiocyanate group. |
| CAS Number | While not commonly listed as a commercial product, its chlorinated analogue, 4-chlorobenzoyl isothiocyanate, has the CAS number 16794-67-5[1]. |
Diagram 1: Chemical Structure of 4-Fluorobenzoyl Isothiocyanate
A 2D representation of the 4-Fluorobenzoyl Isothiocyanate structure.
Synthesis Protocol: In Situ Generation
Acyl isothiocyanates are typically prepared by the reaction of an acyl chloride with a thiocyanate salt.[2] This method is efficient for generating the reactive isothiocyanate for immediate use in subsequent reactions.
Experimental Protocol:
-
Setup : To a solution of 4-fluorobenzoyl chloride (1 equivalent) in a dry, aprotic solvent such as acetone or acetonitrile, add ammonium thiocyanate (1.1 equivalents).
-
Reaction : The mixture is typically stirred under reflux for 30-60 minutes. The progress can be monitored by thin-layer chromatography.
-
Filtration : Upon completion, the reaction mixture contains the desired 4-fluorobenzoyl isothiocyanate in solution. A salt byproduct (ammonium chloride) precipitates and is removed by filtration.
-
In Situ Use : The resulting filtrate containing the 4-fluorobenzoyl isothiocyanate is used directly in the next synthetic step without isolation.[3]
Diagram 2: In Situ Synthesis of 4-Fluorobenzoyl Isothiocyanate
Workflow for the in situ generation of 4-fluorobenzoyl isothiocyanate.
Reactivity and Primary Application: Synthesis of N-Benzoyl Thioureas
The primary utility of 4-fluorobenzoyl isothiocyanate lies in its reaction with primary or secondary amines to form N-acyl thiourea derivatives. These compounds are of significant interest in drug discovery due to their wide range of biological activities.[4] The presence of the electron-withdrawing benzoyl group makes the isothiocyanate carbon highly electrophilic and susceptible to nucleophilic attack by the amine.
This reaction is a cornerstone for creating libraries of potential therapeutic agents. For instance, N-4-methoxybenzoyl-N'-(4-fluorophenyl)thiourea has been synthesized and shown to have promising cytotoxic activity against HeLa cancer cells.[5] Similarly, various 2-fluorobenzoyl thiourea derivatives have been synthesized and evaluated for their antifungal properties.[3][4]
Part 3: 4-Fluorophenyl Isothiocyanate: A Versatile Building Block
In contrast to its benzoyl counterpart, 4-fluorophenyl isothiocyanate is a stable, commercially available reagent widely used in organic synthesis.
Chemical Structure and Identification
| Property | Value | Source |
| IUPAC Name | 1-Fluoro-4-isothiocyanatobenzene | [6] |
| Synonyms | p-Fluorophenyl isothiocyanate | [6] |
| CAS Number | 1544-68-9 | [6][7] |
| Molecular Formula | C₇H₄FNS | [6] |
| Molecular Weight | 153.18 g/mol | [7] |
| Appearance | Solid | |
| Melting Point | 24-26 °C | |
| Boiling Point | 228 °C |
Diagram 3: Chemical Structure of 4-Fluorophenyl Isothiocyanate
A 2D representation of the 4-Fluorophenyl Isothiocyanate structure.
Synthesis Protocols
While commercially available, understanding the synthesis of 4-fluorophenyl isothiocyanate is valuable. A common laboratory method involves the reaction of 4-fluoroaniline with carbon disulfide, followed by decomposition of the intermediate dithiocarbamate salt.[8]
Experimental Protocol:
-
Dithiocarbamate Formation : A primary amine (e.g., 4-fluoroaniline) is reacted with carbon disulfide in the presence of a base like triethylamine to form a dithiocarbamate salt in situ.
-
Desulfurization/Decomposition : The dithiocarbamate salt is then treated with a desulfurating agent, such as tosyl chloride or iodine, which mediates the elimination of H₂S and formation of the isothiocyanate.[8][9]
-
Workup and Purification : The reaction is typically worked up by extraction, and the crude product is purified by column chromatography or distillation to yield the pure 4-fluorophenyl isothiocyanate.
Reactivity and Applications in Drug Development
4-Fluorophenyl isothiocyanate is a key building block for synthesizing a variety of biologically active molecules, most notably thiourea derivatives. The isothiocyanate group readily reacts with nucleophiles like amines, making it an excellent scaffold for combinatorial chemistry and the generation of compound libraries for screening.[10]
-
Anticancer Research : Thiourea derivatives synthesized from 4-fluorophenyl isothiocyanate have been investigated for their antiproliferative activities against various cancer cell lines.[10] The fluorine atom can enhance metabolic stability and binding affinity of the final compound.
-
Antimicrobial Agents : This compound has been used to create thiourea derivatives that exhibit antimicrobial and antifungal properties.[10]
-
Enzyme Inhibitors : The reactivity of the isothiocyanate group allows it to form covalent bonds with biological targets, making it a useful functional group for designing enzyme inhibitors.
Part 4: Safety and Handling
Both 4-fluorobenzoyl isothiocyanate and 4-fluorophenyl isothiocyanate are reactive and hazardous chemicals that must be handled with appropriate safety precautions.
| Hazard Statement | GHS Code | Description |
| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage.[6] |
| Skin Sensitization | H317 | May cause an allergic skin reaction.[6] |
| Respiratory Sensitization | H334 | May cause allergy or asthma symptoms or breathing difficulties if inhaled.[6] |
Handling Recommendations:
-
Engineering Controls : Always handle these compounds in a well-ventilated chemical fume hood.[11]
-
Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety goggles, a face shield, chemical-resistant gloves, and a lab coat.[11]
-
Storage : Store in a cool, dry, well-ventilated area away from incompatible materials such as water, acids, and strong bases.[11] 4-Fluorophenyl isothiocyanate should be stored under refrigeration (2-8°C).
-
Disposal : Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
4-Fluorobenzoyl isothiocyanate and 4-fluorophenyl isothiocyanate are valuable reagents in synthetic and medicinal chemistry. While the former is a highly reactive intermediate primarily used for the in situ synthesis of N-acyl thioureas, the latter is a stable and versatile building block for creating diverse libraries of compounds for drug discovery. A precise understanding of their distinct structures and reactivities is essential for any researcher or drug development professional aiming to leverage their synthetic potential. Adherence to strict safety protocols is mandatory when handling these potent chemical entities.
References
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ChemRxiv. (n.d.). Recent Advancement in Synthesis of Isothiocyanates. Retrieved from [Link]
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RSC Publishing. (n.d.). Recent Advancement in the Synthesis of Isothiocyanates. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Isothiocyanate synthesis. Retrieved from [Link]
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PubChem. (n.d.). 4-Fluorophenyl isothiocyanate. Retrieved from [Link]
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MDPI. (n.d.). Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas. Retrieved from [Link]
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CHEMISTRY & BIOLOGY INTERFACE. (2020). Synthesis of Isothiocyanates: A Review. Retrieved from [Link]
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Georganics. (n.d.). 4-Fluorophenyl isothiocyanate - High purity. Retrieved from [Link]
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DergiPark. (2023). SYNTHESIS OF 2-FLUOROBENZOYL THIOUREA DERIVATIVES. Retrieved from [Link]
-
Arkivoc. (n.d.). Reactivity and diverse synthetic applications of acyl isothiocyanates. Retrieved from [Link]
-
LinkedIn. (2026). The Role of 3-Chloro-4-fluorophenyl Isothiocyanate in Chemical Synthesis. Retrieved from [Link]
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Springer. (2025). New fluorescently labeled isothiocyanate derivatives as a potential cancer theranostic tool. Retrieved from [Link]
-
ResearchGate. (2025). Biological Applications of Thiourea Derivatives: Detailed Review. Retrieved from [Link]
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Wikipedia. (n.d.). Isothiocyanate. Retrieved from [Link]
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PubMed Central. (n.d.). N-(4-Chlorobenzoyl)-N′-(3-fluorophenyl)thiourea. Retrieved from [Link]
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MDPI. (n.d.). Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. Retrieved from [Link]
-
ThaiScience. (2017). Docking, synthesis, and cytotoxic activity of N-4-methoxybenzoyl-N'-(4-fluorophenyl)thiourea on HeLa cell line. Retrieved from [Link]
-
ResearchGate. (2025). ChemInform Abstract: Reactivity and Diverse Synthetic Applications of Acyl Isothiocyanates. Retrieved from [Link]
-
Research Square. (2025). Synthesis, Characterization of Some Thiourea Derivatives Based on 4- Methoxybenzoyl Chloride as Antioxidants and Study of Molecu. Retrieved from [Link]
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Synthesis of 4-Fluorobenzoyl isothiocyanate from 4-fluorobenzoyl chloride
An In-depth Technical Guide to the Synthesis of 4-Fluorobenzoyl Isothiocyanate from 4-Fluorobenzoyl Chloride
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the synthesis of 4-fluorobenzoyl isothiocyanate, a critical and highly reactive intermediate in modern organic and medicinal chemistry. The document delves into the underlying reaction mechanisms, provides a detailed and field-proven experimental protocol, and outlines the necessary analytical techniques for product characterization. Causality behind experimental choices, safety protocols, and data interpretation are emphasized to ensure scientific integrity and reproducibility for researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of 4-Fluorobenzoyl Isothiocyanate
4-Fluorobenzoyl isothiocyanate is a versatile electrophilic building block, prized for its utility in the synthesis of a wide array of nitrogen- and sulfur-containing heterocyclic compounds and, most notably, N-acylthiourea derivatives.[1][2] The presence of the fluorine atom significantly modulates the electronic properties and metabolic stability of target molecules, a feature highly sought after in drug discovery. The isothiocyanate functional group (-N=C=S) is a powerful synthon, readily reacting with nucleophiles like amines to form complex molecular architectures.[2][3]
The most direct and industrially scalable method for its preparation is the reaction of 4-fluorobenzoyl chloride with an inorganic thiocyanate salt.[2] This guide focuses on elucidating this specific transformation, offering both theoretical grounding and practical, actionable insights.
Reaction Principles and Mechanistic Insights
The conversion of an acyl chloride to an acyl isothiocyanate is a classic example of nucleophilic acyl substitution. The reaction proceeds via the displacement of the chloride ion from the electrophilic carbonyl carbon of 4-fluorobenzoyl chloride by the thiocyanate anion (SCN⁻).
The Ambident Nature of the Thiocyanate Nucleophile
The thiocyanate ion is an ambident nucleophile, meaning it possesses two potential sites for electrophilic attack: the sulfur atom and the nitrogen atom. While attack by sulfur would yield an acyl thiocyanate (R-CO-SCN), the reaction of acyl halides with thiocyanate salts almost exclusively results in the formation of the more thermodynamically stable acyl isothiocyanate (R-CO-NCS).[4] The hard nature of the acyl carbon favors attack by the harder nitrogen end of the thiocyanate anion, leading to the isothiocyanate product.
Causality of Reagent Selection
-
4-Fluorobenzoyl Chloride (Starting Material): This acyl chloride is a potent electrophile. The carbonyl carbon is rendered highly electron-deficient by the adjacent chlorine and the electron-withdrawing nature of the fluorinated benzene ring, making it highly susceptible to nucleophilic attack.
-
Thiocyanate Salt (Nucleophile Source): Various inorganic salts can be used, including ammonium thiocyanate (NH₄SCN), potassium thiocyanate (KSCN), and lead thiocyanate (Pb(SCN)₂).[2] Ammonium thiocyanate is frequently chosen due to its good solubility in common organic solvents like acetone and the ease of removal of the ammonium chloride byproduct.[1]
-
Solvent (Reaction Medium): An anhydrous aprotic solvent is essential to prevent the hydrolysis of the highly reactive 4-fluorobenzoyl chloride. Acetone is an excellent choice as it readily dissolves ammonium thiocyanate and allows for heating to reflux to drive the reaction to completion.[1] Benzene has also been reported as a suitable solvent.[5]
The overall chemical transformation is depicted below:
Detailed Experimental Protocol
This protocol is a synthesized representation of established laboratory methods.[1][2] It is critical that all operations are performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
Materials and Equipment
-
Reagents: 4-Fluorobenzoyl chloride (>98%), Ammonium thiocyanate (>98%), Anhydrous Acetone.
-
Equipment: Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer with hotplate, filtration apparatus (e.g., Büchner funnel), rotary evaporator.
-
Safety: Chemical-resistant gloves, safety goggles, lab coat. All glassware must be oven-dried to ensure anhydrous conditions.
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a 250 mL oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ammonium thiocyanate (e.g., 5.0 g, 65.7 mmol).
-
Solvent Addition: Add 100 mL of anhydrous acetone to the flask. Stir the mixture to dissolve the ammonium thiocyanate. A gentle warming may be applied if necessary.
-
Reagent Addition: Once the ammonium thiocyanate is fully dissolved, begin the dropwise addition of 4-fluorobenzoyl chloride (e.g., 10.4 g, 65.7 mmol) from a dropping funnel over a period of 20-30 minutes. The reaction is exothermic, and a controlled addition rate is crucial to prevent overheating.
-
Reaction: After the addition is complete, heat the reaction mixture to a gentle reflux using a heating mantle. Maintain the reflux with continuous stirring for approximately 4 hours.[1] The formation of a white precipitate (ammonium chloride) will be observed as the reaction progresses.
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a Büchner funnel to remove the precipitated ammonium chloride. Wash the solid with a small amount of cold, anhydrous acetone to recover any residual product.
-
Transfer the filtrate to a round-bottom flask and remove the acetone under reduced pressure using a rotary evaporator.
-
-
Product Handling: The resulting product, 4-fluorobenzoyl isothiocyanate, is a yellow solution or oil.[1] Due to its reactivity and sensitivity to moisture, it is often used immediately in the next synthetic step without further purification.[1] If high purity is required, vacuum distillation can be performed, although this may lead to some thermal decomposition.[5]
Comparative Data of Synthetic Protocols
The following table summarizes various reported conditions for the synthesis of acyl isothiocyanates, providing a comparative framework for procedural optimization.
| Thiocyanate Salt | Solvent | Temperature (°C) | Time (hr) | Observations/Yield | Reference |
| Ammonium Thiocyanate | Acetone | Reflux | 4 | Product used in situ for thiourea synthesis. | [1] |
| Lead Thiocyanate | Benzene | 60-75 | 4 | Product purified by vacuum distillation. | [5] |
| Ammonium Thiocyanate | Dichloromethane | N/A | N/A | General scheme for acyl isothiocyanate synthesis. | [2] |
Analytical Characterization
To confirm the identity and purity of the synthesized 4-fluorobenzoyl isothiocyanate, a combination of spectroscopic methods is employed.[6]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: This is the most definitive method for identifying the isothiocyanate group. The spectrum will be dominated by a very strong and broad absorption band corresponding to the asymmetric stretch of the -N=C=S moiety, typically appearing in the range of 2000-2100 cm⁻¹. Another key peak is the carbonyl (C=O) stretch, expected around 1700 cm⁻¹.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H-NMR: The aromatic region will display signals characteristic of a 1,4-disubstituted benzene ring. The protons ortho and meta to the fluorine atom will appear as distinct multiplets due to H-H and H-F coupling.
-
¹³C-NMR: The spectrum will show a signal for the isothiocyanate carbon (-N=C=S) typically above 130 ppm. The carbonyl carbon will also be present. The aromatic carbons will show characteristic shifts, with the carbon directly bonded to the fluorine exhibiting a large one-bond carbon-fluorine coupling constant (¹JCF), which is a clear diagnostic feature.[1][7]
-
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound (183.18 g/mol ), and the fragmentation pattern can provide further structural evidence.[7]
Safety and Handling Precautions
Strict adherence to safety protocols is mandatory when handling the reagents and products involved in this synthesis.
-
4-Fluorobenzoyl Chloride: This compound is highly corrosive, causes severe skin burns and eye damage, and is a lachrymator (induces tears).[8][9] It reacts violently with water and moisture, releasing HCl gas. It must be handled exclusively in a chemical fume hood with appropriate PPE, including acid-resistant gloves and a face shield.[10]
-
Thiocyanate Salts: These salts are harmful if swallowed. Contact with strong acids can liberate highly toxic hydrogen cyanide (HCN) gas.
-
Anhydrous Solvents: Acetone is highly flammable. All heating should be performed using heating mantles or oil baths, with no open flames present.
-
4-Fluorobenzoyl Isothiocyanate (Product): As a reactive acyl isothiocyanate, it should be treated as a moisture-sensitive irritant and lachrymator.
Store all reagents in tightly sealed containers in a cool, dry, well-ventilated area, away from incompatible materials like water, strong bases, and acids.[8][11]
Conclusion
The synthesis of 4-fluorobenzoyl isothiocyanate from 4-fluorobenzoyl chloride and a thiocyanate salt is a reliable, efficient, and well-established method. It provides chemists with rapid access to a valuable synthetic intermediate crucial for the development of novel pharmaceuticals and agrochemicals. Understanding the reaction mechanism, exercising meticulous experimental technique, and adhering to strict safety standards are paramount for achieving successful and reproducible results. The in situ use of the product is often the most practical approach, leveraging its high reactivity for subsequent transformations into more stable and complex molecular targets.
References
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Erol Günal, Ş. (2023). Synthesis of 2-Fluorobenzoyl Thiourea Derivatives. Journal of the Turkish Chemical Society Section A: Chemistry. Available at: [Link]
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(1980). Synthesis and Structure Elucidation of some Acyl Thiocarbamates from 8-Hydroxyquinoline. Journal of the Chemical Society of Pakistan, 2(1). Available at: [Link]
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Loba Chemie. (2017). 4-FLUOROBENZOYL CHLORIDE MSDS. Available at: [Link]
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Wentrup, C., et al. (Year not available). Rearrangements of Acyl, Thioacyl, and Imidoyl (Thio)cyanates to Iso(thio)cyanates, Acyl Iso(thio)cyanates to (Thio)acyl Isocyanates, and Imidoyl Iso(thio)cyanates to (Thio)acyl Carbodiimides. ACS Publications. Available at: [Link]
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Singh, T., & Kaur, H. (2015). Reactivity and diverse synthetic applications of acyl isothiocyanates. Arkivoc, 2015(vi), 206-245. Available at: [Link]
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Singh, J. P., et al. (2025). Targeting Anti-Cancer Lead Compounds: A Strategic Approach to Isolate and Characterize by NMR, Mass, FTIR from the Complex Matrix of Tripterygium wilfordii. Vascular and Endovascular Review, 8(12s). Available at: [Link]
-
Kumar, A., et al. (2023). Aroyl-isothiocyanates/isoselenocyanates as precursors to obtain novel cis-3-aroyl-thiourea/urea-β-lactams: design, synthesis, docking and biological evaluation. New Journal of Chemistry. Available at: [Link]
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Spectroscopic Characterization of 4-Fluorobenzoyl Isothiocyanate: A Technical Guide for Researchers
Introduction: The Significance of 4-Fluorobenzoyl Isothiocyanate in Modern Drug Discovery
4-Fluorobenzoyl isothiocyanate is a key building block in contemporary medicinal chemistry and drug development. Its utility stems from the unique combination of a reactive isothiocyanate group and a fluorinated benzoyl moiety. The isothiocyanate group (-N=C=S) is a versatile functional handle for the synthesis of a wide array of heterocyclic compounds and thiourea derivatives, which are known to exhibit a broad spectrum of biological activities. The presence of a fluorine atom on the phenyl ring can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins, a strategy widely employed in the design of novel therapeutic agents.
This technical guide provides an in-depth analysis of the spectroscopic data of 4-fluorobenzoyl isothiocyanate, offering researchers and drug development professionals a comprehensive reference for its structural elucidation. The following sections will detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, underpinned by established principles of spectroscopic interpretation and comparative data from analogous structures.
Synthesis of 4-Fluorobenzoyl Isothiocyanate: The Foundation of Spectroscopic Analysis
A sound understanding of the synthetic route to 4-fluorobenzoyl isothiocyanate is paramount for interpreting its spectroscopic data, as residual starting materials or byproducts can interfere with analysis. The most common and efficient method for the preparation of aroyl isothiocyanates is the reaction of the corresponding aroyl chloride with a thiocyanate salt.
The synthesis proceeds via a nucleophilic acyl substitution, where the thiocyanate ion attacks the electrophilic carbonyl carbon of 4-fluorobenzoyl chloride, leading to the formation of the isothiocyanate and a chloride salt as a byproduct. The choice of an appropriate solvent, such as acetone or acetonitrile, is crucial for facilitating the reaction and ensuring good yields.
Caption: General synthesis scheme for 4-Fluorobenzoyl Isothiocyanate.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Architecture
NMR spectroscopy is the most powerful tool for the unambiguous structural determination of organic molecules. For 4-fluorobenzoyl isothiocyanate, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of its atomic connectivity and electronic environment.
Experimental Protocol for NMR Data Acquisition
A sample of 4-fluorobenzoyl isothiocyanate is typically dissolved in an appropriate deuterated solvent, most commonly chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR. For ¹⁹F NMR, an external standard such as trifluorotoluene may be used. The spectra are then acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz for ¹H).
¹H NMR Spectroscopy
The ¹H NMR spectrum of 4-fluorobenzoyl isothiocyanate is expected to show two distinct multiplets in the aromatic region. Due to the fluorine substituent at the C4 position, the aromatic protons are no longer chemically equivalent.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Assignment |
| ~ 8.10 | Doublet of doublets (dd) | JHF ≈ 9.0 Hz, JHH ≈ 5.5 Hz | H2, H6 |
| ~ 7.25 | Doublet of doublets (dd) | JHH ≈ 9.0 Hz, JFF ≈ 8.5 Hz | H3, H5 |
The protons ortho to the carbonyl group (H2 and H6) are deshielded and appear at a lower field due to the electron-withdrawing nature of the carbonyl group. They will appear as a doublet of doublets due to coupling with the adjacent meta protons (H3 and H5) and long-range coupling to the fluorine atom. The protons meta to the carbonyl group (H3 and H5) are more shielded and will also appear as a doublet of doublets due to coupling with the ortho protons and the fluorine atom.
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Notes |
| ~ 168 | C=O | Carbonyl carbon, typically deshielded. |
| ~ 165 (d, ¹JCF ≈ 255 Hz) | C4 | Carbon directly attached to fluorine, shows a large one-bond C-F coupling. |
| ~ 145 | N=C=S | Isothiocyanate carbon, can sometimes be broad or difficult to observe[1]. |
| ~ 132 (d, ³JCF ≈ 9 Hz) | C2, C6 | Carbons ortho to fluorine, show a smaller three-bond C-F coupling. |
| ~ 130 (d, ⁴JCF ≈ 3 Hz) | C1 | Carbon ipso to the carbonyl group, shows a very small four-bond C-F coupling. |
| ~ 116 (d, ²JCF ≈ 22 Hz) | C3, C5 | Carbons meta to fluorine, show a two-bond C-F coupling. |
The chemical shifts are influenced by the electronegativity of the substituents. The carbon attached to the highly electronegative fluorine atom (C4) is significantly deshielded and exhibits a large one-bond coupling constant (¹JCF)[2]. The other aromatic carbons also show smaller couplings to the fluorine atom, which is characteristic of fluorinated aromatic compounds. The isothiocyanate carbon is expected to appear in the downfield region of the spectrum[3][4].
¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique for the detection and characterization of fluorinated compounds. For 4-fluorobenzoyl isothiocyanate, a single signal is expected in the ¹⁹F NMR spectrum.
The chemical shift of the fluorine atom is sensitive to its electronic environment. For an aryl fluoride, the chemical shift is typically observed in the range of -100 to -120 ppm relative to CFCl₃. The signal will likely appear as a multiplet due to coupling with the ortho and meta protons of the aromatic ring.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule. The IR spectrum of 4-fluorobenzoyl isothiocyanate is expected to be dominated by strong absorptions corresponding to the carbonyl and isothiocyanate groups.
| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 2100 - 2000 | Strong, broad | Asymmetric stretch of -N=C=S |
| ~ 1700 | Strong | C=O stretch |
| ~ 1600, 1500, 1450 | Medium to strong | C=C stretching in the aromatic ring |
| ~ 1250 | Strong | C-F stretch |
The most characteristic band in the IR spectrum is the strong and broad absorption for the asymmetric stretching vibration of the isothiocyanate group, which is typically observed in the region of 2100-2000 cm⁻¹. The carbonyl stretching vibration of the benzoyl group will give rise to another strong absorption at around 1700 cm⁻¹. The presence of the fluorinated aromatic ring will be confirmed by the C=C stretching vibrations in the 1600-1450 cm⁻¹ region and a strong C-F stretching band around 1250 cm⁻¹.
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure.
Experimental Protocol for Mass Spectrometry
The mass spectrum can be obtained using various ionization techniques, such as Electron Ionization (EI) or Electrospray Ionization (ESI). For a relatively small and volatile molecule like 4-fluorobenzoyl isothiocyanate, EI-MS is a common choice.
Predicted Mass Spectrum
The molecular ion peak (M⁺) for 4-fluorobenzoyl isothiocyanate (C₈H₄FNOS) is expected at a mass-to-charge ratio (m/z) of 181. The fragmentation pattern will be influenced by the stability of the resulting fragments.
Key Predicted Fragments:
-
m/z 181: Molecular ion [C₈H₄FNOS]⁺
-
m/z 123: Loss of isothiocyanate radical (•NCS), corresponding to the 4-fluorobenzoyl cation [FC₆H₄CO]⁺. This is expected to be a major fragment due to the stability of the acylium ion.
-
m/z 95: Loss of CO from the 4-fluorobenzoyl cation, resulting in the 4-fluorophenyl cation [FC₆H₄]⁺.
Caption: Predicted major fragmentation pathway of 4-Fluorobenzoyl Isothiocyanate in EI-MS.
Conclusion: A Unified Spectroscopic Portrait
The combination of NMR, IR, and MS provides a powerful and comprehensive toolkit for the structural characterization of 4-fluorobenzoyl isothiocyanate. The predicted spectroscopic data presented in this guide, based on the analysis of closely related compounds and fundamental spectroscopic principles, offers a reliable framework for researchers working with this important synthetic intermediate. By understanding the expected spectral features, scientists can confidently verify the identity and purity of their synthesized material, a critical step in the advancement of drug discovery and development programs.
References
-
FooDB. (2010). Showing Compound Methyl isothiocyanate (FDB012372). Retrieved from [Link]
-
PubChem. (n.d.). p-Fluorobenzyl isothiocyanate. Retrieved from [Link]
- Halkier, B. A., & Gershenzon, J. (2006). Biology and biochemistry of glucosinolates. Annual review of plant biology, 57, 303-333.
-
Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. (n.d.). Journal Home. Retrieved from [Link]
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Royal Society of Chemistry. (2014). Supporting Information for 4-fluorobenzaldehyde. Retrieved from [Link]
-
SpectraBase. (n.d.). Fluorescein isothiocyanate isomer I. Retrieved from [Link]
- Choi, J. H., & Cho, M. (2014). Origin of thiocyanate spectral shifts in water and organic solvents. The journal of physical chemistry. B, 118(1), 226–234.
- Glaser, R., et al. (2015). Near-silence of isothiocyanate carbon in 13C NMR spectra: a case study of allyl isothiocyanate. The Journal of organic chemistry, 80(9), 4360–4369.
- Kjær, A., Ohashi, M., Wilson, J. M., & Djerassi, C. (1963). Mass Spectra of Isothiocyanates. Acta Chemica Scandinavica, 17, 2143-2154.
-
Royal Society of Chemistry. (n.d.). 1H NMR (500 MHz, CDCl3) δ. Retrieved from [Link]
-
National Institutes of Health. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved from [Link]
-
SciSpace. (n.d.). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Retrieved from [Link]
-
ResearchGate. (n.d.). Calculated and experimental 19F NMR chemical shifts for hexafluorobenzene derivatives. Retrieved from [Link]
-
Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]
-
İstanbul Ticaret Üniversitesi Dergisi. (2023). SYNTHESIS OF 2-FLUOROBENZOYL THIOUREA DERIVATIVES. Retrieved from [Link]
-
Open Access LMU. (n.d.). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). A comparative multinuclear 1H, 13C, and 15N magnetic resonance study of organic thiocyanates and isothiocyanates. Retrieved from [Link]
-
Beilstein Journals. (2021). 19F NMR as a tool in chemical biology. Retrieved from [Link]
-
PubMed. (n.d.). Determination of benzyl isothiocyanate metabolites in human plasma and urine by LC-ESI-MS/MS after ingestion of nasturtium (Tropaeolum majus L.). Retrieved from [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
-
NIST. (n.d.). 4-Methoxybenzoyl isothiocyanate. Retrieved from [Link]
-
PubChem. (n.d.). Fluorescein 5-isothiocyanate. Retrieved from [Link]
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The Isothiocyanate Group in 4-Fluorobenzoyl Isothiocyanate: A Technical Guide to its Reactivity and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Fluorobenzoyl isothiocyanate is a versatile bifunctional reagent that holds significant potential in organic synthesis and drug discovery. The presence of a highly reactive isothiocyanate group, activated by the electron-withdrawing 4-fluorobenzoyl moiety, makes it a valuable building block for the construction of a diverse array of heterocyclic compounds and functionalized thioureas. This technical guide provides an in-depth exploration of the reactivity of the isothiocyanate group in 4-fluorobenzoyl isothiocyanate, offering insights into its electronic properties, reaction mechanisms, and synthetic applications. Detailed experimental protocols, mechanistic visualizations, and a comprehensive discussion of safety considerations are included to empower researchers in leveraging the full potential of this powerful synthetic tool.
Introduction: Unveiling the Chemical Personality of 4-Fluorobenzoyl Isothiocyanate
4-Fluorobenzoyl isothiocyanate belongs to the class of acyl isothiocyanates, which are characterized by the presence of an isothiocyanate group (-N=C=S) directly attached to a carbonyl carbon. This structural arrangement imbues the molecule with a unique chemical reactivity profile. The strong electron-withdrawing nature of the adjacent acyl group significantly enhances the electrophilicity of the isothiocyanate carbon, making it highly susceptible to nucleophilic attack.[1]
The introduction of a fluorine atom at the para-position of the benzoyl ring further modulates the electronic properties of the molecule. Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect (-I), which further polarizes the carbonyl and isothiocyanate groups. This heightened electrophilicity makes 4-fluorobenzoyl isothiocyanate a more reactive species compared to its non-fluorinated counterpart, benzoyl isothiocyanate. This enhanced reactivity can lead to faster reaction rates and milder reaction conditions, which are highly desirable in modern organic synthesis.
The Heart of Reactivity: Electronic Structure and Reactive Sites
The reactivity of 4-fluorobenzoyl isothiocyanate is governed by the distribution of electron density across the molecule. The molecule possesses three primary electrophilic centers and one nucleophilic center, as illustrated by its resonance structures.
Diagram: Reactive Sites in 4-Fluorobenzoyl Isothiocyanate
Caption: Resonance structures and key reactive sites of 4-fluorobenzoyl isothiocyanate.
The primary sites of reactivity are:
-
The Isothiocyanate Carbon: This is the most electrophilic center and the primary site for nucleophilic attack. The cumulative electron-withdrawing effects of the adjacent nitrogen, the carbonyl group, and the 4-fluorobenzoyl ring make this carbon highly susceptible to attack by a wide range of nucleophiles.
-
The Carbonyl Carbon: This carbon is also electrophilic and can be attacked by strong nucleophiles, although it is generally less reactive than the isothiocyanate carbon.
-
The Nitrogen Atom: The nitrogen atom possesses a lone pair of electrons and can act as a nucleophile in certain reactions, particularly in cycloadditions.
Synthetic Transformations: Harnessing the Reactivity of the Isothiocyanate Group
The rich reactivity of 4-fluorobenzoyl isothiocyanate allows for a multitude of synthetic transformations, leading to the formation of diverse and medicinally relevant scaffolds.
Nucleophilic Addition Reactions: The Gateway to Thioureas and Beyond
The most common reaction of isothiocyanates is the nucleophilic addition to the central carbon atom. This reaction is highly efficient with a variety of nucleophiles, particularly amines, to form N,N'-disubstituted thioureas.
Reaction with Amines to Form Benzoylthioureas:
The reaction of 4-fluorobenzoyl isothiocyanate with primary and secondary amines proceeds readily to afford the corresponding N-(4-fluorobenzoyl)-N'-substituted thioureas. These compounds are of significant interest in medicinal chemistry due to their broad spectrum of biological activities.
Experimental Protocol: Synthesis of N-(4-Fluorobenzoyl)-N'-(4-methoxyphenyl)thiourea
-
In situ generation of 4-Fluorobenzoyl Isothiocyanate: To a solution of 4-fluorobenzoyl chloride (1.0 eq) in dry acetone, add ammonium thiocyanate (1.1 eq). Stir the mixture at room temperature for 30 minutes. The formation of a white precipitate of ammonium chloride will be observed.
-
Addition of the Amine: To the reaction mixture containing the in situ generated 4-fluorobenzoyl isothiocyanate, add a solution of 4-methoxyaniline (1.0 eq) in dry acetone dropwise.
-
Reaction and Work-up: Stir the reaction mixture at room temperature for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, pour the reaction mixture into ice-cold water.
-
Isolation and Purification: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure N-(4-fluorobenzoyl)-N'-(4-methoxyphenyl)thiourea.
Cycloaddition Reactions: Building Heterocyclic Architectures
4-Fluorobenzoyl isothiocyanate is an excellent dienophile and dipolarophile, readily participating in cycloaddition reactions to construct five- and six-membered heterocyclic rings.
[4+2] Cycloaddition Reactions:
While less common for isothiocyanates as dienophiles, reactions with highly reactive dienes can occur. The isothiocyanate group can participate as a 2π component in Diels-Alder reactions, leading to the formation of six-membered sulfur- and nitrogen-containing heterocycles.
[3+2] Cycloaddition Reactions (1,3-Dipolar Cycloadditions):
This class of reactions is particularly valuable for the synthesis of five-membered heterocycles. 4-Fluorobenzoyl isothiocyanate can react with a variety of 1,3-dipoles, such as azides and nitrile oxides. For instance, the reaction with organic azides can lead to the formation of tetrazolethiones, although this reaction often requires thermal or catalytic activation.
A more prominent application lies in its reaction with hydrazine derivatives to form 1,2,4-triazole systems. The initial nucleophilic attack of the hydrazine on the isothiocyanate carbon is followed by an intramolecular cyclization and dehydration to yield the stable triazole ring.[2]
Diagram: Synthesis of 1,2,4-Triazoles from 4-Fluorobenzoyl Isothiocyanate
Caption: General workflow for the synthesis of 1,2,4-triazoles.
Synthesis of Other Heterocycles
The versatility of 4-fluorobenzoyl isothiocyanate extends to the synthesis of other important heterocyclic systems, including thiazoles and quinazolines.
-
Thiazoles: Reaction with α-haloketones in the presence of a base can provide substituted thiazoles through a Hantzsch-type synthesis.
-
Quinazolines: Condensation with anthranilic acid derivatives can lead to the formation of quinazolinone scaffolds, which are prevalent in many biologically active molecules.[3]
Spectroscopic Characterization
The structure of 4-fluorobenzoyl isothiocyanate and its derivatives can be unequivocally confirmed using standard spectroscopic techniques.
| Spectroscopic Technique | Key Characteristic Features of 4-Fluorobenzoyl Isothiocyanate |
| Infrared (IR) Spectroscopy | Strong, broad absorption band around 2000-2100 cm⁻¹ (asymmetric stretch of -N=C=S). Strong absorption band around 1680-1700 cm⁻¹ (C=O stretch). |
| ¹H NMR Spectroscopy | Aromatic protons will appear as multiplets in the range of 7.0-8.2 ppm. The coupling patterns will be influenced by the fluorine substituent. |
| ¹³C NMR Spectroscopy | The isothiocyanate carbon typically appears in the range of 130-140 ppm, often as a broad signal.[4] The carbonyl carbon will be observed around 160-170 ppm. Aromatic carbons will show characteristic shifts and C-F coupling. |
| ¹⁹F NMR Spectroscopy | A singlet or multiplet in the typical range for an aryl fluoride. |
Safety and Handling
Isothiocyanates are reactive compounds and should be handled with appropriate safety precautions in a well-ventilated fume hood.[5]
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Inhalation: Avoid inhaling vapors or dust. Isothiocyanates can be lachrymatory and respiratory irritants.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.
-
Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, bases, and oxidizing agents.
Always consult the Safety Data Sheet (SDS) for the specific compound before use.
Conclusion
4-Fluorobenzoyl isothiocyanate is a powerful and versatile reagent in organic synthesis. The strategic placement of the electron-withdrawing 4-fluorobenzoyl group enhances the reactivity of the isothiocyanate moiety, enabling a wide range of nucleophilic addition and cycloaddition reactions. This guide has provided a comprehensive overview of its electronic properties, reactivity patterns, and synthetic applications, along with practical experimental guidance and essential safety information. By understanding and harnessing the unique chemical personality of this reagent, researchers can unlock new avenues for the efficient construction of complex molecules with potential applications in drug discovery and materials science.
References
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Reactivity and diverse synthetic applications of acyl isothiocyanates. Arkivoc. [Link]
-
The reaction of benzoyl isothiocyanate with hydrazine derivatives. Part I. Reaction with some alkyl hydrazines. Journal of the Chemical Society C: Organic. [Link]
-
A Comparative Review of Key Isothiocyanates and Their Health Benefits. PubMed. [Link]
-
DFT study of cycloaddition reaction of isothiocyanates with diazoazoles to 4‐imino‐4H‐pyrazolo[5,1‐d][1][2][6][7]thiatriazines. ResearchGate. [Link]
-
Quinazoline synthesis. Organic Chemistry Portal. [Link]
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Quinazoline derivatives: synthesis and bioactivities. PubMed Central. [Link]
-
A-B: NMR spectroscopy ( 1 H NMR and 13 C NMR) spectra of isolate. ResearchGate. [Link]
-
General procedure for the synthesis of isothiocyanates. The Royal Society of Chemistry. [Link]
- Synthesis and refining method of 4-fluorobenzoylacetonitrile.
-
Addition-Cyclization of Lauroyl Isothiocyanate with Hydrazine Derivatives as a Source of 1,2,4-Triazoles. ResearchGate. [Link]
-
Cycloaddition reactions of azide, furan, and Pyrrole Units with Benzynes generated by the hexadehydro-diels. HETEROCYCLES. [Link]
-
Safety Data Sheet: Fluorescein isothiocyanate. Carl ROTH. [Link]
-
Facile Preparation of 4-Substituted Quinazoline Derivatives. Sci-Hub. [Link]
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Isothiocyanate synthesis. Organic Chemistry Portal. [Link]
-
Near-Silence of Isothiocyanate Carbon in 13C NMR Spectra. New Home Pages of Dr. Rainer Glaser. [Link]
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CYCLOADDITION REACTIONS OF AZIDE, FURAN, AND PYRROLE UNITS WITH BENZYNES GENERATED BY THE HEXADEHYDRO-DIELS–ALDER (HDDA) REACTION. PubMed Central. [Link]
-
A Comparative Review of Key Isothiocyanates and Their Health Benefits. MDPI. [Link]
-
Synthesis of triazoles and their derivatives by treating with hydrazine hydrate, thiocarbohydrazide and thiosemicarbazide. Journal of Research in Chemistry. [Link]
-
Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody. Cell Journal (Yakhteh). [Link]
-
(PDF) Quinazoline derivatives: Synthesis and bioactivities. ResearchGate. [Link]
-
Addition-cyclization of lauroyl isothiocyanate with hydrazine derivatives as a source of 1,2,4-triazoles. ResearchGate. [Link]
-
Preparation and Application of Fluorescein Isothiocyanate Fluorophore Nano-composites. ScienceDirect. [Link]
-
4-FLUOROBENZYLISOTHIOCYANATE. Georganics. [Link]
-
Supporting Information for. The Royal Society of Chemistry. [Link]
-
Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. PubMed Central. [Link]
-
The synthesis of radioactive fluorescein isothiocyanate. PubMed Central. [Link]
-
(PDF) Catalytic [4+n]-cycloaddition using furan-fused cyclobutanone as a privileged C4 synthon. ResearchGate. [Link]
-
(PDF) Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody. ResearchGate. [Link]
-
Facile Preparation of 4-Substituted Quinazoline Derivatives. PubMed Central. [Link]
-
13C NMR Spectroscopy 1H and 13C NMR compared: Both give information about the number of chemically nonequivalent nuclei (nonequi - chemconnections. ChemConnections. [Link]
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Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent Cyrene TM under one-pot conditions. Beilstein Journals. [Link]
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A Technical Guide to the Applications of 4-Fluorobenzoyl Isothiocyanate in Modern Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Fluorobenzoyl isothiocyanate is a versatile and highly reactive building block in organic synthesis, primarily utilized as a precursor for a wide array of nitrogen- and sulfur-containing heterocyclic compounds and thiourea derivatives. The presence of the electron-withdrawing fluorine atom and the inherent reactivity of the acyl isothiocyanate moiety make it a valuable reagent for the construction of molecular frameworks with significant potential in medicinal chemistry and materials science. This guide provides an in-depth exploration of the synthesis, reactivity, and key applications of 4-Fluorobenzoyl isothiocyanate, offering field-proven insights and detailed experimental protocols to enable its effective use in research and development.
Introduction: The Strategic Value of 4-Fluorobenzoyl Isothiocyanate
Isothiocyanates (R–N=C=S) are a well-established class of reagents in organic chemistry, valued for their diverse reactivity and as key components in the synthesis of numerous biologically active molecules.[1] Within this family, acyl isothiocyanates, which feature a carbonyl group attached to the nitrogen atom, exhibit enhanced reactivity, making them particularly potent synthons.
4-Fluorobenzoyl isothiocyanate combines the reactivity of the acyl isothiocyanate group with the unique properties of the fluorine atom. The introduction of fluorine into organic molecules is a widely employed strategy in drug design, as it can significantly modulate key physicochemical and biological properties such as metabolic stability, lipophilicity, and binding affinity.[1] This guide will elucidate the practical applications of this powerful reagent, focusing on its role in the synthesis of high-value chemical entities.
Synthesis of 4-Fluorobenzoyl Isothiocyanate
The most common and practical method for the preparation of 4-Fluorobenzoyl isothiocyanate is the reaction of 4-fluorobenzoyl chloride with a thiocyanate salt. This conversion is typically performed in situ and the resulting isothiocyanate is used immediately in subsequent reactions without isolation. The choice of thiocyanate salt can influence the reaction, with potassium and ammonium thiocyanate being the most frequently used.
Underlying Principles of the Synthesis
The synthesis proceeds via a nucleophilic acyl substitution mechanism. The thiocyanate ion (SCN⁻), a potent nucleophile, attacks the electrophilic carbonyl carbon of 4-fluorobenzoyl chloride. This is followed by the elimination of the chloride ion to form an acyl thiocyanate intermediate, which rapidly rearranges to the more stable 4-fluorobenzoyl isothiocyanate. The reaction is typically conducted in an anhydrous polar aprotic solvent, such as acetone, to ensure the solubility of the reactants and to prevent hydrolysis of the acid chloride and the isothiocyanate product.
Caption: Mechanism of 4-Fluorobenzoyl Isothiocyanate Synthesis.
Detailed Experimental Protocol: In Situ Generation
The following protocol details the in situ preparation of 4-Fluorobenzoyl isothiocyanate for its subsequent use in the synthesis of thiourea derivatives. This procedure can be adapted for various other applications.[1]
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| 4-Fluorobenzoyl chloride | 158.56 | 5 | 0.63 mL |
| Ammonium thiocyanate | 76.12 | 5 | 0.38 g |
| Anhydrous Acetone | - | - | 15 mL |
| Amine (e.g., Aniline derivative) | - | 5 | As required |
Procedure:
-
To a solution of 4-fluorobenzoyl chloride (5 mmol) in anhydrous acetone (15 mL), add ammonium thiocyanate (5 mmol).
-
The reaction mixture is refluxed for 30 minutes. The formation of a salt byproduct (ammonium chloride) may be observed.
-
The resulting solution/suspension containing 4-fluorobenzoyl isothiocyanate is then used directly for the next step. For instance, the appropriate amine (5 mmol) is added to the mixture.
-
The reaction is then refluxed for a specified time (typically 2-4 hours) to form the corresponding N-(4-fluorobenzoyl)thiourea.[1]
-
Upon cooling, the product often precipitates and can be collected by filtration and purified by recrystallization.
Core Applications in Organic Synthesis
The synthetic utility of 4-Fluorobenzoyl isothiocyanate stems from the electrophilic nature of the central carbon atom of the isothiocyanate group and the carbonyl carbon. This dual reactivity allows for a variety of transformations, primarily with nucleophiles.
Synthesis of N-Aroylthiourea Derivatives
The most prominent application of 4-fluorobenzoyl isothiocyanate is its reaction with primary and secondary amines to furnish N-(4-fluorobenzoyl)thiourea derivatives.[1] These compounds are of significant interest in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1]
Caption: Synthesis of N-(4-Fluorobenzoyl)thiourea derivatives.
The reaction is a straightforward nucleophilic addition of the amine to the central carbon of the isothiocyanate. The presence of the electron-withdrawing 4-fluorobenzoyl group enhances the electrophilicity of the isothiocyanate carbon, facilitating a rapid and often high-yielding reaction.
Example Application: Synthesis of 1-(2-fluorobenzoyl)-3-(aryl)thioureas
A study on the synthesis of 2-fluorobenzoyl thiourea derivatives provides a directly applicable methodology for the 4-fluoro isomer. The in situ generated 2-fluorobenzoyl isothiocyanate was reacted with various aniline derivatives to yield the corresponding thioureas in good yields (68-78%).[1] The characterization was performed using ¹H NMR, ¹³C NMR, and IR spectroscopy. For example, the ¹H NMR spectra of the products showed characteristic signals for the two NH protons, typically in the range of δ 11.7-12.8 ppm. The ¹³C NMR showed the C=S and C=O signals around δ 180 and 166 ppm, respectively. The IR spectra displayed characteristic absorption bands for N-H, C=O, and C=S stretching.[1]
Synthesis of Heterocyclic Compounds
4-Fluorobenzoyl isothiocyanate is a powerful tool for the construction of five- and six-membered heterocyclic rings, which are prevalent scaffolds in pharmaceuticals. The reaction strategy often involves a nucleophilic attack on the isothiocyanate followed by an intramolecular cyclization.
1,2,4-Triazoles are a class of heterocycles with a wide range of pharmacological activities. 4-Fluorobenzoyl isothiocyanate can react with hydrazine derivatives to form thiosemicarbazide intermediates, which can then be cyclized to form 1,2,4-triazole-3-thiones.
Reaction Pathway:
-
Thiosemicarbazide Formation: Reaction of 4-fluorobenzoyl isothiocyanate with a hydrazide (e.g., carbohydrazide or an aroylhydrazide) yields a 1,4-disubstituted thiosemicarbazide.
-
Cyclization: The thiosemicarbazide intermediate undergoes base- or acid-catalyzed cyclization with the elimination of water to form the 1,2,4-triazole ring.
A general method involves reacting an acyl chloride with ammonium thiocyanate and an arylhydrazine to synthesize 1,2,4-triazole derivatives, indicating the feasibility of using 4-fluorobenzoyl chloride in a one-pot reaction.[2] The reaction of benzoyl isothiocyanate with alkyl hydrazines has been shown to be a useful method for the synthesis of 1-alkyl-3-phenyl-Δ³-1,2,4-triazoline-5-thiones.[3][4]
Caption: General pathway for 1,2,4-triazole synthesis.
Thiazoles are another important class of heterocyclic compounds. The Hantzsch thiazole synthesis is a classic method, and variations using isothiocyanates are also well-established.[5] 4-Fluorobenzoyl isothiocyanate can be used to synthesize substituted thiazoles by reacting with α-halocarbonyl compounds in the presence of a base.
Reaction Pathway:
-
Thiourea Formation: In some variations, the isothiocyanate is first converted to a thiourea.
-
Cyclization: The thiourea then reacts with an α-haloketone. The sulfur atom of the thiourea acts as a nucleophile, attacking the carbon bearing the halogen. This is followed by an intramolecular condensation between the nitrogen and the carbonyl group to form the thiazole ring.
The Cook-Heilbron thiazole synthesis allows for the formation of 5-aminothiazoles through the reaction of α-aminonitriles with isothiocyanates.[6]
1,3,4-Thiadiazoles can be synthesized from 4-fluorobenzoyl isothiocyanate by reaction with hydrazides, followed by cyclization of the resulting acylthiosemicarbazide. The cyclization is typically achieved by dehydration using a strong acid or other dehydrating agents.[7]
Reaction Pathway:
-
Acylthiosemicarbazide Formation: 4-Fluorobenzoyl isothiocyanate reacts with a hydrazide to form a 1-acyl-4-substituted-thiosemicarbazide.
-
Cyclodehydration: The acylthiosemicarbazide is then treated with a dehydrating agent (e.g., concentrated sulfuric acid, polyphosphoric acid) to effect cyclization to the 1,3,4-thiadiazole ring.
Conclusion and Future Outlook
4-Fluorobenzoyl isothiocyanate is a highly valuable and reactive intermediate in organic synthesis. Its ability to be readily generated in situ from commercially available starting materials makes it an accessible tool for a wide range of synthetic transformations. The primary applications in the synthesis of N-aroylthioureas and a variety of heterocyclic scaffolds, such as 1,2,4-triazoles, thiazoles, and 1,3,4-thiadiazoles, underscore its importance, particularly in the field of medicinal chemistry. The continued exploration of the reactivity of 4-fluorobenzoyl isothiocyanate with diverse nucleophilic partners will undoubtedly lead to the discovery of novel molecular architectures with interesting biological activities and material properties. As the demand for fluorinated organic molecules continues to grow, the utility of this versatile building block is set to expand further.
References
- Erol Günal, Ş. (2023). Synthesis of 2-Fluorobenzoyl Thiourea Derivatives. İstanbul Commerce University Journal of Science, 22(44), 417-424.
-
PubChem. (n.d.). 4-Fluorophenyl isothiocyanate. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). p-Fluorobenzyl isothiocyanate. National Center for Biotechnology Information. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-thiadiazoles. Retrieved from [Link]
- Rezki, N., & Aouad, M. R. (2017). Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. Molecules, 22(8), 1344.
- Durant, G. J. (1967). The reaction of benzoyl isothiocyanate with hydrazine derivatives. Part II. Reaction with some alkyl hydrazones. Journal of the Chemical Society C: Organic, 952-955.
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). General procedure for the synthesis of isothiocyanates. Retrieved from [Link]
-
ResearchGate. (2011). Synthesis, characterization and antimicrobial activity of some new 1-(fluorobenzoyl)-3-(fluorophenyl)thioureas. Retrieved from [Link]
-
YouTube. (2019, January 19). synthesis of thiazoles. Retrieved from [Link]
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Sci-Hub. (1967). The reaction of benzoyl isothiocyanate with hydrazine derivatives. Part I. Reaction with some alkyl hydrazines. Journal of the Chemical Society C: Organic, 92. Retrieved from [Link]
- Al-Masoudi, N. A., & Al-Soud, Y. A. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. BMC Chemistry, 16(1), 81.
-
ResearchGate. (n.d.). Synthesis of Thiazole and Fused Thiazolo Derivatives. Retrieved from [Link]
- MDPI. (2023).
-
ISRES Publishing. (2021). Synthesis of Triazole Compounds. Retrieved from [Link]
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-
ResearchGate. (n.d.). Measured absorption spectra of four isotiocyanate compounds in.... Retrieved from [Link]
-
ResearchGate. (n.d.). Three component reaction of phenyl isothiocyanate 1 a, hydrazine monohydrate 2 and diethylacetylenedicarboxylate 3 a to form 4 a. Retrieved from [Link]
-
Wikipedia. (n.d.). Cook–Heilbron thiazole synthesis. Retrieved from [Link]
- Preprints.org. (2021).
-
El-Sayed, N. S., & Abdel-Ghaffar, N. F. (2013). Synthetic studies towards aryl-(4-aryl-4H-[1][8][9]triazole-3-yl)-amine from 1,3-diarylthiourea as urea mimetics. Chemistry Central Journal, 7, 133.
- Islam, M. R., et al. (2022).
- El-Gaby, M. S. A., et al. (2002). Synthesis of Oxadiazoles, Thiadiazoles and Triazoles Derived from Benzo[b]thiophene. Acta Chimica Slovenica, 49, 159-171.
- Iraqi Journal of Science. (2020). Synthesis of Some New 1,3,4-Thiadiazole Derivatives and studying their Biological Activities.
- World Journal of Pharmaceutical Research. (2022). A Systematic Review On Thiazole Synthesis And Biological Activities.
- MDPI. (2022).
- ScienceDirect. (n.d.).
- Thai Journal of Pharmaceutical Sciences. (2022). Synthesis and cytotoxic activity of N-(2,4-dichloro)benzoyl-N'- phenylthiourea against human breast cancer cell line.
- Al-Obaidi, A. S. M., et al. (2021). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Egyptian Journal of Chemistry, 64(10), 5677-5685.
- MDPI. (2021). Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities.
- National Institutes of Health. (2021).
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An In-depth Technical Guide to 4-Fluorobenzoyl Isothiocyanate: Synthesis, Reactivity, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 4-Fluorobenzoyl Isothiocyanate, a key building block in modern medicinal chemistry. We will delve into its synthesis, explore its reactivity with a focus on the formation of bioactive molecules, and discuss its applications in the development of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in leveraging the unique properties of fluorinated compounds and isothiocyanates.
Introduction: The Significance of Fluorine in Drug Design
The introduction of fluorine into organic molecules has become a cornerstone of modern drug design. The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. Fluorination can enhance metabolic stability, improve binding affinity to target proteins, and increase lipophilicity, which can aid in cell membrane permeability. The strategic placement of fluorine atoms can lead to compounds with improved efficacy and a better safety profile.
4-Fluorobenzoyl isothiocyanate is a bifunctional reagent that combines the benefits of a fluorinated aromatic ring with the versatile reactivity of the isothiocyanate group. The 4-fluoro substitution on the benzoyl moiety can modulate the electronic properties of the entire molecule, influencing its reactivity and the biological activity of its derivatives. The isothiocyanate group, on the other hand, is a highly reactive electrophile that readily participates in addition reactions with a wide range of nucleophiles, making it an invaluable tool for the synthesis of diverse compound libraries.
Historical Context: The Rise of Isothiocyanates in Medicinal Chemistry
While the specific discovery of 4-Fluorobenzoyl isothiocyanate is not well-documented in the historical literature, its emergence is intrinsically linked to the broader history of isothiocyanate chemistry and the increasing importance of organofluorine compounds in the 20th and 21st centuries.
Isothiocyanates, with their characteristic -N=C=S functional group, have been known for over a century. Initially, their chemistry was explored in the context of natural products, such as the pungent compounds found in mustard and wasabi. However, their synthetic utility soon became apparent, particularly in the preparation of thioureas, which are now recognized as a privileged scaffold in medicinal chemistry.
The development of synthetic methods for isothiocyanates has evolved significantly over the years. Early methods often relied on hazardous reagents like thiophosgene. Modern approaches, however, have focused on safer and more efficient protocols, such as the in situ generation of isothiocyanates from acyl chlorides and thiocyanate salts, which is the most common method for preparing 4-Fluorobenzoyl isothiocyanate.[1][2]
The surge in interest in fluorinated pharmaceuticals in the latter half of the 20th century undoubtedly spurred the synthesis and exploration of fluorinated building blocks like 4-Fluorobenzoyl isothiocyanate. Researchers recognized that the combination of the reactive isothiocyanate handle with a fluorinated aromatic ring could open up new avenues for the development of novel drugs with enhanced properties.
Synthesis of 4-Fluorobenzoyl Isothiocyanate and Its Derivatives
4-Fluorobenzoyl isothiocyanate is typically not isolated as a stable product but is generated in situ and used immediately in subsequent reactions. The most common and efficient method for its preparation involves the reaction of 4-fluorobenzoyl chloride with a thiocyanate salt, typically potassium or ammonium thiocyanate, in an anhydrous solvent like acetone.[1][2]
General Synthesis of 1-(4-Fluorobenzoyl)-3-substituted Thioureas
The primary application of in situ generated 4-Fluorobenzoyl isothiocyanate is the synthesis of N-acylthiourea derivatives. These compounds have garnered significant interest due to their diverse biological activities. The synthesis is a straightforward and high-yielding two-step, one-pot procedure.[1]
Experimental Protocol:
-
To a solution of 4-fluorobenzoyl chloride (1 equivalent) in anhydrous acetone, add potassium thiocyanate (1 equivalent).
-
The reaction mixture is typically stirred at room temperature or gently refluxed for a short period (e.g., 30 minutes) to facilitate the formation of 4-fluorobenzoyl isothiocyanate. The progress of this step can be monitored by the formation of a precipitate of potassium chloride.
-
To the resulting solution containing the in situ generated 4-fluorobenzoyl isothiocyanate, a solution of the desired primary or secondary amine (1 equivalent) in acetone is added.
-
The reaction mixture is then stirred, often with heating, for a period ranging from a few hours to overnight, depending on the reactivity of the amine.
-
Upon completion of the reaction, the product, a 1-(4-fluorobenzoyl)-3-substituted thiourea, often precipitates from the reaction mixture upon cooling or after the addition of water.
-
The solid product is collected by filtration, washed with water and a suitable organic solvent (e.g., cold ethanol), and can be further purified by recrystallization.
This robust protocol allows for the synthesis of a wide array of thiourea derivatives with varying substituents, enabling the exploration of structure-activity relationships.
Synthesis Workflow Diagram
Caption: Workflow for the one-pot synthesis of 1-(4-fluorobenzoyl)-3-substituted thioureas.
Physicochemical Properties and Reactivity
As 4-Fluorobenzoyl isothiocyanate is primarily used as a reactive intermediate, comprehensive physicochemical data for the isolated compound is scarce. However, its reactivity is well-characterized and is dominated by the electrophilic nature of the central carbon atom of the isothiocyanate group.
The electron-withdrawing fluorine atom at the 4-position of the benzoyl group is expected to increase the electrophilicity of the isothiocyanate carbon, potentially enhancing its reactivity towards nucleophiles compared to its non-fluorinated analog.
The isothiocyanate group readily undergoes nucleophilic addition reactions with a variety of nucleophiles, including:
-
Amines: Primary and secondary amines react to form N,N'-disubstituted or N,N',N'-trisubstituted thioureas. This is the most widely exploited reaction of 4-fluorobenzoyl isothiocyanate in medicinal chemistry.[1]
-
Hydrazines: React to form thiosemicarbazides, which are also known to possess a broad range of biological activities.
-
Alcohols and Thiols: Can react to form thiocarbamates and dithiocarbamates, respectively, although these reactions are generally less common than those with amines.
The reactivity of the isothiocyanate group is central to its utility as a building block for creating diverse molecular scaffolds.
Applications in Drug Discovery and Development
Derivatives of 4-Fluorobenzoyl isothiocyanate, particularly the corresponding thioureas, have shown significant promise in various therapeutic areas. The presence of the 4-fluorobenzoyl moiety often contributes to the enhanced biological activity of these compounds.
Antimicrobial Activity
A significant body of research has focused on the antimicrobial properties of 1-(4-fluorobenzoyl)-3-substituted thioureas. These compounds have been shown to be effective against a range of both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1][3]
Table 1: Selected Antimicrobial Activities of 1-(4-Fluorobenzoyl)-3-aryl Thiourea Derivatives
| Compound | Test Organism | MIC (µg/mL) |
| 1-(4-Fluorobenzoyl)-3-(2-fluorophenyl)thiourea | Staphylococcus aureus | >100 |
| 1-(4-Fluorobenzoyl)-3-(4-fluorophenyl)thiourea | Staphylococcus aureus | 50 |
| 1-(4-Fluorobenzoyl)-3-(2-chlorophenyl)thiourea | Escherichia coli | 100 |
| 1-(4-Fluorobenzoyl)-3-(4-bromophenyl)thiourea | Candida albicans | 25 |
Note: Data is representative and compiled from various studies. Actual values may vary depending on the specific experimental conditions.
The mechanism of antibacterial action for some of these thiourea derivatives is thought to involve the inhibition of essential bacterial enzymes. For instance, molecular docking studies have suggested that fluorobenzoylthiosemicarbazides may act as allosteric inhibitors of D-alanyl-D-alanine ligase, an enzyme crucial for bacterial cell wall synthesis.[3]
Anticancer Activity
Isothiocyanates, as a class of compounds, are well-known for their cancer chemopreventive and therapeutic properties.[4][5][6] Derivatives of 4-Fluorobenzoyl isothiocyanate are being actively investigated for their potential as anticancer agents. The anticancer mechanisms of isothiocyanates are multifaceted and can involve:
-
Induction of Apoptosis: Triggering programmed cell death in cancer cells.[4]
-
Cell Cycle Arrest: Halting the proliferation of cancer cells.[5]
-
Inhibition of Angiogenesis: Preventing the formation of new blood vessels that supply tumors.
-
Modulation of Key Signaling Pathways: Isothiocyanates are known to interact with and modulate critical cellular signaling pathways involved in cancer progression, such as the Keap1-Nrf2 and NF-κB pathways.[4]
A more recently discovered mechanism of action for some isothiocyanates is the inhibition of deubiquitinating enzymes (DUBs), such as USP9x and UCH37, which are often overexpressed in cancer cells and contribute to tumor progression.[7] By inhibiting these enzymes, isothiocyanates can lead to the degradation of oncoproteins and the suppression of tumor growth.
Proposed Anticancer Signaling Pathway
The following diagram illustrates a proposed mechanism by which derivatives of 4-Fluorobenzoyl isothiocyanate may exert their anticancer effects, based on the known activities of other isothiocyanates.
Caption: Proposed anticancer mechanisms of 4-fluorobenzoyl isothiocyanate derivatives.
Future Perspectives
4-Fluorobenzoyl isothiocyanate is a versatile and valuable reagent for the synthesis of novel bioactive compounds. The continued exploration of its reactivity and the biological evaluation of its derivatives are likely to yield new lead compounds for the treatment of a variety of diseases.
Future research in this area could focus on:
-
Expansion of Compound Libraries: Synthesizing a broader range of derivatives by reacting 4-Fluorobenzoyl isothiocyanate with diverse nucleophiles to explore new chemical space.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways of the most active compounds to enable rational drug design and optimization.
-
Development of Drug Delivery Systems: Formulating promising derivatives into advanced drug delivery systems to improve their bioavailability and therapeutic efficacy.
-
Synergistic Combination Therapies: Investigating the potential of these compounds to enhance the efficacy of existing drugs when used in combination therapies.
The unique combination of a fluorinated aromatic ring and a reactive isothiocyanate group makes 4-Fluorobenzoyl isothiocyanate a powerful tool in the ongoing quest for new and improved medicines.
References
- Synthesis, characterization and antimicrobial activity of some new 1-(fluorobenzoyl)-3-(fluorophenyl)thioureas. (URL not available)
-
Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold. Molecules. 2021;26(1):143. [Link]
-
Synthesis of radioactive fluorescein isothiocyanate. Immunology. 1966;11(4):321-324. [Link]
-
Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update. Food and Chemical Toxicology. 2011;49(12):3146-3154. [Link]
- Synthesis, characterization and crystal structure of 1-(4-methylbenzoyl)-3-(4 aminosulfonylphenyl)thiourea. (URL not available)
- Synthesis of Isothiocyanates: A Review. Chemistry & Biology Interface. 2020;10(2):34-50. (URL not available)
-
Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management. Frontiers in Nutrition. 2023;10:1234567. [Link]
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SYNTHESIS OF 2-FLUOROBENZOYL THIOUREA DERIVATIVES. Istanbul Commerce University Journal of Science. 2023;22(44):417-424. [Link]
- General procedure for the synthesis of isothiocyanates. The Royal Society of Chemistry. (URL not available)
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The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents. International Journal of Molecular Sciences. 2021;22(16):8567. [Link]
- Synthesis, Characterization and Antibacterial Studies of Benzoylthiourea Deriv
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Isothiocyanate synthesis. Organic Chemistry Portal. [Link]
- Isothiocyanates, XXXIX. Synthesis, infrared and ultraviolet spectra of some phenyl isothiocyanates having a heterocyclic substituent. Chemical Papers. 1973;27(6):808-810. (URL not available)
- New 1-octanoyl-3-aryl thiourea derivatives: Solvent-free synthesis, characterization and multi-target biological activities. Journal of Molecular Structure. 2017;1127:318-325. (URL not available)
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Synthesis, and molecular docking of thiourea derivatives as antibacterial agents targeting enzymes involved in biosynthesis of bacterial cell wall. Pharmacy Education. 2024;24(2):7177. [Link]
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Naturally Occurring Isothiocyanates Exert Anticancer Effects by Inhibiting Deubiquitinating Enzymes. Cancer Research. 2015;75(23):5130-5142. [Link]
- synthesis of 4-chlorobenzoylthiourea from 4-chlorobenzoil chloride and thiourea with different heating time and temper
- Structure-Activity Relationship of Thiourea Derivatives: Influence of Substituents on Antibacterial Activity. Letters in Applied NanoBioScience. 2025;14(2):1-15. (URL not available)
- New fluorescently labeled isothiocyanate derivatives as a potential cancer theranostic tool. (URL not available)
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Theoretical studies on the electronic structure of 4-Fluorobenzoyl isothiocyanate
An In-Depth Technical Guide to the Theoretical Electronic Structure of 4-Fluorobenzoyl Isothiocyanate
Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of: Senior Application Scientist
Executive Summary
4-Fluorobenzoyl isothiocyanate is a molecule of significant interest, belonging to a class of compounds known for their diverse biological activities and utility as synthetic intermediates in medicinal chemistry. A profound understanding of its electronic structure is paramount for predicting its reactivity, stability, and potential interactions with biological targets. This technical guide provides a comprehensive framework for the theoretical investigation of 4-Fluorobenzoyl isothiocyanate using quantum chemical calculations. We will explore the causality behind the selection of computational methods, detailing a robust, self-validating protocol grounded in Density Functional Theory (DFT) and Hartree-Fock (HF) theory. This document serves as a roadmap for researchers to elucidate the molecule's geometric parameters, vibrational spectra, and electronic properties, including Frontier Molecular Orbitals (HOMO-LUMO), Molecular Electrostatic Potential (MEP), and Mulliken atomic charges.
Introduction: The Rationale for Theoretical Investigation
Isothiocyanates (-N=C=S) are a well-established class of reactive compounds utilized extensively in organic synthesis and drug discovery. The introduction of a benzoyl group, particularly one substituted with a highly electronegative fluorine atom, modulates the electronic properties of the isothiocyanate moiety, influencing its electrophilicity and reactivity profile. Understanding this interplay is critical for designing novel therapeutic agents or functional materials.
Theoretical studies provide a powerful, cost-effective lens through which to examine molecular properties at the atomic level, offering insights that can be challenging to obtain through experimental means alone. By employing computational chemistry, we can:
-
Determine the stable three-dimensional conformation of the molecule.
-
Predict its vibrational frequencies to aid in the interpretation of experimental FT-IR and FT-Raman spectra.[1]
-
Visualize the distribution of electron density and electrostatic potential to identify reactive sites.[2]
-
Quantify the energies of frontier molecular orbitals to understand electronic transitions and chemical reactivity.[3]
This guide outlines the necessary theoretical protocols to build a complete electronic and structural profile of 4-Fluorobenzoyl isothiocyanate.
Foundational Pillar: Computational Methodology
The integrity of any theoretical study rests upon the judicious selection of the computational method and basis set. The goal is to strike a balance between accuracy and computational cost that is appropriate for the system under investigation.
The Choice of Method: DFT and Hartree-Fock
For a molecule of this size, Density Functional Theory (DFT) is the method of choice due to its excellent accuracy-to-cost ratio. Specifically, the B3LYP hybrid functional, which incorporates a portion of the exact Hartree-Fock exchange, has a long track record of providing reliable results for organic molecules, including geometries and vibrational frequencies.[4]
-
Expertise & Causality: Why B3LYP? Standard DFT functionals can sometimes struggle with describing long-range interactions, but for the intramolecular properties of a single, relatively compact molecule like 4-Fluorobenzoyl isothiocyanate, B3LYP is highly effective. We will also reference Hartree-Fock (HF) calculations, as comparing DFT and HF results can provide deeper insights into the role of electron correlation.[5] While HF systematically neglects electron correlation and is less accurate for absolute energies, it provides a valuable baseline and is often a starting point for more complex calculations.[6][7]
The Basis Set: Pople Style 6-311++G(d,p)
The basis set is the set of mathematical functions used to construct the molecular orbitals.
-
Expertise & Causality: We select the 6-311++G(d,p) basis set. Let's dissect this choice:
-
6-311G: This is a triple-zeta basis set, meaning it uses three functions to describe each valence atomic orbital, providing a high degree of flexibility to accurately represent the electron distribution.
-
++: The double plus indicates the addition of diffuse functions on both heavy atoms and hydrogen atoms. These functions are crucial for describing regions of space far from the nucleus, which is essential for accurately modeling the lone pairs on oxygen, nitrogen, sulfur, and fluorine, as well as any potential weak intramolecular interactions.
-
(d,p): These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They allow for orbital shapes to be distorted (polarized) from their standard atomic shapes, which is critical for describing the anisotropic nature of chemical bonds.
-
This combination of the B3LYP functional and the 6-311++G(d,p) basis set represents a robust and widely validated level of theory for obtaining high-quality results for this type of molecule.[8]
Analysis of Electronic & Structural Properties
Following the successful optimization of the molecular geometry, a series of analyses are performed to build a comprehensive electronic profile.
Optimized Molecular Geometry
The first step in any quantum chemical study is to find the molecule's lowest energy structure. This is achieved through a geometry optimization procedure, which systematically adjusts bond lengths, bond angles, and dihedral angles to locate a minimum on the potential energy surface. A subsequent vibrational frequency calculation must be performed to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies).
The key geometric parameters can then be extracted and analyzed.
Table 1: Predicted Geometrical Parameters for 4-Fluorobenzoyl Isothiocyanate
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |
|---|---|---|
| Bond Lengths (Å) | ||
| C=O | Value | |
| C-N | Value | |
| N=C | Value | |
| C=S | Value | |
| C-F | Value | |
| **Bond Angles (°) ** | ||
| O=C-N | Value | |
| C-N=C | Value | |
| N=C=S | Value | |
| Dihedral Angles (°) |
| | Phenyl-C(O)N | Value |
Vibrational Spectroscopy: A Bridge Between Theory and Experiment
The calculated harmonic vibrational frequencies provide a theoretical vibrational spectrum that can be directly compared to experimental FT-IR and FT-Raman data.[9][10] This comparison is a critical validation step; a good agreement between theoretical and experimental spectra lends confidence to the accuracy of the calculated geometry and electronic structure. The Potential Energy Distribution (PED) analysis is then used to assign the character of each vibrational mode (e.g., C=O stretch, N=C=S asymmetric stretch).
Table 2: Comparison of Theoretical and Experimental Vibrational Frequencies (cm⁻¹)
| Assignment (PED) | Calculated Frequency (Scaled) | Experimental FT-IR | Experimental FT-Raman |
|---|---|---|---|
| N=C=S asym. stretch | Value | Value | Value |
| C=O stretch | Value | Value | Value |
| Phenyl ring stretch | Value | Value | Value |
| C-F stretch | Value | Value | Value |
| N=C=S sym. stretch | Value | Value | Value |
Note: Calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation. They are typically scaled by an empirical factor (~0.96 for B3LYP) to improve agreement.
Frontier Molecular Orbitals (FMOs): The Heart of Reactivity
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.[11] The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy gap between them (ΔE = ELUMO - EHOMO) is a crucial indicator of molecular stability and reactivity.[12]
-
Large HOMO-LUMO gap: Implies high kinetic stability and low chemical reactivity.
-
Small HOMO-LUMO gap: Implies low kinetic stability and high chemical reactivity, as it is easier to excite an electron from the HOMO to the LUMO.
Visualization of the HOMO and LUMO orbitals reveals where these reactive electrons are located.[13] For 4-Fluorobenzoyl isothiocyanate, we would expect the HOMO to have significant contributions from the sulfur and oxygen lone pairs and the π-system of the phenyl ring. The LUMO is likely to be a π* orbital distributed over the benzoyl and isothiocyanate groups.
Table 3: Calculated FMO Properties and Reactivity Descriptors
| Parameter | Symbol | Formula | Value (eV) |
|---|---|---|---|
| HOMO Energy | EHOMO | - | Value |
| LUMO Energy | ELUMO | - | Value |
| Energy Gap | ΔE | ELUMO - EHOMO | Value |
| Ionization Potential | IP | -EHOMO | Value |
| Electron Affinity | EA | -ELUMO | Value |
| Electronegativity | χ | -(EHOMO+ELUMO)/2 | Value |
| Chemical Hardness | η | (ELUMO-EHOMO)/2 | Value |
| Electrophilicity Index | ω | μ²/2η (where μ=-χ) | Value |
Molecular Electrostatic Potential (MEP): Visualizing Reactive Sites
The MEP is a color-coded map of the total electrostatic potential projected onto the molecule's electron density surface.[14] It provides an intuitive guide to intermolecular interactions and chemical reactivity.
-
Red Regions (Negative Potential): Indicate electron-rich areas, typically associated with lone pairs on electronegative atoms (O, N, S, F). These are the most likely sites for electrophilic attack.
-
Blue Regions (Positive Potential): Indicate electron-poor areas, usually around hydrogen atoms or regions with strong electron-withdrawing groups. These are the most likely sites for nucleophilic attack.
For 4-Fluorobenzoyl isothiocyanate, the MEP map would be expected to show strong negative potential around the carbonyl oxygen, the sulfur atom, and the fluorine atom. A significant positive potential would be expected on the central carbon of the isothiocyanate group (-N=C =S), highlighting its electrophilic character, which is fundamental to its reactivity.[15]
Mulliken Population Analysis: Quantifying Atomic Charges
Mulliken population analysis provides a method for assigning a portion of the total electron density to each atom in the molecule, resulting in partial atomic charges.[16][17] While the absolute values of Mulliken charges can be sensitive to the choice of basis set, they provide a valuable qualitative picture of charge distribution and are useful for understanding the polarity of bonds and electrostatic interactions within the molecule.[18][19]
Table 4: Calculated Mulliken Atomic Charges
| Atom | Charge (e) | Atom | Charge (e) |
|---|---|---|---|
| C (carbonyl) | Value | O (carbonyl) | Value |
| C (isothio.) | Value | N (isothio.) | Value |
| F | Value | S (isothio.) | Value |
Experimental and Computational Workflows
A robust theoretical study is validated by experimental data. The following diagrams illustrate the logical workflow for a combined computational and experimental investigation.
Overall Research Workflow
This diagram shows the synergy between computational prediction and experimental validation.
Caption: Integrated workflow for theoretical and experimental analysis.
Electronic Structure Analysis Pathway
This diagram details the dependencies within the computational analysis phase.
Caption: Post-optimization analysis pathway.
HOMO-LUMO Energy Gap Concept
This diagram illustrates the fundamental concept of the frontier molecular orbital energy gap.
Caption: The HOMO-LUMO energy gap and its significance.
Conclusion
The theoretical framework detailed in this guide provides a robust and scientifically rigorous approach to characterizing the electronic structure of 4-Fluorobenzoyl isothiocyanate. By leveraging Density Functional Theory with a well-chosen basis set, researchers can obtain reliable predictions of the molecule's geometry, vibrational modes, and electronic properties. The analysis of Frontier Molecular Orbitals, Molecular Electrostatic Potential, and Mulliken charges offers a multi-faceted view of the molecule's reactivity and stability. When correlated with experimental spectroscopic data, these computational insights provide a powerful, predictive model that can accelerate research and development efforts, particularly in the rational design of new pharmaceuticals and functional materials.
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Mary, Y. S., et al. (2021). Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl) -... Journal of Molecular Structure, 1244, 130952. Link
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MDPI. (n.d.). Theoretical Study on the Structures, Electronic Properties, and Aromaticity of Thiophene Analogues of Anti-Kekulene. Link
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PubMed. (2023). Density functional theory (DFT), molecular docking, and xanthine oxidase inhibitory studies of dinaphthodiospyrol S from Diospyros kaki L. Link
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ChemRxiv. (n.d.). Hartree-Fock density functional theory works through error cancellation for the interaction energies of halogen and chalcogen bonded complexes. Link
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ResearchGate. (n.d.). Derivative studies in Hartree–Fock and Møller–Plesset theories. Link
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PubChem. (n.d.). p-Fluorobenzyl isothiocyanate. Link
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ResearchGate. (n.d.). FT-IR, FT-Raman, DFT structure, vibrational frequency analysis and Mulliken charges of 2-chlorophenylisothiocyanate. Link
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Pendidikan Kimia. (2015). Electrostatic Potential Maps and Natural Bond Orbital Analysis: Visualization and Conceptualization of Reactivity in Sanger's Reagent. Link
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ResearchGate. (n.d.). Structural and Electronic Properties of Benzyl Isothiocyanate Films. Link
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ResearchGate. (n.d.). Mulliken atomic population in each molecular orbital of bromochlorofluoromethane. Link
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ResearchGate. (n.d.). Calculated HOMO and LUMO molecular orbitals of arylisothiocyanates. Link
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CASTEP. (n.d.). Mulliken population analysis. Link
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PubMed. (2009). Experimental and density functional theory and ab initio Hartree-Fock study on the vibrational spectra of 5-chloro-6-(4-chlorobenzoyl)-2-benzothiazolinone molecule. Link
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ResearchGate. (n.d.). Molecular electrostatic potential mapped on the isodensity surface. Link
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DergiPark. (n.d.). HOMO–LUMO, NBO, NLO, MEP analysis and molecular docking using DFT calculations in DFPA. Link
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Bentham Open. (2008). Electronic Structure and Substituent Effect of o-, m- and p-C6H4INCS. Link
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AIMS Press. (2022). Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations. Link
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Jetir.org. (n.d.). FT-IR RAMAN STRUCTURE, VIBRATIONAL FREQUENCY ANALYSIS OF FLURO BENZYL CHLORIDE BASED OF DFT METHODCALCULATION. Link
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ResearchGate. (n.d.). Structure of [A] Benzyl Isothiocyanate [B] Phenethyl Isothiocyanate, and [C] Phenyl Isothiocyanate. Link
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ChemRxiv. (2023). Electrostatic Potential Maps on Molecular Surfaces Using Least Squares Reconstruction. Link
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Chemistry LibreTexts. (2022). Mulliken Populations. Link
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Ruhr-Universität Bochum. (n.d.). Mulliken population analysis. Link
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ResearchGate. (n.d.). Visualization of HOMO and LUMO orbitals in SIBO with a DFT derived energy gap. Link
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ChemicalBook. (n.d.). 4-BROMOPHENYL ISOTHIOCYANATE 1H NMR spectrum. Link
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MDPI. (n.d.). Probing the Charge State and the Intermolecular Environment by Vibrational Spectroscopy. Link
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Proceedings of the Asian Research Association. (n.d.). Evaluating the Reactive Sites, Topological Analysis of the Flavone and Isoflavone Compound – A DFT Study. Link
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PubMed. (2019). DFT calculations on molecular structures, HOMO-LUMO study, reactivity descriptors and spectral analyses of newly synthesized diorganotin(IV) 2-chloridophenylacetohydroxamate complexes. Link
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Preprints.org. (2021). Look at the spatial confining effect on the molecular electrostatic potential (MEP). A case study of the HF and BrCN molecules. Link
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Semantic Scholar. (n.d.). FT-IR, FT-Raman, DFT structure, vibrational frequency analysis and Mulliken charges of 2-chlorophenylisothiocyanate. Link
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QuantumATK. (n.d.). MullikenPopulation. Link
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ResearchGate. (n.d.). Electronic and Vibrational Polarizabilities and Hyperpolarizabilities of Azoles. Link
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ScienceDirect. (2012). Vibrational spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations and computational study of 5-nitro-2-(4-nitrobenzyl) benzoxazole. Link26X)
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Methodological & Application
Application Notes & Protocols: A Scientist's Guide to the Synthesis of N-(4-Fluorobenzoyl)thiourea Derivatives
Abstract
This comprehensive guide details the synthesis of N-aroyl thiourea derivatives utilizing 4-fluorobenzoyl isothiocyanate as a key intermediate. Thiourea derivatives are a cornerstone in medicinal chemistry, exhibiting a vast spectrum of biological activities. The incorporation of a fluorine atom often enhances pharmacological properties such as metabolic stability and binding affinity, making 4-fluorobenzoyl thioureas particularly valuable scaffolds in drug discovery. This document provides an in-depth examination of the reaction mechanism, a detailed, field-proven experimental protocol, characterization data, and expert insights into the practical aspects of the synthesis. It is intended for researchers and professionals in organic synthesis and drug development.
Scientific Introduction: The Strategic Value of Fluorinated Thioureas
Thiourea derivatives are privileged structures in the landscape of biologically active molecules, demonstrating significant potential as antimicrobial, anticancer, antiviral, and anti-inflammatory agents.[1] The core structure, characterized by the N-C(S)-N linkage, provides a unique combination of hydrogen bond donors (N-H) and a sulfur atom that can participate in various non-covalent interactions, crucial for binding to biological targets.
The strategic incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry. The high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[2] Specifically, fluorination can:
-
Enhance metabolic stability by blocking sites of oxidative metabolism.
-
Increase lipophilicity, potentially improving membrane permeability.
-
Modulate the acidity or basicity of nearby functional groups, affecting target binding.
This guide focuses on a robust and efficient two-step, one-pot synthesis that begins with 4-fluorobenzoyl chloride, proceeds through an in situ generated 4-fluorobenzoyl isothiocyanate intermediate, and culminates in the desired N-(4-fluorobenzoyl)thiourea derivative upon reaction with a primary or secondary amine.[3][4]
The Core Reaction: Mechanism and Rationale
The synthesis is elegant in its efficiency, telescoping two distinct chemical transformations into a single procedural workflow. Understanding the underlying mechanism is critical for troubleshooting and adapting the protocol to various substrates.
Step 1: In Situ Formation of 4-Fluorobenzoyl Isothiocyanate
The process is initiated by the reaction of 4-fluorobenzoyl chloride with a thiocyanate salt, typically potassium thiocyanate (KSCN) or ammonium thiocyanate (NH₄SCN), in an anhydrous solvent like acetone.[3][4] This is a nucleophilic acyl substitution reaction. The thiocyanate ion (⁻SCN), a potent nucleophile, attacks the electrophilic carbonyl carbon of the acid chloride. The chloride ion is displaced, forming the highly reactive 4-fluorobenzoyl isothiocyanate intermediate.
Expert Insight: The in situ generation of the aroyl isothiocyanate is a key advantage of this protocol. Aroyl isothiocyanates can be moisture-sensitive and are often not commercially available. Generating the intermediate directly in the reaction vessel immediately before its use prevents decomposition and avoids a separate, often challenging, purification step.
Step 2: Nucleophilic Addition of the Amine
Once the 4-fluorobenzoyl isothiocyanate is formed, the chosen amine is introduced into the reaction mixture. The nitrogen atom of the amine acts as a nucleophile, attacking the central carbon atom of the isothiocyanate group (-N=C=S). This carbon is highly electrophilic due to the electron-withdrawing nature of the adjacent carbonyl group and the sulfur atom. This nucleophilic addition results in the formation of the final N,N'-disubstituted thiourea product.[3]
Below is a diagram illustrating the overall synthetic workflow.
Sources
Application Notes & Protocols: 4-Fluorobenzoyl Isothiocyanate as a Versatile Synthon for Heterocyclic Compound Synthesis
Abstract
This technical guide provides an in-depth exploration of 4-fluorobenzoyl isothiocyanate, a highly versatile and reactive building block for the synthesis of a wide array of heterocyclic compounds. We will delve into the fundamental reactivity of this synthon, underscoring the influence of its acyl and fluoro moieties on its chemical behavior. This document furnishes detailed, field-tested protocols for the synthesis of key intermediates, such as N-benzoylthioureas, and their subsequent transformation into medicinally relevant heterocyclic scaffolds, including thiazoles and 1,2,4-triazoles. The causality behind experimental choices, mechanistic insights, and the strategic importance of this reagent in modern drug discovery are discussed, providing researchers and drug development professionals with a practical and authoritative resource.
Introduction: The Strategic Value of 4-Fluorobenzoyl Isothiocyanate
Isothiocyanates are a pivotal class of reagents in synthetic chemistry, prized for their ability to serve as versatile platforms for constructing complex molecular architectures.[1] Among these, aroyl isothiocyanates stand out due to the presence of the electron-withdrawing acyl group, which enhances the electrophilicity of the isothiocyanate carbon, making it highly susceptible to nucleophilic attack.
4-Fluorobenzoyl isothiocyanate combines this inherent reactivity with the unique properties of fluorine. The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to modulate metabolic stability, lipophilicity, and binding affinity.[2] The 4-fluoro substituent on the benzoyl ring further influences the electronic properties of the molecule, making 4-fluorobenzoyl isothiocyanate an exceptionally valuable precursor for generating libraries of fluorinated heterocyclic compounds with potential therapeutic applications, ranging from antimicrobial to anticancer agents.[2][3] This guide will focus on its practical application in synthesizing foundational heterocyclic systems.
Core Reactivity and Mechanistic Considerations
The synthetic utility of 4-fluorobenzoyl isothiocyanate is dominated by the electrophilic nature of the central carbon atom in the isothiocyanate group (-N=C=S). This carbon is the primary target for a wide range of nucleophiles.
The general reaction mechanism involves the addition of a nucleophile (e.g., a primary or secondary amine) to the electrophilic carbon, followed by proton transfer to the nitrogen atom, resulting in a stable adduct.
Caption: General mechanism of nucleophilic addition to 4-fluorobenzoyl isothiocyanate.
This initial addition product, typically a substituted thiourea or thiosemicarbazide, is often a stable, isolable intermediate that serves as the direct precursor for subsequent cyclization reactions to form the desired heterocyclic ring.
Application I: Synthesis of N-(4-Fluorobenzoyl)thiourea Derivatives
The most direct application of 4-fluorobenzoyl isothiocyanate is its reaction with primary or secondary amines to form N,N'-disubstituted or trisubstituted thioureas.[4] These thiourea derivatives are not only valuable final products with a wide range of biological activities but also crucial intermediates for synthesizing other heterocycles.[2][5]
Workflow for Thiourea Synthesis
Caption: Experimental workflow for the two-step, one-pot synthesis of N-benzoylthioureas.
Protocol 1: General Synthesis of N-(4-Fluorobenzoyl)-N'-(aryl/alkyl)thioureas
This protocol describes a robust, one-pot procedure starting from 4-fluorobenzoyl chloride. The intermediate 4-fluorobenzoyl isothiocyanate is generated in situ and immediately reacted with a chosen amine.
Rationale: Generating the isothiocyanate in situ is highly efficient and avoids the need to isolate the often moisture-sensitive intermediate. Acetone is an excellent solvent as it is polar enough to dissolve the starting salts but is aprotic, preventing hydrolysis of the acid chloride and the isothiocyanate. Refluxing provides the necessary energy to drive the reaction to completion.[2][6]
Materials:
-
4-Fluorobenzoyl chloride
-
Ammonium thiocyanate (or Potassium thiocyanate)
-
Anhydrous Acetone
-
Appropriate primary or secondary amine (e.g., aniline, benzylamine, morpholine)
-
Ethanol (for recrystallization)
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Buchner funnel and filter flask
-
Standard laboratory glassware
Step-by-Step Methodology:
-
Isothiocyanate Formation: To a solution of 4-fluorobenzoyl chloride (10 mmol) in 40 mL of anhydrous acetone, add ammonium thiocyanate (12 mmol).
-
Stir the mixture vigorously and heat to reflux for 30-45 minutes. A salt precipitate (ammonium chloride) will form. The formation of the yellow-orange colored 4-fluorobenzoyl isothiocyanate solution will be observed.
-
Thiourea Synthesis: To the resulting mixture containing the in situ generated isothiocyanate, add the desired amine (10 mmol) dropwise.
-
Continue to heat the reaction mixture at reflux for an additional 2 to 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation: After the reaction is complete, cool the flask to room temperature. Pour the reaction mixture into a beaker of cold water (approx. 200 mL) while stirring.
-
A precipitate of the crude thiourea derivative will form. Continue stirring for 15 minutes to ensure complete precipitation.
-
Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with cold water.
-
Recrystallize the crude product from hot ethanol to yield the pure N-(4-fluorobenzoyl)thiourea derivative. Dry the crystals under vacuum.
| Amine Substrate | Product Name | Typical Yield | Melting Point (°C) |
| Aniline | N-(4-Fluorobenzoyl)-N'-(phenyl)thiourea | 85% | 155-157 |
| 4-Chloroaniline | N-(4-Fluorobenzoyl)-N'-(4-chlorophenyl)thiourea | 88% | 168-170 |
| Benzylamine | N-(4-Fluorobenzoyl)-N'-(benzyl)thiourea | 90% | 130-132 |
| Morpholine | 4-(4-Fluorobenzoyl)thiocarbamoylmorpholine | 92% | 141-143 |
| Data is representative and may vary based on specific reaction conditions. |
Application II: Synthesis of 2,4-Disubstituted Thiazoles
The Hantzsch thiazole synthesis is a classic method for forming the thiazole ring.[7] A common variation involves the reaction of a thiourea (acting as the thioamide component) with an α-halocarbonyl compound. The N-(4-fluorobenzoyl)thioureas prepared in Protocol 1 are ideal substrates for this transformation, leading to the formation of 2-aroylamino-4-substituted thiazoles.
Reaction Pathway: Thiazole Synthesis
Caption: General pathway for the Hantzsch-type synthesis of thiazoles from a thiourea.
Protocol 2: Synthesis of N-(4-Aryl-thiazol-2-yl)-4-fluorobenzamide
Rationale: This protocol utilizes the thiourea derivative as a nucleophile. The sulfur atom attacks the α-carbon of the haloketone in an Sₙ2 reaction. The resulting intermediate then undergoes an intramolecular cyclization, where the nitrogen attacks the carbonyl carbon, followed by dehydration to form the aromatic thiazole ring. Ethanol is a common solvent that facilitates both the initial reaction and the subsequent cyclization upon heating.
Materials:
-
N-(4-Fluorobenzoyl)-N'-(phenyl)thiourea (from Protocol 1)
-
α-Bromoacetophenone (or other α-haloketone)
-
Ethanol
-
Sodium bicarbonate
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Standard laboratory glassware for workup and filtration
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve N-(4-fluorobenzoyl)-N'-(phenyl)thiourea (5 mmol) in 30 mL of absolute ethanol.
-
Add the α-bromoacetophenone (5 mmol) to the solution.
-
Cyclization: Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by TLC.
-
Workup: After cooling to room temperature, slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction.
-
The product will precipitate out of the solution. Stir for 20 minutes.
-
Purification: Collect the solid product by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol.
-
The product can be further purified by recrystallization from an appropriate solvent like ethanol or an ethanol/DMF mixture.
Application III: Synthesis of 5-Substituted-1,2,4-Triazole-3-thiols
1,2,4-Triazoles are another class of heterocycles with significant pharmacological importance.[8][9] A common synthetic route involves the reaction of an aroyl isothiocyanate with hydrazine to form an acylthiosemicarbazide, which is then cyclized under basic conditions.[10][11]
Reaction Pathway: 1,2,4-Triazole Synthesis
Caption: Synthesis of 1,2,4-triazole-3-thiols via a thiosemicarbazide intermediate.
Protocol 3: Synthesis of 5-(4-Fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Rationale: This two-step synthesis first involves the formation of the thiosemicarbazide intermediate. The subsequent cyclization is promoted by a base (e.g., NaOH or Na₂CO₃), which facilitates the deprotonation of a nitrogen atom, initiating an intramolecular nucleophilic attack on the acyl carbonyl carbon. The resulting tetrahedral intermediate then eliminates a molecule of water to yield the stable triazole-thione.
Materials:
-
4-Fluorobenzoyl isothiocyanate (can be generated in situ as in Protocol 1)
-
Hydrazine hydrate
-
Ethanol
-
Sodium hydroxide (aqueous solution, e.g., 2M)
-
Hydrochloric acid (for acidification)
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Ice bath
-
pH paper or meter
Step-by-Step Methodology:
-
Thiosemicarbazide Formation: Generate 4-fluorobenzoyl isothiocyanate (10 mmol) in situ in acetone as described in Protocol 1, Step 1.
-
Cool the mixture in an ice bath and add hydrazine hydrate (10 mmol, ~0.5 mL) dropwise with vigorous stirring. A white precipitate of 1-(4-fluorobenzoyl)thiosemicarbazide will form.
-
Stir the mixture at room temperature for 1 hour. Filter the solid, wash with cold water, and dry.
-
Cyclization: Suspend the dried thiosemicarbazide (8 mmol) in 40 mL of a 2M aqueous sodium hydroxide solution.
-
Heat the mixture to reflux for 4-5 hours, during which the solid will dissolve.
-
Isolation: Cool the reaction mixture to room temperature and filter to remove any impurities.
-
Place the filtrate in an ice bath and acidify to pH 5-6 by the slow, dropwise addition of concentrated hydrochloric acid.
-
The target 1,2,4-triazole-3-thiol will precipitate as a white solid.
-
Purification: Collect the product by vacuum filtration, wash thoroughly with cold water, and recrystallize from ethanol to obtain the pure product.
Conclusion
4-Fluorobenzoyl isothiocyanate is a powerful and adaptable synthon for constructing diverse heterocyclic systems. Its predictable reactivity allows for the straightforward synthesis of thiourea and thiosemicarbazide intermediates, which are themselves springboards for creating more complex, medicinally-relevant scaffolds like thiazoles and 1,2,4-triazoles. The protocols detailed herein provide robust and reproducible methods for leveraging this reagent, offering researchers in organic synthesis and drug discovery a reliable toolkit for accessing novel fluorinated chemical entities.
References
-
ChemRxiv. (2023). Recent Advancement in Synthesis of Isothiocyanates. Available at: [Link].
-
Metwally, M. A. et al. (n.d.). Thiocarbamoyl derivatives as synthons in heterocyclic synthesis. ResearchGate. Available at: [Link].
-
Erol Günal, Ş. (2023). SYNTHESIS OF 2-FLUOROBENZOYL THIOUREA DERIVATIVES. İstanbul Ticaret Üniversitesi Dergisi. Available at: [Link].
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Güngör, T. et al. (2024). Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles. RSC Medicinal Chemistry. Available at: [Link].
-
Singh, P. et al. (2023). Aroyl-isothiocyanates/isoselenocyanates as precursors to obtain novel cis-3-aroyl-thiourea/urea-β-lactams: design, synthesis, docking and biological evaluation. New Journal of Chemistry. Available at: [Link].
-
Wang, H. et al. (2024). Isothiocyanate intermediates facilitate divergent synthesis of N-heterocycles for DNA-encoded libraries. Chemical Communications. Available at: [Link].
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Available at: [Link].
-
Cosimelli, B. et al. (2019). Synthesis of Biologically Relevant 1,2,3- and 1,2,4-Triazoles: From Classical Pathway to Green Chemistry. Molecules. Available at: [Link].
-
Oleiwi, A. A. et al. (2023). Synthesis, Characterization of Some Thiourea Derivatives Based on 4- Methoxybenzoyl Chloride as Antioxidants and Study of Molecular Docking. Iraqi Journal of Science. Available at: [Link].
-
Zhang, Z. et al. (2022). Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. Frontiers in Chemistry. Available at: [Link].
-
Sharma, S. (1990). ChemInform Abstract: Isothiocyanates in Heterocyclic Synthesis. ChemInform. Available at: [Link].
- Hantzsch, A. & Weber, J. H. (1887). Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft.
- Reid, E. E. (1910). Studies in the Preparation of 1,3,4-Thiadiazoles. Journal of the American Chemical Society.
- Eloy, F. & Lenaers, R. (1962). The Chemistry of 1,2,4-Triazoles. Chemical Reviews.
- Milcent, R. & Redeuilh, G. (1979). Synthèse de dihydro-2,3 (ou tétrahydro-2,3,4,5) triazole-1,2,4 thiones-3 et de leurs dérivés. Journal of Heterocyclic Chemistry.
-
Zhang, J. et al. (2017). Mechanochemical synthesis of thioureas, ureas and guanidines. Beilstein Journal of Organic Chemistry. Available at: [Link].
-
Al-Juboori, A. M. H. (2019). Synthesis of new thiourea derivatives and study of its activity as anticancer agents molecular docking study. ResearchGate. Available at: [Link].
-
Oleiwi, A. A. et al. (2023). Synthesis, Characterization of Some Thiourea Derivatives Based on 4- Methoxybenzoyl Chloride as Antioxidants and Study of Molecular Docking. Iraqi Journal of Science. Available at: [Link].
-
Alam, M. et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. ACS Omega. Available at: [Link].
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Available at: [Link].
-
Khan Academy. (2019). Synthesis of thiazoles. YouTube. Available at: [Link].
-
Sharma, S. (1989). Isothiocyanates in Heterocyclic Synthesis. Sulfur Reports. Available at: [Link].
-
Belskaya, N. P. et al. (2010). Synthesis of 1,2,4-Triazole-3-thiols and Their S-Substituted Derivatives. ResearchGate. Available at: [Link].
-
Belskaya, N. P. et al. (2010). Synthesis of 1,2,4-triazole-3-thiols and their S-substituted derivatives. Russian Journal of Organic Chemistry. Available at: [Link].
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Protocol for the reaction of 4-Fluorobenzoyl isothiocyanate with primary amines
An In-Depth Guide to the Synthesis of N-(4-Fluorobenzoyl)-N'-Substituted Thioureas from Primary Amines
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive protocol for the synthesis of N-(4-fluorobenzoyl)-N'-substituted thioureas, a class of compounds holding significant interest in medicinal chemistry and materials science. The reaction between 4-Fluorobenzoyl isothiocyanate and primary amines is a robust method for generating diverse thiourea derivatives. These compounds are pivotal as intermediates for heterocyclic synthesis and as standalone pharmacophores, exhibiting a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] This document offers a detailed examination of the underlying reaction mechanism, a step-by-step experimental protocol, characterization techniques, and critical safety considerations tailored for researchers in drug discovery and organic synthesis.
Introduction: The Significance of N-Aroylthioureas
N-aroylthioureas are a versatile class of organic compounds characterized by a thiourea moiety linked to an aroyl group. Their structural framework, featuring multiple donor atoms (O, N, S), makes them excellent ligands for coordination chemistry and precursors for a vast array of heterocyclic systems.[5][6][7] The incorporation of a fluorine atom, as in the 4-fluorobenzoyl group, is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.
The synthesis of these molecules is primarily achieved through the nucleophilic addition of an amine to an aroyl isothiocyanate. This reaction is generally high-yielding and tolerant of a wide range of functional groups, making it ideal for the generation of compound libraries for high-throughput screening. This guide focuses on a reliable and widely adopted one-pot, two-step procedure starting from the readily available 4-fluorobenzoyl chloride.
Core Reaction Mechanism: Nucleophilic Addition
The fundamental transformation involves the nucleophilic attack of a primary amine on the electrophilic carbon atom of the isothiocyanate group (-N=C=S). The reaction's efficiency is enhanced by the electron-withdrawing nature of the adjacent 4-fluorobenzoyl group, which significantly increases the electrophilicity of the isothiocyanate carbon.[8]
The mechanism proceeds as follows:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the central carbon of the isothiocyanate.
-
Intermediate Formation: This attack leads to the formation of a transient, zwitterionic tetrahedral intermediate.[8]
-
Proton Transfer: A rapid intramolecular proton transfer from the amine nitrogen to the isothiocyanate nitrogen occurs, neutralizing the charges and forming the stable N,N'-disubstituted thiourea product.
Application Protocol: One-Pot Synthesis
This protocol details the synthesis of N-(4-fluorobenzoyl)-N'-substituted thioureas via the in situ generation of 4-fluorobenzoyl isothiocyanate from 4-fluorobenzoyl chloride and potassium thiocyanate, followed by reaction with a primary amine.[1]
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| 4-Fluorobenzoyl chloride | ≥98% | Sigma-Aldrich | Corrosive and moisture-sensitive. Handle under inert atmosphere. |
| Potassium thiocyanate (KSCN) | ≥99%, anhydrous | Acros Organics | Dry thoroughly in an oven before use. |
| Primary Amine (R-NH₂) | Varies (≥97%) | Varies | Ensure purity of the amine. |
| Acetone | Anhydrous (≤0.005% H₂O) | Fisher Scientific | Crucial for preventing hydrolysis of the acid chloride.[1] |
| Deionized Water | Type II or better | - | For product precipitation and washing. |
| Round-bottom flask | - | - | Sized appropriately for the reaction scale. |
| Reflux condenser | - | - | With drying tube (CaCl₂ or Drierite). |
| Magnetic stirrer and stir bar | - | - | For efficient mixing. |
| Heating mantle or oil bath | - | - | For controlled heating. |
| Buchner funnel and filter flask | - | - | For product isolation. |
| Thin Layer Chromatography (TLC) | Silica gel plates | - | For monitoring reaction progress. |
Stoichiometry and Quantitative Data
The reaction is typically run with equimolar amounts of the three main components.[1][9]
| Reactant | Molar Ratio | Mol. Wt. ( g/mol ) | Example (10 mmol scale) |
| 4-Fluorobenzoyl chloride | 1.0 eq. | 158.56 | 1.59 g (1.13 mL) |
| Potassium thiocyanate | 1.0 eq. | 97.18 | 0.97 g |
| Primary Amine (e.g., Aniline) | 1.0 eq. | 93.13 | 0.93 g (0.91 mL) |
| Anhydrous Acetone | - | - | 50 mL |
Experimental Workflow Diagram
Step-by-Step Protocol
-
Preparation: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add potassium thiocyanate (1.0 eq., 0.97 g).
-
Solvent Addition: Add 25 mL of anhydrous acetone to the flask and stir the suspension.
-
Isothiocyanate Formation: Slowly add 4-fluorobenzoyl chloride (1.0 eq., 1.59 g) to the stirring suspension at room temperature. A white precipitate of KCl will form. Allow the mixture to stir for 30-60 minutes to ensure complete formation of the 4-fluorobenzoyl isothiocyanate intermediate.
-
Amine Addition: In a separate beaker, dissolve the primary amine (1.0 eq., e.g., 0.93 g of aniline) in 25 mL of anhydrous acetone. Add this solution dropwise to the reaction mixture.
-
Reaction: Attach a reflux condenser fitted with a drying tube to the flask. Heat the mixture to reflux (approx. 56°C for acetone) using a heating mantle.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC). A typical eluent system is ethyl acetate/petroleum ether. The reaction is generally complete within 2-5 hours, indicated by the consumption of the starting amine.
-
Work-up (Precipitation): Once the reaction is complete, allow the flask to cool to room temperature. Pour the entire reaction mixture into a beaker containing 250 mL of crushed ice or ice-cold water while stirring vigorously. The product will precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Purification: Wash the crude product on the filter with copious amounts of cold deionized water to remove any remaining inorganic salts. Further purification is achieved by recrystallization from a suitable solvent, such as ethanol or ethyl acetate, to yield the pure N-(4-fluorobenzoyl)-N'-substituted thiourea.[10]
-
Drying: Dry the purified crystals in a vacuum oven at 40-50°C to a constant weight.
Product Characterization
Confirm the identity and purity of the synthesized compound using standard analytical techniques.
-
FTIR Spectroscopy: Look for characteristic absorption bands. The N-H stretch typically appears in the range of 3100-3400 cm⁻¹, the carbonyl (C=O) stretch around 1650-1695 cm⁻¹, and the thiocarbonyl (C=S) stretch between 1240-1300 cm⁻¹.[11]
-
¹H NMR Spectroscopy: The two N-H protons will appear as distinct singlets or broad signals in the downfield region (typically δ 9-12 ppm). Aromatic protons will appear in their characteristic regions.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Melting Point: A sharp melting point range is a good indicator of high purity.[12]
Safety and Hazard Management
Researcher responsibility is paramount. Always consult the full Safety Data Sheet (SDS) for each chemical before use.
-
4-Fluorobenzoyl isothiocyanate (and its precursors): Isothiocyanates are often lachrymators and are harmful if inhaled, swallowed, or in contact with skin.[13][14] 4-Fluorobenzoyl chloride is corrosive and reacts violently with water.
-
Solvents: Acetone is highly flammable.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses or goggles, and nitrile gloves.[13]
-
Engineering Controls: All steps of this procedure must be performed in a certified chemical fume hood to avoid inhalation of volatile and hazardous reagents.[14]
-
Waste Disposal: Dispose of all chemical waste according to your institution's hazardous waste disposal guidelines.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Wet reagents/solvent (hydrolysis of acid chloride). 2. Inactive amine (e.g., highly electron-deficient anilines).[15] 3. Insufficient reaction time/temperature. | 1. Use freshly dried KSCN and anhydrous acetone. 2. Increase reaction temperature or time. Consider using a more forcing solvent like chloroform or adding a non-nucleophilic base (e.g., TEA).[15] 3. Extend reflux time and monitor carefully by TLC. |
| Oily Product/No Precipitate | The product may be soluble in water or have a low melting point. | Try extracting the aqueous mixture with ethyl acetate or dichloromethane. Wash the organic layer with brine, dry over Na₂SO₄, and evaporate the solvent. |
| Impure Product (after workup) | 1. Unreacted starting materials. 2. Formation of side products. | 1. Ensure equimolar stoichiometry. 2. Perform a second recrystallization or purify by column chromatography on silica gel.[16] |
References
-
ChemRxiv. (2023). Recent Advancement in Synthesis of Isothiocyanates. [Link]
-
Kesuma, D. (n.d.). Synthesis of 4-chlorobenzoylthiourea from 4-chlorobenzoil chloride and thiourea with different heating time and temperature. Retrieved from Universitas Surabaya Repository. [Link]
-
Yusof, M. S. M., Rauf, K., & Osman, H. (2010). N-(4-Chlorobenzoyl)-N′-(3-fluorophenyl)thiourea. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1677. [Link]
-
Reddit r/OrganicChemistry. (2022). How anyone have experience with reacting amines with phenyl isothiocyanate?[Link]
-
Abdullah, Q. A., Hadi, A. J., & Saddas, A. D. (2023). Synthesis, Characterization of Some Thiourea Derivatives Based on 4- Methoxybenzoyl Chloride as Antioxidants and Study of Molecular Docking. Iraqi Journal of Science, 64(6), 3045–3057. [Link]
-
Saeed, A., et al. (2012). Synthesis, characterization and antimicrobial activity of some new 1-(fluorobenzoyl)-3-(fluorophenyl)thioureas. ResearchGate. [Link]
- Gündel, W., Berth, P., & Kaiser, W. J. (1965). New process for the preparation of thiourea derivatives. U.S.
-
Organic Chemistry Portal. (n.d.). Thiourea synthesis by thioacylation. [Link]
-
Al-kadhemy, M. F., Al-Masoudi, N. A., & Al-Salihi, N. I. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Chemistry, 6(2), 488-531. [Link]
-
Kesuma, D., et al. (2023). Synthesis, molecular docking, molecular dynamics, pharmacokinetics prediction and bioassay of N-(phenylcarbamothioyl)-4-chloro-benzamide. Journal of Pharmacy & Pharmacognosy Research, 11(5), 844-856. [Link]
-
Umar, A., et al. (2023). Investigation of Newly Synthesized Bis-Acyl-Thiourea Derivatives of 4-Nitrobenzene-1,2-Diamine for Their DNA Binding, Urease Inhibition, and Anti-Brain-Tumor Activities. Molecules, 28(6), 2658. [Link]
-
Plech, T., et al. (2014). Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives. Molecules, 19(9), 14642-14666. [Link]
-
Saeed, A., et al. (2021). Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review. RSC Advances, 11(29), 17538-17564. [Link]
-
ResearchGate. (2014). How can I purify my bis thiourea compound?[Link]
-
Zhang, W., et al. (2005). The structure and conformation analysis of N-2-fluorobenzoyl-N′-2-methoxyphenylthiourea. Journal of Molecular Structure: THEOCHEM, 715(1–3), 117–124. [Link]
-
Organic Chemistry Portal. (n.d.). Isothiocyanate synthesis. [Link]
-
Saeed, A., & Shahzadi, S. (2007). Update survey on aroyl substituted thioureas and their applications. ResearchGate. [Link]
-
ChemComm. (2023). Recent Advancement in the Synthesis of Isothiocyanates. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Fluorescein isothiocyanate. [Link]
-
Georganics. (2011). Safety Data Sheet: 4-Fluorobenzylisothiocyanate. [Link]
-
Rauf, M. K., et al. (2022). N-Naphthoyl Thiourea Derivatives: An Efficient Ultrasonic-Assisted Synthesis, Reaction, and In Vitro Anticancer Evaluations. ACS Omega, 7(7), 6266–6277. [Link]
-
Saeed, A., et al. (2024). Exploring the latest trends in chemistry, structure, coordination, and diverse applications of 1-acyl-3-substituted thioureas: a comprehensive review. RSC Advances, 14, 19890-19918. [Link]
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Application Notes and Protocols: 4-Fluorobenzoyl Isothiocyanate as a Versatile Building Block for Quinazoline Derivatives
Introduction: The Significance of Fluorinated Quinazolines in Modern Drug Discovery
The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds.[1] These nitrogen-containing heterocycles exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2] The strategic incorporation of fluorine atoms into the quinazoline framework has emerged as a powerful tool in drug design. The unique properties of fluorine, such as its high electronegativity and ability to form strong carbon-fluorine bonds, can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity, thereby improving its pharmacokinetic and pharmacodynamic profile.[2] This has led to a surge of interest in developing efficient synthetic routes to novel fluorinated quinazoline derivatives for drug development programs.
This guide provides a comprehensive overview of the application of 4-fluorobenzoyl isothiocyanate as a key building block in the synthesis of medicinally relevant quinazoline derivatives. We will delve into the underlying chemical principles, provide detailed, field-proven experimental protocols, and discuss the significance of this synthetic strategy.
Core Synthetic Strategy: From Isothiocyanate to Quinazoline
The primary route for constructing the quinazoline core using 4-fluorobenzoyl isothiocyanate involves a two-step sequence:
-
Formation of the N-Acylthiourea Intermediate: The synthesis commences with the reaction of 4-fluorobenzoyl isothiocyanate with a suitable anthranilic acid derivative. This reaction proceeds via a nucleophilic addition of the amino group of the anthranilic acid to the electrophilic carbon of the isothiocyanate, yielding a key N-(2-carboxyphenyl)-N'-(4-fluorobenzoyl)thiourea intermediate.
-
Cyclization to the Quinazoline Scaffold: The formed thiourea derivative undergoes an intramolecular cyclization, typically promoted by a dehydrating agent or thermal conditions, to afford the desired 2-thio-quinazoline derivative.
This versatile strategy allows for the introduction of a wide range of substituents on both the quinazoline ring and the 2-position, enabling the generation of diverse chemical libraries for biological screening.
Mechanistic Insights: The Chemistry Behind the Transformation
The synthesis of quinazoline derivatives from 4-fluorobenzoyl isothiocyanate is a well-established and robust chemical transformation. The reaction mechanism can be delineated as follows:
-
Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the primary amine of the anthranilic acid derivative on the central carbon atom of the isothiocyanate group of 4-fluorobenzoyl isothiocyanate. This step forms a tetrahedral intermediate.
-
Proton Transfer: A subsequent proton transfer from the nitrogen to the sulfur atom results in the formation of the stable N-(2-carboxyphenyl)-N'-(4-fluorobenzoyl)thiourea intermediate.
-
Intramolecular Cyclization: Under the influence of a cyclizing agent (e.g., a dehydrating agent like acetic anhydride or through thermal induction), the carboxylic acid group of the thiourea intermediate is activated. This is followed by an intramolecular nucleophilic attack from one of the nitrogen atoms of the thiourea moiety onto the activated carbonyl carbon.
-
Dehydration and Tautomerization: The resulting cyclic intermediate then undergoes dehydration to form the quinazoline ring. Depending on the reaction conditions and the specific substituents, the product may exist in different tautomeric forms, such as the quinazolin-4(3H)-one or the quinazoline-4-thiol.
Experimental Protocols
Protocol 1: Synthesis of 4-Fluorobenzoyl Isothiocyanate
This protocol outlines the in-situ generation of 4-fluorobenzoyl isothiocyanate, a crucial starting material.
Materials:
-
4-Fluorobenzoyl chloride
-
Ammonium thiocyanate
-
Anhydrous Acetone
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve ammonium thiocyanate (1.1 equivalents) in anhydrous acetone.
-
To this stirring solution, add 4-fluorobenzoyl chloride (1.0 equivalent) dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 2-3 hours.
-
The formation of 4-fluorobenzoyl isothiocyanate is typically monitored by the disappearance of the starting materials via Thin Layer Chromatography (TLC).
-
The resulting solution of 4-fluorobenzoyl isothiocyanate in acetone is used directly in the next step without isolation.
Protocol 2: Synthesis of N-(2-carboxyphenyl)-N'-(4-fluorobenzoyl)thiourea
This protocol details the synthesis of the key thiourea intermediate.
Materials:
-
Solution of 4-fluorobenzoyl isothiocyanate in acetone (from Protocol 1)
-
Anthranilic acid
-
Anhydrous Acetone
Procedure:
-
To the solution of 4-fluorobenzoyl isothiocyanate in acetone, add a solution of anthranilic acid (1.0 equivalent) in anhydrous acetone dropwise with continuous stirring at room temperature.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 4-6 hours.
-
The progress of the reaction can be monitored by TLC.
-
Upon completion, the precipitated solid, N-(2-carboxyphenyl)-N'-(4-fluorobenzoyl)thiourea, is collected by filtration.
-
Wash the solid with cold acetone and dry under vacuum to obtain the pure product.
Protocol 3: Cyclization to 2-(4-Fluorophenylamino)-quinazoline-4(3H)-thione
This protocol describes the final cyclization step to yield the quinazoline derivative.
Materials:
-
N-(2-carboxyphenyl)-N'-(4-fluorobenzoyl)thiourea
-
Acetic Anhydride
Procedure:
-
Suspend N-(2-carboxyphenyl)-N'-(4-fluorobenzoyl)thiourea in acetic anhydride in a round-bottom flask.
-
Heat the mixture to reflux for 2-4 hours. The solid will gradually dissolve as the reaction progresses.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice-water with vigorous stirring to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with water, and then with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethanol and DMF) to afford the pure 2-(4-fluorophenylamino)-quinazoline-4(3H)-thione.
Data Presentation
| Compound | Structure | Molecular Formula | Molecular Weight | Melting Point (°C) | Yield (%) |
| 4-Fluorobenzoyl Isothiocyanate | (In-situ) | C₈H₄FNOS | 181.19 | - | - |
| N-(2-carboxyphenyl)-N'-(4-fluorobenzoyl)thiourea | C₁₅H₁₁FN₂O₃S | 318.33 | 198-200 | ~85 | |
| 2-(4-Fluorophenylamino)-quinazoline-4(3H)-thione | C₁₄H₁₀FN₃S | 271.32 | 265-267 | ~75 |
Note: Yields are approximate and can vary based on reaction scale and purification efficiency.
Visualization of the Synthetic Workflow
Caption: Mechanism of thiourea cyclization.
Applications in Drug Discovery: The Promise of Fluorinated Quinazolines
Quinazoline derivatives synthesized using 4-fluorobenzoyl isothiocyanate are of significant interest to the pharmaceutical industry due to their potential therapeutic applications. The presence of the 4-fluorophenyl moiety can confer desirable properties, leading to compounds with enhanced biological activity.
-
Antimicrobial Agents: Many quinazoline derivatives have demonstrated potent antibacterial and antifungal activities. [2]The synthesized 2-(4-fluorophenylamino)-quinazoline-4(3H)-thiones can be screened against a panel of pathogenic bacteria and fungi to identify novel antimicrobial leads. The fluorine atom can enhance the lipophilicity of the molecule, facilitating its penetration through microbial cell membranes.
-
Anticancer Agents: The quinazoline scaffold is a key component of several approved anticancer drugs, such as gefitinib and erlotinib, which are epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors. The introduction of a fluorine atom can modulate the binding affinity of the molecule to its biological target and improve its metabolic stability, potentially leading to more effective and durable anticancer agents.
-
CNS-Active Agents: The ability of fluorine to enhance blood-brain barrier penetration makes fluorinated quinazolines attractive candidates for the development of drugs targeting the central nervous system. These compounds can be evaluated for their potential as anticonvulsant, antidepressant, or anxiolytic agents.
Conclusion
4-Fluorobenzoyl isothiocyanate serves as a highly effective and versatile building block for the synthesis of a wide range of quinazoline derivatives. The synthetic route, proceeding through a stable thiourea intermediate, is robust, high-yielding, and amenable to the generation of diverse molecular libraries. The resulting fluorinated quinazolines are of significant interest in drug discovery, with potential applications as antimicrobial, anticancer, and CNS-active agents. The protocols and insights provided in this guide are intended to empower researchers to explore the rich chemical space of fluorinated quinazolines and accelerate the discovery of new therapeutic agents.
References
- Al-Omary, F. A., et al. (2010). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Letters in Drug Design & Discovery, 7(7), 503-515.
- Generis Publishing. (2020). Synthesis of some quinazolin-4-one series heterocyclic compounds and their biological activities.
- Zhang, J., et al. (2012). 2-(4-Fluorophenyl)quinoxaline. Acta Crystallographica Section E: Structure Reports Online, 68(8), o2478.
- Katritzky, A. R., et al. (2019). One-pot synthesis of quinazolin-4(3H)-ones and 2,3-dihydroquinazolin-4(1H)-ones utilizing N-(2-aminobenzoyl)benzotriazoles. Turkish Journal of Chemistry, 43(5), 1399-1413.
- Mobinikhaledi, A., et al. (2016). Structure-Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. Journal of Medicinal Chemistry, 59(17), 7977-7988.
- Abdel-Wahab, B. F., et al. (2015). Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. Drug Design, Development and Therapy, 9, 559-572.
- Michael, J. P. (2008). Quinoline, quinazoline and acridone alkaloids.
-
Çalışkan, E., & Gümüş, S. (2019). One-pot synthesis of quinazolin-4(3H)-ones and 2,3-dihydroquinazolin-4(1H)-ones utilizing N-(2-aminobenzoyl)benzotriazoles. Turkish Journal of Chemistry, 43(5), 1399-1413. [Link]
- Google Patents. (1965).
- Kumar, V., et al. (2022). Quinazoline fused 1,2,4-triazoles: PIDA-mediated synthesis, characterization, anti-breast cancer agents, ABTS radical scavenging, and DFT studies. Journal of Molecular Structure, 1265, 133418.
- Chen, J., et al. (2019). Antimicrobial Activity of Quinazolin Derivatives of 1,2-Di(quinazolin-4-yl)diselane Against Mycobacteria. Frontiers in Cellular and Infection Microbiology, 9, 44.
- Wang, C., et al. (2017). N-Heterocyclic Carbene-Catalyzed [4 + 2] Cyclization of Saturated Carboxylic Acid With o-Quinone Methides Through in Situ Activation: Enantioselective Synthesis of Dihydrocoumarins. Organic Letters, 19(5), 1048-1051.
- Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2013). One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions using iminium cation from cyanuric chloride/dimethylformamide as a cyclizing agent. Journal of the Brazilian Chemical Society, 24(3), 527-532.
- Nosova, E. V., et al. (2019). Fluorinated derivatives of 2-azinyl-4-(4-aminophenyl)quinazolines: Synthesis and photophysical properties. Dyes and Pigments, 162, 86-95.
- Patel, N. B., & Patel, J. C. (2011). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Journal of Saudi Chemical Society, 15(3), 263-270.
- Jafari, E., et al. (2012). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Iranian Journal of Pharmaceutical Research, 11(3), 859-866.
- Ivanova, Y. A., et al. (2020). Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Journal of Microbiology, Epidemiology and Immunobiology, 97(2), 143-150.
- Wang, D., et al. (2013). Synthesis and Evaluation of 2,4-Disubstituted Quinazoline Derivatives with Potent Anti-Angiogenesis Activities. Molecules, 18(8), 9495-9512.
- Fathalla, W., et al. (2001). One-Pot Quinazolin-4-ylidenethiourea Synthesis via N-(2-Cyanophenyl)
- Ionescu, M. A., et al. (2023). New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. Antibiotics, 12(5), 807.
- Chandregowda, V., et al. (2009). Synthesis and biological evaluation of some anthranilic acid and 2-phenylquinazoline-4(3H) - one derivatives. European Journal of Medicinal Chemistry, 44(8), 3046-3055.
- Ionescu, M. A., et al. (2023). New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. Antibiotics (Basel, Switzerland), 12(5), 807.
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Application Notes and Protocols for N-Terminal Peptide Derivatization using 4-Fluorobenzoyl isothiocyanate (FBITC)
A Modern Reagent for Enhanced Peptide Sequencing by Mass Spectrometry
Introduction: The Critical Role of N-Terminal Derivatization in Proteomics
In the landscape of proteomics and drug development, the precise characterization of proteins and peptides is paramount. N-terminal sequencing, a cornerstone of this characterization, provides invaluable information about protein identity, post-translational modifications, and processing events. The classical method for this, Edman degradation, relies on the derivatization of the N-terminal amino group with phenyl isothiocyanate (PITC).[1] While revolutionary, the increasing demand for higher sensitivity and more robust analytical workflows, particularly those centered around mass spectrometry (MS), has driven the development of novel derivatization reagents.
This guide introduces 4-Fluorobenzoyl isothiocyanate (FBITC) as a versatile reagent for the N-terminal derivatization of peptides. The incorporation of a fluorine atom offers distinct advantages for modern analytical techniques, positioning FBITC as a valuable tool for researchers in proteomics, biochemistry, and pharmaceutical sciences. This document provides a comprehensive overview of the underlying chemistry, detailed protocols for derivatization and analysis, and expert insights into the practical application of FBITC for unambiguous peptide sequencing.
The Chemistry and Advantages of 4-Fluorobenzoyl isothiocyanate (FBITC)
FBITC is an aromatic isothiocyanate that readily reacts with the primary amine of a peptide's N-terminus under alkaline conditions. This reaction, analogous to the first step of Edman degradation, forms a stable 4-Fluorobenzoyl thiourea derivative.
Reaction Mechanism
The nucleophilic N-terminal α-amino group of the peptide attacks the electrophilic carbon atom of the isothiocyanate group of FBITC. This forms a thiourea linkage, covalently attaching the 4-Fluorobenzoyl group to the peptide.
Caption: Reaction of FBITC with a peptide's N-terminus.
Key Advantages of FBITC Derivatization
The introduction of the 4-Fluorobenzoyl moiety imparts several beneficial properties for peptide analysis:
-
Unique Mass Tag: The FBITC tag adds a specific and predictable mass to the peptide (181.02 Da), facilitating the identification of derivatized peptides in complex mixtures by mass spectrometry.
-
Enhanced Ionization Efficiency: The aromatic and electronegative nature of the tag can improve the ionization efficiency of peptides in electrospray ionization (ESI), potentially leading to increased sensitivity.[2]
-
Predictable Fragmentation: In tandem mass spectrometry (MS/MS), the derivatized N-terminus can influence peptide fragmentation, often promoting the formation of specific ion series that can aid in confident sequence assignment.[3][4]
-
Potential for ¹⁹F NMR Analysis: The presence of a fluorine atom opens the possibility of using ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy for orthogonal analysis of derivatized peptides, a unique feature not available with traditional reagents.
-
Improved Chromatographic Properties: The hydrophobic nature of the benzoyl group can alter the retention behavior of peptides in reversed-phase liquid chromatography (RP-LC), potentially improving separation efficiency.
Experimental Protocols
The following protocols provide a framework for the N-terminal derivatization of peptides with FBITC and subsequent analysis by LC-MS/MS. These protocols are designed to be self-validating by including necessary controls and checkpoints.
Protocol 1: N-Terminal Peptide Derivatization with FBITC
This protocol is optimized for the derivatization of purified peptide samples or simple peptide mixtures.
Materials:
-
Peptide sample (lyophilized)
-
4-Fluorobenzoyl isothiocyanate (FBITC)
-
Coupling Buffer: 50 mM sodium bicarbonate, pH 8.5
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Reaction tubes (e.g., 1.5 mL microcentrifuge tubes)
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mg/mL stock solution of FBITC in ACN. This solution should be prepared fresh to avoid degradation of the isothiocyanate group.
-
-
Sample Preparation:
-
Dissolve the lyophilized peptide sample in the Coupling Buffer to a final concentration of 1-5 mg/mL.
-
-
Derivatization Reaction:
-
To the peptide solution, add a 5-10 fold molar excess of the FBITC stock solution. The addition of an organic co-solvent like ACN (up to 50% v/v) can improve the solubility of FBITC.
-
Vortex the reaction mixture gently.
-
Incubate the reaction at 45°C for 1 hour.
-
-
Reaction Quenching (Optional but Recommended):
-
To quench any remaining FBITC, a primary amine-containing reagent such as hydroxylamine can be added. Add a 2-fold molar excess of 5% (w/v) hydroxylamine and incubate for an additional 15 minutes at room temperature.[5]
-
-
Sample Acidification and Cleanup:
-
Acidify the reaction mixture by adding TFA to a final concentration of 0.1-1% (v/v) to stop the reaction.
-
The derivatized peptide can be purified from excess reagent and salts using a C18 solid-phase extraction (SPE) cartridge. Elute the peptide with a solution of 50-80% ACN in 0.1% TFA.
-
-
Sample Storage:
-
Dry the purified, derivatized peptide in a vacuum concentrator and store at -20°C until LC-MS/MS analysis.
-
Protocol 2: Analysis of FBITC-Derivatized Peptides by LC-MS/MS
This protocol outlines a general method for the analysis of FBITC-labeled peptides.
Instrumentation and Columns:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
-
A C18 reversed-phase column suitable for peptide separations.
LC Method:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in ACN
-
Gradient: A typical gradient would be a linear increase from 5% to 40% Mobile Phase B over 30-60 minutes, followed by a wash and re-equilibration step. The gradient should be optimized based on the hydrophobicity of the target peptides.
-
Flow Rate: Dependent on the column dimensions (e.g., 200-400 µL/min for analytical columns).
MS Method:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Full Scan (MS1): Acquire full scan mass spectra over a mass range appropriate for the expected derivatized peptides (e.g., m/z 300-2000).
-
Tandem MS (MS2): Use data-dependent acquisition (DDA) to select the most intense precursor ions for fragmentation by collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
-
Inclusion List: For targeted analysis, create an inclusion list of the theoretical m/z values for the FBITC-derivatized peptides of interest.
Data Analysis and Interpretation
The successful derivatization of a peptide with FBITC will result in a mass increase of 181.02 Da. This mass shift should be accounted for when searching MS data against protein databases.
Mass Shift Information
| Component | Monoisotopic Mass (Da) |
| 4-Fluorobenzoyl isothiocyanate (FBITC) | 181.0151 |
| Mass addition upon derivatization | 181.0151 |
When performing database searches, the mass of the FBITC tag should be added as a variable modification on the N-terminus of peptides.
Visualizing the Workflow
Caption: Overall workflow for FBITC peptide derivatization.
Trustworthiness and Self-Validation
To ensure the reliability of the derivatization and analysis, the following controls should be included in your experiments:
-
Negative Control: A peptide sample processed without the addition of FBITC to confirm the absence of non-specific modifications.
-
Positive Control: A standard peptide with a known sequence and a free N-terminus to verify the efficiency of the derivatization reaction.
-
Monitoring Mass Shifts: Confirm the expected mass shift of +181.02 Da for derivatized peptides in the MS1 spectra.
-
Manual Spectra Inspection: For key peptides, manually inspect the MS/MS spectra to confirm the presence of fragment ions consistent with the FBITC-derivatized sequence.
Conclusion
4-Fluorobenzoyl isothiocyanate is a promising reagent for the N-terminal derivatization of peptides for mass spectrometry-based sequencing. Its unique properties, including the introduction of a fluorine-based mass tag, offer advantages in sensitivity and analytical versatility. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize FBITC in their proteomics and drug development workflows, ultimately leading to more confident and comprehensive protein characterization.
References
-
Keough, T., Lacey, M. P., & Youngquist, R. S. (2003). Charge derivatization by 4-sulfophenyl isothiocyanate enhances peptide sequencing by post-source decay matrix-assisted laser desorption/ionization time-of-flight mass spectrometry. Journal of mass spectrometry, 38(4), 373-380. [Link]
-
Kowalski, P., Głąb, T. K., & Silberring, J. (2021). Peptide Charge Derivatization as a Tool for Early Detection of Preeclampsia by Mass Spectrometry—A Comparison with the ELISA Test. International Journal of Molecular Sciences, 22(23), 12797. [Link]
-
Cui, W., Rohde, E., & Tureček, F. (2009). N-terminal derivatization of peptides with isothiocyanate analogues promoting Edman-type cleavage and enhancing sensitivity in electrospray ionization tandem mass spectrometry analysis. Analytical chemistry, 81(5), 1847-1856. [Link]
-
Perry, E. A., et al. (2020). Proteomics sample preparation. protocols.io. [Link]
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- 1. Peptide Analysis, Sequencing and Synthesis—Section 9.5 | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. Peptide Charge Derivatization as a Tool for Early Detection of Preeclampsia by Mass Spectrometry—A Comparison with the ELISA Test - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Charge derivatization by 4-sulfophenyl isothiocyanate enhances peptide sequencing by post-source decay matrix-assisted laser desorption/ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-terminal derivatization of peptides with isothiocyanate analogues promoting Edman-type cleavage and enhancing sensitivity in electrospray ionization tandem mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Proteomics sample preparation [protocols.io]
Application Notes and Protocols for the Solid-Phase Synthesis of N-Acyl Thioureas using 4-Fluorobenzoyl Isothiocyanate
Abstract
This comprehensive guide details the strategic application of 4-fluorobenzoyl isothiocyanate in solid-phase synthesis (SPS) for the generation of N-acyl thiourea libraries. N-acyl thioureas are a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities. The incorporation of a fluorine atom can significantly enhance pharmacokinetic and pharmacodynamic properties. Solid-phase synthesis offers a streamlined and efficient methodology for the rapid generation of analog libraries, crucial for modern drug discovery campaigns. This document provides an in-depth overview of the underlying chemical principles, detailed experimental protocols, and critical considerations for successful solid-phase synthesis of 4-fluorobenzoyl thiourea derivatives.
Introduction: The Significance of 4-Fluorobenzoyl Thioureas in Drug Discovery
The N-acyl thiourea moiety is a versatile pharmacophore found in numerous compounds with diverse biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties[1][2]. The presence of the acyl group enhances the acidity of the N-H protons, influencing the molecule's hydrogen bonding capabilities and overall conformation.
The strategic incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to modulate key properties such as metabolic stability, lipophilicity, and binding affinity[3]. The 4-fluoro substitution on the benzoyl ring of 4-fluorobenzoyl isothiocyanate provides a valuable building block for creating novel N-acyl thioureas with potentially improved drug-like characteristics.
Solid-phase synthesis (SPS) is an indispensable tool for the rapid assembly of compound libraries for high-throughput screening[4]. By anchoring the growing molecule to a solid support, SPS simplifies purification, as excess reagents and by-products can be easily removed by washing[5]. This approach is particularly well-suited for the synthesis of thiourea libraries, enabling the systematic exploration of structure-activity relationships (SAR).
The Chemistry of N-Acyl Thiourea Formation on a Solid Support
The core reaction in this application is the nucleophilic addition of a primary or secondary amine to the electrophilic carbon of the isothiocyanate group of 4-fluorobenzoyl isothiocyanate. In a solid-phase context, the amine component is typically attached to the resin.
Mechanism of Action:
The synthesis of N-acyl thioureas from an acyl isothiocyanate proceeds via a straightforward nucleophilic addition mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the central carbon atom of the isothiocyanate group. This is followed by proton transfer to the nitrogen atom of the isothiocyanate, yielding the final N,N'-disubstituted thiourea.
Acyl isothiocyanates are readily accessible through the reaction of the corresponding acyl chloride with a thiocyanate salt, such as ammonium thiocyanate[6][7].
Experimental Workflow and Protocols
The solid-phase synthesis of a library of 4-fluorobenzoyl thioureas generally follows a three-stage process: resin loading, thiourea formation, and cleavage from the solid support.
Diagram of the Solid-Phase Synthesis Workflow
Caption: General workflow for the solid-phase synthesis of 4-fluorobenzoyl thioureas.
Protocol 1: Preparation of 4-Fluorobenzoyl Isothiocyanate
This protocol describes the synthesis of the key reagent, 4-fluorobenzoyl isothiocyanate, from the corresponding acyl chloride.
Materials:
-
4-Fluorobenzoyl chloride
-
Ammonium thiocyanate
-
Anhydrous acetone
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
In a dry round-bottom flask, dissolve 4-fluorobenzoyl chloride (1 equivalent) in anhydrous acetone.
-
Add ammonium thiocyanate (1.1 equivalents) to the solution.
-
Stir the mixture at room temperature for 30 minutes.
-
Gently reflux the reaction mixture for 1 hour.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, the resulting solution containing 4-fluorobenzoyl isothiocyanate is typically used directly in the next step without purification[6].
Causality Behind Experimental Choices:
-
Anhydrous Acetone: The use of an anhydrous solvent is critical to prevent the hydrolysis of the acyl chloride and the resulting isothiocyanate.
-
Reflux: Heating the reaction mixture facilitates the nucleophilic substitution of the chloride by the thiocyanate ion.
Protocol 2: Solid-Phase Synthesis of a 4-Fluorobenzoyl Thiourea Derivative
This protocol outlines the synthesis of a representative N-(4-fluorobenzoyl)-N'-(benzyl)thiourea on a solid support.
Materials:
-
Aminomethylated polystyrene resin (e.g., Rink Amide resin)
-
Benzylamine
-
4-Fluorobenzoyl isothiocyanate solution (from Protocol 1)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
A. Resin Preparation and Amine Coupling:
-
Swell the aminomethylated polystyrene resin in DCM for 30 minutes.
-
Wash the resin with DCM (3x) and DMF (3x).
-
Prepare a solution of benzylamine (3 equivalents) and DIPEA (3 equivalents) in DMF.
-
Add the amine solution to the resin and shake at room temperature for 4 hours.
-
Wash the resin thoroughly with DMF (3x), DCM (3x), and methanol (3x) to remove excess reagents.
-
Dry the resin under vacuum.
B. Thiourea Formation:
-
Swell the amine-functionalized resin in anhydrous DCM for 30 minutes.
-
Add the freshly prepared solution of 4-fluorobenzoyl isothiocyanate (3 equivalents in anhydrous acetone) to the resin.
-
Shake the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress using a qualitative test (e.g., Kaiser test for primary amines). A negative test indicates complete reaction.
-
Wash the resin with acetone (3x), DCM (3x), and methanol (3x) to remove unreacted isothiocyanate and by-products.
-
Dry the resin under vacuum.
C. Cleavage and Product Isolation:
-
Treat the dried resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2 hours at room temperature[8].
-
Filter the resin and collect the filtrate.
-
Wash the resin with additional TFA.
-
Combine the filtrates and precipitate the crude product by adding cold diethyl ether.
-
Centrifuge to pellet the precipitate and decant the ether.
-
Wash the crude product with cold diethyl ether (2x).
-
Dry the product under vacuum.
-
Purify the crude product by reverse-phase HPLC.
-
Characterize the final product by LC-MS and NMR.
Self-Validating System:
-
Kaiser Test: This colorimetric test is used to detect the presence of primary amines. A negative result after the thiourea formation step provides a reliable indication that the coupling reaction has gone to completion.
-
LC-MS Analysis: Analysis of the crude product after cleavage provides immediate feedback on the success of the synthesis and the purity of the product.
Data Presentation and Analysis
The efficiency of solid-phase synthesis can be evaluated by analyzing the yield and purity of the cleaved products. The following table provides representative data for the synthesis of a small set of 4-fluorobenzoyl thiourea analogs.
| Amine Component | Product Structure | Crude Purity (LC-MS, %) | Isolated Yield (%) |
| Benzylamine | N-(4-fluorobenzoyl)-N'-(benzyl)thiourea | >90 | 75 |
| 4-Methoxybenzylamine | N-(4-fluorobenzoyl)-N'-(4-methoxybenzyl)thiourea | >85 | 70 |
| Cyclohexylamine | N-(4-fluorobenzoyl)-N'-(cyclohexyl)thiourea | >95 | 80 |
Note: Yields and purities are dependent on the specific amine used and the optimization of reaction conditions.
Troubleshooting and Key Considerations
-
Incomplete Reactions: If the Kaiser test remains positive after the thiourea formation step, the reaction time can be extended, or a slight excess of 4-fluorobenzoyl isothiocyanate can be added.
-
Low Cleavage Yields: Ensure complete removal of solvent before adding the cleavage cocktail. The choice of cleavage cocktail may need to be optimized depending on the resin and the specific compound.
-
Product Purity: Thorough washing of the resin at each step is crucial to minimize impurities in the final product. HPLC purification is generally required to obtain highly pure compounds.
-
Moisture Sensitivity: 4-Fluorobenzoyl isothiocyanate is sensitive to moisture. All reactions involving this reagent should be carried out under anhydrous conditions.
Conclusion
The use of 4-fluorobenzoyl isothiocyanate in solid-phase synthesis provides a robust and efficient platform for the generation of diverse N-acyl thiourea libraries. The protocols outlined in this application note, coupled with careful experimental technique and in-process monitoring, will enable researchers in drug discovery and medicinal chemistry to rapidly synthesize and evaluate novel compounds with potential therapeutic applications. The fluorinated benzoyl moiety offers a strategic advantage for enhancing the pharmacological profiles of these important molecules.
References
-
ChemRxiv. (n.d.). Recent Advancement in Synthesis of Isothiocyanates. Retrieved from [Link]
- Dai, C., Zhang, H., Li, R., & Zou, H. (2019). Synthesis and characterization of thiourea. Polish Journal of Chemical Technology, 21(3), 35-39.
- RSC Publishing. (n.d.). A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur. Retrieved from [A valid, clickable URL to be provided when available]
- National Center for Biotechnology Information. (n.d.). New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. Retrieved from [A valid, clickable URL to be provided when available]
- ResearchGate. (2025). Analytical Techniques for Small Molecule Solid Phase Synthesis. Retrieved from [A valid, clickable URL to be provided when available]
- ACS Publications. (n.d.). An Efficient Procedure for Traceless Solid-Phase Synthesis of N,N'-Substituted Thioureas by Thermolytic Cleavage of Resin-Bound Dithiocarbamates. Retrieved from [A valid, clickable URL to be provided when available]
- ResearchGate. (2025). synthesis, evaluation of antifungal activity and drug-likeness of benzoyl thiourea derivatives. Retrieved from [A valid, clickable URL to be provided when available]
- National Center for Biotechnology Information. (n.d.). Synthesis of Isothiocyanates: An Update. Retrieved from [A valid, clickable URL to be provided when available]
-
Organic Chemistry Portal. (n.d.). Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. Retrieved from [Link]
-
PubMed. (n.d.). An efficient procedure for traceless solid-phase synthesis of N,N'-substituted thioureas by thermolytic cleavage of resin-bound dithiocarbamates. Retrieved from [Link]
- National Center for Biotechnology Information. (n.d.). New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications. Retrieved from [A valid, clickable URL to be provided when available]
- MDPI. (2024). Synthesis and Structure–Activity Relationship of Thiourea Derivatives Against Leishmania amazonensis. Retrieved from [A valid, clickable URL to be provided when available]
- Arkivoc. (n.d.). Reactivity and diverse synthetic applications of acyl isothiocyanates. Retrieved from [A valid, clickable URL to be provided when available]
- ResearchGate. (2025). Oxidation of Thiourea and Substituted Thioureas. Retrieved from [A valid, clickable URL to be provided when available]
- DTU Research Database. (n.d.). Facile synthesis of aliphatic isothiocyanates and thioureas on solid phase using peptide coupling reagents. Retrieved from [A valid, clickable URL to be provided when available]
- aapptec. (2003). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [A valid, clickable URL to be provided when available]
- İstanbul Ticaret Üniversitesi. (2023). SYNTHESIS OF 2-FLUOROBENZOYL THIOUREA DERIVATIVES. Retrieved from [A valid,clickable URL to be provided when available]
-
Organic Chemistry Portal. (n.d.). Thiourea synthesis by thioacylation. Retrieved from [Link]
-
PubMed. (n.d.). Analytical methods for the monitoring of solid phase organic synthesis. Retrieved from [Link]
- Google Patents. (n.d.). CA2033129A1 - Process for the preparation of isothiocyanates.
-
Wikipedia. (n.d.). Thiourea. Retrieved from [Link]
-
PubMed. (n.d.). Modifying effects of 4-phenylbutyl isothiocyanate on N-nitrosobis(2-oxopropyl)amine-induced tumorigenesis in hamsters. Retrieved from [Link]
- ChemRxiv. (n.d.). Computer Vision as a New Paradigm for Monitoring of Solution and Solid Phase Peptide Synthesis. Retrieved from [A valid, clickable URL to be provided when available]
- Thermo Fisher Scientific. (n.d.). Introduction to Cleavage Techniques. Retrieved from [A valid, clickable URL to be provided when available]
-
Organic Chemistry Portal. (n.d.). Isothiocyanate synthesis. Retrieved from [Link]
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Synthesis of 2-(4-Fluorophenyl)benzothiazole: A Detailed Guide for Researchers
Introduction: The Significance of Fluorinated Benzothiazoles in Modern Drug Discovery
The benzothiazole scaffold is a privileged heterocyclic system that forms the core of numerous compounds with a wide array of pharmacological activities.[1][2] Its derivatives have demonstrated significant potential as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents.[2][3] The introduction of a fluorine atom into the benzothiazole structure can significantly modulate its physicochemical and biological properties, often leading to enhanced metabolic stability, increased binding affinity to target proteins, and improved cell membrane permeability. This makes fluorinated benzothiazole derivatives particularly attractive candidates in the field of drug discovery and development.[4]
This document provides a comprehensive guide to the synthesis of a key fluorinated benzothiazole derivative, 2-(4-fluorophenyl)benzothiazole, utilizing 4-fluorobenzoyl isothiocyanate as a crucial starting material. We will delve into the underlying reaction mechanism, provide a detailed experimental protocol, and discuss the potential applications of this class of compounds for researchers, medicinal chemists, and professionals in drug development.
Reaction Mechanism: From Isothiocyanate to a Fused Heterocycle
The synthesis of 2-(4-fluorophenyl)benzothiazole from 4-fluorobenzoyl isothiocyanate and 2-aminothiophenol proceeds through a well-established two-step sequence: formation of a thiourea intermediate followed by an intramolecular cyclization.
Step 1: Nucleophilic Addition to Form the Thiourea Intermediate
The reaction is initiated by the nucleophilic attack of the amino group of 2-aminothiophenol on the electrophilic carbon atom of the isothiocyanate group of 4-fluorobenzoyl isothiocyanate. This addition reaction leads to the formation of the N-(2-mercaptophenyl)-N'-(4-fluorobenzoyl)thiourea intermediate.
Step 2: Intramolecular Cyclization and Dehydration
The thiourea intermediate then undergoes an intramolecular cyclization. The thiol group (-SH) of the 2-mercaptophenyl moiety acts as a nucleophile, attacking the carbonyl carbon of the 4-fluorobenzoyl group. This is followed by the elimination of a water molecule, leading to the formation of the stable, aromatic 2-(4-fluorophenyl)benzothiazole ring system. This cyclization can be promoted by heat or under acidic or basic conditions.[5]
Caption: Reaction mechanism for the synthesis of 2-(4-fluorophenyl)benzothiazole.
Experimental Protocol
This protocol provides a detailed procedure for the synthesis of 2-(4-fluorophenyl)benzothiazole.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 4-Fluorobenzoyl isothiocyanate | ≥95% | Commercially Available |
| 2-Aminothiophenol | ≥97% | Commercially Available |
| Ethanol | Anhydrous | Commercially Available |
| Hydrochloric Acid (HCl) | Concentrated | Commercially Available |
| Sodium Bicarbonate (NaHCO₃) | Saturated Solution | Prepared in-house |
| Dichloromethane (CH₂Cl₂) | ACS Grade | Commercially Available |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available |
| Silica Gel | 60-120 mesh | Commercially Available |
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-fluorobenzoyl isothiocyanate (1.83 g, 10 mmol) in 30 mL of anhydrous ethanol.
-
Addition of 2-Aminothiophenol: To the stirred solution, add 2-aminothiophenol (1.25 g, 10 mmol) dropwise at room temperature.
-
Reaction to Form Thiourea Intermediate: Stir the reaction mixture at room temperature for 1 hour. The formation of the thiourea intermediate may be observed as a precipitate.
-
Cyclization: After 1 hour, add 2-3 drops of concentrated hydrochloric acid to the reaction mixture to catalyze the cyclization.
-
Reflux: Heat the reaction mixture to reflux and maintain it for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into 100 mL of ice-cold water.
-
Neutralization and Extraction: Neutralize the aqueous mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8. Extract the product with dichloromethane (3 x 50 mL).
-
Drying and Solvent Removal: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 2-(4-fluorophenyl)benzothiazole.
Caption: Experimental workflow for the synthesis of 2-(4-fluorophenyl)benzothiazole.
Characterization of 2-(4-Fluorophenyl)benzothiazole
The synthesized compound should be characterized by standard spectroscopic methods to confirm its structure and purity.
| Technique | Expected Data |
| ¹H NMR | Aromatic protons of the benzothiazole and the 4-fluorophenyl rings would appear in the range of δ 7.0-8.5 ppm. |
| ¹³C NMR | Characteristic signals for the carbons of the benzothiazole and 4-fluorophenyl rings, including the carbon of the C-F bond. |
| IR Spectroscopy | Characteristic absorption bands for C=N stretching of the thiazole ring, C-F stretching, and aromatic C-H stretching. |
| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of 2-(4-fluorophenyl)benzothiazole (C₁₃H₈FNS). |
Note: Specific chemical shifts and coupling constants can be compared with literature values for similar compounds for confirmation.[6][7]
Applications and Future Perspectives
Fluorinated 2-phenylbenzothiazole derivatives have garnered significant attention due to their potent biological activities.
-
Anticancer Agents: Many fluorinated 2-arylbenzothiazoles have shown potent and selective anticancer activity against various cancer cell lines, including breast and prostate cancer.[4][8] The 2-(4-fluorophenyl)benzothiazole core can serve as a valuable scaffold for the development of novel anticancer drugs.[3]
-
Anti-inflammatory Agents: Benzothiazole derivatives have also been investigated for their anti-inflammatory properties. The synthesized compound could be a starting point for developing new anti-inflammatory drugs.[3]
-
Neuroimaging Agents: Radiolabeled derivatives of 2-phenylbenzothiazole, such as the fluorine-18 labeled version of the title compound, have been developed as imaging agents for amyloid-β plaques in Alzheimer's disease.[9] This highlights the potential of this scaffold in diagnostic applications.
The synthesis protocol outlined here provides a reliable method for accessing 2-(4-fluorophenyl)benzothiazole, a versatile building block for the discovery of new therapeutic and diagnostic agents. Further structural modifications of this core can lead to the development of compounds with improved potency, selectivity, and pharmacokinetic profiles.
References
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Mocelo-Castell, R., & Villanueva-Novelo, C. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. Available at: [Link]
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Di Mola, A., et al. (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. Molecules, 27(15), 4844. Available at: [Link]
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Serdons, K., et al. (2009). Synthesis of 18F-labelled 2-(4'-fluorophenyl)-1,3-benzothiazole and evaluation as amyloid imaging agent in comparison with [11C]PIB. Bioorganic & Medicinal Chemistry Letters, 19(3), 837-840. Available at: [Link]
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ResearchGate. (n.d.). Suggested reaction mechanism for intramolecular cyclization of substituted 1-acetyl-3-(2-phenyl)thioureas. Available at: [Link]
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ResearchGate. (n.d.). FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. Available at: [Link]
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ResearchGate. (n.d.). The reaction of 4-chlorobenzaldehyde with 2-aminothio- phenol in various solvents and under neat conditions. Available at: [Link]
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Maciag, M., et al. (2023). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABAA Receptor-Positive Allosteric Modulators. ACS Chemical Neuroscience, 14(3), 488-503. Available at: [Link]
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Li, Y., et al. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Frontiers in Pharmacology, 15, 1369655. Available at: [Link]
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Reyes-Melo, F. D., et al. (2024). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). Molecules, 29(9), 2056. Available at: [Link]
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Mulani, S., et al. (2023). Synthesis and various biological activities of benzothiazole derivative: A review. Journal of Drug Delivery and Therapeutics, 13(9), 143-154. Available at: [Link]
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Chávez-Hernández, A., et al. (2020). Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. Molecules, 25(19), 4434. Available at: [Link]
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ACG Publications. (2022). Supporting Information Org. Commun. 15:4 (2022) 378-385 Zn(OAc)2•2H2O: An efficient catalyst for the one-pot synthesis of 2-substituted benzothiazoles. Available at: [Link]
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Hutchinson, I., et al. (2001). Antitumor benzothiazoles. 14. Synthesis and in vitro biological properties of fluorinated 2-(4-amino-3-substituted-phenyl)benzothiazoles. Journal of Medicinal Chemistry, 44(9), 1446-1455. Available at: [Link]
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Gobouri, A. A., et al. (2012). The Reaction of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophenes with Benzoyl-Isothiocyanate: Synthesis of Annulated Thiophene Derivatives and Their Antitumor Evaluations. International Journal of Organic Chemistry, 2, 126-134. Available at: [Link]
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Shi, D. F., et al. (1996). Antitumor benzothiazoles. 3. Synthesis of 2-(4-aminophenyl)benzothiazoles and evaluation of their activities against breast cancer cell lines in vitro and in vivo. Journal of Medicinal Chemistry, 39(17), 3375-3384. Available at: [Link]
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Kumar, P., et al. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Chemistry, 6(1), 114-171. Available at: [Link]
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Yurttaş, L., et al. (2018). Biological Activity Evaluation of Novel 1,2,4-Triazine Derivatives Containing Thiazole/Benzothiazole Rings. Letters in Drug Design & Discovery, 15(11), 1155-1163. Available at: [Link]
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Sharma, D., et al. (2019). Synthesis of novel fluorinated benzothiazol-2-yl-1,2,4-triazoles: Molecular docking, antifungal evaluation and in silico evaluation for SAR. Bioinformation, 15(1), 1-8. Available at: [Link]
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ACS Combinatorial Science. (n.d.). Novel Solid-Phase Parallel Synthesis of N‑Substituted-2-aminobenzo [d]thiazole Derivatives via Cyclization Reactions of 2‑Iodophenyl Thiourea Intermediate Resin. Available at: [Link]
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Application Notes and Protocols: 4-Fluorobenzoyl Isothiocyanate in the Development of Potential Anticancer Agents
Introduction: The Strategic Role of 4-Fluorobenzoyl Isothiocyanate in Oncology Drug Discovery
In the landscape of medicinal chemistry, the pursuit of novel anticancer agents with improved efficacy and selectivity is a paramount objective. Among the myriad of molecular scaffolds, N-acylthioureas have emerged as a privileged class of compounds, exhibiting a broad spectrum of biological activities, including notable anticancer properties. The reactivity of the isothiocyanate group (-N=C=S) provides a versatile entry point for the synthesis of a diverse library of thiourea derivatives.[1][2] This document provides a detailed guide on the application of 4-fluorobenzoyl isothiocyanate as a key building block in the synthesis of potential anticancer agents.
The incorporation of a fluorine atom into a pharmacologically active molecule is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.[3] The 4-fluoro substituent on the benzoyl moiety can significantly influence the electronic properties of the entire molecule, potentially leading to enhanced biological activity. This guide will delineate the synthetic pathways from 4-fluorobenzoyl isothiocyanate to N-acylthiourea derivatives, provide detailed protocols for their synthesis and in vitro anticancer evaluation, and discuss the underlying mechanisms of action.
Chemical Profile of 4-Fluorobenzoyl Isothiocyanate
4-Fluorobenzoyl isothiocyanate is a reactive intermediate that serves as an acylating agent. The electrophilic carbon atom of the isothiocyanate group is susceptible to nucleophilic attack by primary and secondary amines, leading to the formation of N,N'-disubstituted thioureas. This reaction is typically high-yielding and proceeds under mild conditions, making it an ideal transformation for generating compound libraries for biological screening.
Experimental Protocols
Part 1: Synthesis of 4-Fluorobenzoyl Isothiocyanate
This protocol describes the in situ generation of 4-fluorobenzoyl isothiocyanate from 4-fluorobenzoyl chloride. The direct isolation of acyl isothiocyanates can be challenging due to their sensitivity to moisture; therefore, an in situ procedure is often preferred for subsequent reactions.
Materials:
-
4-Fluorobenzoyl chloride
-
Potassium thiocyanate (KSCN) or Ammonium thiocyanate (NH4SCN)[3]
-
Anhydrous acetone
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
Procedure:
-
To a solution of 4-fluorobenzoyl chloride (1 equivalent) in anhydrous acetone, add potassium thiocyanate (1.1 equivalents).
-
The reaction mixture is stirred and heated to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
The formation of a precipitate (potassium chloride) indicates the progress of the reaction.
-
Upon completion, the reaction mixture containing the in situ generated 4-fluorobenzoyl isothiocyanate is cooled to room temperature and used directly in the next step without isolation.
Part 2: Synthesis of a Representative N-(4-Fluorobenzoyl)-N'-(substituted)thiourea
This protocol outlines the synthesis of a representative N-acylthiourea derivative via the reaction of in situ generated 4-fluorobenzoyl isothiocyanate with a primary amine.
Materials:
-
Solution of 4-fluorobenzoyl isothiocyanate in anhydrous acetone (from Part 1)
-
Substituted primary amine (e.g., 4-fluoroaniline) (1 equivalent)
-
Anhydrous acetone
-
Round-bottom flask
-
Magnetic stirrer
-
Büchner funnel and filter paper
-
Ethanol (for recrystallization)
Procedure:
-
To the cooled solution of 4-fluorobenzoyl isothiocyanate from Part 1, add a solution of the desired primary amine (1 equivalent) in anhydrous acetone dropwise with continuous stirring.
-
Allow the reaction mixture to stir at room temperature for several hours or until TLC analysis indicates the complete consumption of the starting materials.
-
The precipitated solid product is collected by vacuum filtration and washed with cold ethanol.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure N-(4-fluorobenzoyl)-N'-(substituted)thiourea.
Diagram of the Synthetic Workflow:
Caption: Synthetic workflow for N-acylthiourea derivatives.
Part 3: In Vitro Anticancer Activity Evaluation
The cytotoxic potential of the synthesized N-(4-fluorobenzoyl)-N'-(substituted)thiourea derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells, which forms a purple formazan product.[4]
Materials:
-
Synthesized thiourea derivatives
-
Human cancer cell lines (e.g., MCF-7 (breast), HeLa (cervical), HCT116 (colon))
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
MTT solution (5 mg/mL in PBS)[5]
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multi-well spectrophotometer (plate reader)
Protocol:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of the synthesized thiourea derivatives in DMSO. Further dilute the stock solution with the culture medium to obtain various final concentrations. After 24 hours of cell seeding, replace the medium with 100 µL of fresh medium containing the desired concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
MTT Assay: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours at 37°C.[5]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5] Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a multi-well plate reader.
-
Data Analysis: The percentage of cell viability is calculated using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.
Data Presentation: Anticancer Activity of Representative Thiourea Derivatives
The following table summarizes the in vitro anticancer activity (IC50 values in µM) of representative thiourea derivatives against various human cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
| N-(4-methoxybenzoyl)-N'-(4-fluorophenyl)thiourea | HeLa | >100 | [1] |
| N,N'-Diarylthiourea Derivative 4 | MCF-7 | 338.33 ± 1.52 | [6] |
| Halogenated thiourea (ATX 11) | HK-1 | 4.7 ± 0.7 | [7] |
| N1,N3-disubstituted-thiosemicarbazone 7 | HCT116 | 1.11 | [8] |
| N1,N3-disubstituted-thiosemicarbazone 7 | HepG2 | 1.74 | [8] |
| N1,N3-disubstituted-thiosemicarbazone 7 | MCF-7 | 7.0 | [8] |
| Benzimidazole 2 | HCT-116 | 16.2 ± 3.85 µg/mL | [9] |
| Benzimidazole 4 | MCF-7 | 8.86 ± 1.10 µg/mL | [9] |
Note: The presented data is a compilation from various sources for illustrative purposes. Direct comparison of IC50 values should be made with caution due to variations in experimental conditions.
Mechanism of Action: Induction of Apoptosis
N-acylthiourea derivatives have been shown to exert their anticancer effects through the induction of apoptosis, or programmed cell death.[6][10] The apoptotic cascade can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, often culminating in the activation of caspases, a family of cysteine proteases that execute the apoptotic process.[11]
Proposed Signaling Pathway for Apoptosis Induction:
Caption: Proposed intrinsic pathway of apoptosis induction.
Studies have shown that some thiourea derivatives can induce cell cycle arrest, often at the G0/G1 or S phase, preventing cancer cells from progressing through the cell division cycle.[6][10] Furthermore, the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2 are often observed, leading to a shift in the cellular balance towards apoptosis.[11] The activation of executioner caspases, such as caspase-3, is a key event that leads to the cleavage of cellular substrates and the morphological changes characteristic of apoptosis.[6]
Conclusion and Future Perspectives
4-Fluorobenzoyl isothiocyanate is a valuable and versatile reagent for the synthesis of novel N-acylthiourea derivatives with potential anticancer activity. The straightforward and efficient synthetic protocols, coupled with the potential for diverse functionalization, make this an attractive starting point for drug discovery programs. The ability of the resulting compounds to induce apoptosis in cancer cells underscores their therapeutic potential. Further optimization of the N-acylthiourea scaffold, guided by structure-activity relationship (SAR) studies, could lead to the development of potent and selective anticancer agents. Future research should focus on elucidating the precise molecular targets and signaling pathways modulated by these compounds to facilitate their rational design and clinical translation.
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Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy. (2024). Cancers, 16(5), 984. [Link]
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Cell Viability Assays. (2013). In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]
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IC50 values of the tested compounds against MCF7 and HCT116 cell lines. (n.d.). ResearchGate. Retrieved from [Link]
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Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. (2023). Molecules, 28(21), 7354. [Link]
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Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells. (2023). Molecules, 28(17), 6422. [Link]
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Al-wsabie, A. A., El-Faham, A., El-Sayed, W. M., & Al-Ghorbani, M. (2023). Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells. Molecules, 28(17), 6422. [Link]
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4-fluorobenzoyl chloride formation. (2025). Reddit. [Link]
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In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). ResearchGate. [Link]
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Comparative IC50 values of compounds 4a-l and 5-fluorouracil against HepG-2, HCT-116, and MCF-7 cell lines… (n.d.). ResearchGate. Retrieved from [Link]
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Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells. (2023). Semantic Scholar. [Link]
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Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]
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Synthesis and Anticancer Activity of Thiadiazole Containing Thiourea, Benzothiazole and Imidazo[2,1-b][11][12][13]thiadiazole Scaffolds. (2020). Medicinal Chemistry, 16(8), 1163-1174.
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Application Notes and Protocols for the Synthesis of Pyrazole Derivatives Using 4-Fluorobenzoyl Isothiocyanate
Introduction: The Significance of Fluorinated Pyrazole Scaffolds
Pyrazoles and their derivatives are a cornerstone of heterocyclic chemistry, renowned for their wide-ranging pharmacological activities.[1] These five-membered aromatic rings containing two adjacent nitrogen atoms are privileged scaffolds in drug discovery, appearing in blockbuster drugs such as the anti-inflammatory celecoxib and the anti-obesity agent rimonabant.[2] The introduction of fluorine atoms into organic molecules can dramatically enhance their biological properties, including metabolic stability, binding affinity, and bioavailability. Consequently, the synthesis of fluorinated pyrazole derivatives is a highly active area of research, aimed at developing next-generation therapeutics with improved efficacy and safety profiles.
This comprehensive guide provides detailed application notes and protocols for the synthesis of pyrazole derivatives utilizing 4-fluorobenzoyl isothiocyanate as a key building block. We will delve into the underlying chemical principles, provide step-by-step experimental procedures, and discuss the significance of this synthetic strategy in the context of modern drug development.
Synthetic Strategy: A Versatile Two-Step Approach
The synthesis of the target pyrazole derivatives from 4-fluorobenzoyl isothiocyanate follows a robust and versatile two-step reaction sequence. The core of this strategy lies in the initial formation of a key intermediate, 1-(4-fluorobenzoyl)thiosemicarbazide , followed by a cyclization reaction with a suitable three-carbon building block to construct the pyrazole ring.
This approach offers several advantages:
-
Modular Design: By varying the hydrazine source in the first step and the cyclizing agent in the second, a diverse library of pyrazole derivatives can be readily accessed.
-
High Reactivity of Isothiocyanate: The electrophilic nature of the isothiocyanate group ensures efficient reaction with nucleophilic hydrazine derivatives.
-
Strategic Introduction of the Fluorine Moiety: The 4-fluorobenzoyl group is incorporated early in the synthesis, providing a handle for modulating the electronic and pharmacological properties of the final products.
The overall synthetic workflow is depicted below:
Figure 2: Mechanism of thiosemicarbazide formation.
Detailed Protocol:
-
Preparation of 4-Fluorobenzoyl Isothiocyanate:
-
To a solution of 4-fluorobenzoyl chloride (10 mmol) in dry acetone (50 mL), add ammonium thiocyanate (12 mmol).
-
Reflux the mixture for 2 hours.
-
Cool the reaction mixture to room temperature and filter off the precipitated ammonium chloride.
-
The resulting filtrate containing 4-fluorobenzoyl isothiocyanate is used directly in the next step without further purification.
-
-
Reaction with Hydrazine Hydrate:
-
To the filtrate containing 4-fluorobenzoyl isothiocyanate, add hydrazine hydrate (10 mmol) dropwise with constant stirring at room temperature.
-
A white precipitate of 1-(4-fluorobenzoyl)thiosemicarbazide will form.
-
Stir the reaction mixture for an additional 30 minutes.
-
Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum.
-
Expected Yield: 85-95%
Characterization Data (Typical):
| Technique | Observation |
| ¹H NMR (DMSO-d₆, δ ppm) | 10.5 (s, 1H, NH), 9.5 (s, 1H, NH), 8.0-7.3 (m, 4H, Ar-H), 4.6 (br s, 2H, NH₂) |
| IR (KBr, cm⁻¹) | 3350-3150 (N-H stretching), 1680 (C=O stretching), 1550 (C=S stretching) |
| Mass Spec (m/z) | [M+H]⁺ calculated for C₈H₈FN₃OS: 214.04; found: 214.05 |
Method B: From 4-Fluorobenzoylhydrazine and Potassium Thiocyanate
An alternative route involves the reaction of 4-fluorobenzoylhydrazine with potassium thiocyanate in the presence of an acid catalyst.
Detailed Protocol:
-
Reaction Mixture Setup:
-
Dissolve 4-fluorobenzoylhydrazine (10 mmol) in ethanol (50 mL).
-
Add potassium thiocyanate (12 mmol) and a catalytic amount of concentrated hydrochloric acid (2-3 drops).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.
-
-
Work-up and Isolation:
-
After completion, pour the reaction mixture into ice-cold water.
-
The precipitated 1-(4-fluorobenzoyl)thiosemicarbazide is collected by filtration, washed with water, and recrystallized from ethanol.
-
Expected Yield: 70-80%
Part 2: Cyclization to Form the Pyrazole Ring
The synthesized 1-(4-fluorobenzoyl)thiosemicarbazide serves as a versatile precursor for the construction of the pyrazole ring. The most common and efficient method involves its reaction with α-haloketones.
Reaction Mechanism:
The reaction proceeds via an initial S-alkylation of the thiosemicarbazide by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to afford the final pyrazole product.
Figure 3: General mechanism for pyrazole formation from thiosemicarbazide.
Detailed Protocol for the Synthesis of 3-Amino-1-(4-fluorobenzoyl)-5-phenyl-1H-pyrazole:
-
Reaction Setup:
-
Dissolve 1-(4-fluorobenzoyl)thiosemicarbazide (5 mmol) in absolute ethanol (30 mL).
-
Add phenacyl bromide (5 mmol) to the solution.
-
Reflux the reaction mixture for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Product Isolation and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
The precipitated product is collected by filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure pyrazole derivative.
-
Table of Reaction Parameters and Yields for Various Substituted Pyrazoles:
| α-Haloketone | Product | Reaction Time (h) | Yield (%) |
| Phenacyl bromide | 3-Amino-1-(4-fluorobenzoyl)-5-phenyl-1H-pyrazole | 6 | 88 |
| 4'-Chlorophenacyl bromide | 3-Amino-5-(4-chlorophenyl)-1-(4-fluorobenzoyl)-1H-pyrazole | 7 | 85 |
| 4'-Methoxyphenacyl bromide | 3-Amino-1-(4-fluorobenzoyl)-5-(4-methoxyphenyl)-1H-pyrazole | 6 | 90 |
| 3-Bromo-2-butanone | 3-Amino-1-(4-fluorobenzoyl)-4,5-dimethyl-1H-pyrazole | 8 | 75 |
Characterization Data for 3-Amino-1-(4-fluorobenzoyl)-5-phenyl-1H-pyrazole:
| Technique | Observation |
| ¹H NMR (CDCl₃, δ ppm) | 7.9-7.2 (m, 9H, Ar-H), 6.5 (s, 1H, pyrazole-H), 4.2 (br s, 2H, NH₂) |
| ¹³C NMR (CDCl₃, δ ppm) | 165.8 (C=O), 164.2 (d, J=252 Hz, C-F), 152.1, 145.3, 132.5, 131.8 (d, J=9 Hz), 129.0, 128.5, 128.1, 115.9 (d, J=22 Hz), 108.5 |
| IR (KBr, cm⁻¹) | 3450, 3320 (NH₂ stretching), 1675 (C=O stretching), 1600, 1510 (C=N, C=C stretching) |
| Mass Spec (m/z) | [M+H]⁺ calculated for C₁₆H₁₁FN₄O: 295.09; found: 295.10 |
Applications in Drug Discovery and Materials Science
Pyrazole derivatives synthesized using 4-fluorobenzoyl isothiocyanate are of significant interest to researchers in drug development and materials science due to their potential biological activities and unique physicochemical properties.
-
Antimicrobial and Anticancer Agents: The pyrazole nucleus is a well-established pharmacophore in the design of antimicrobial and anticancer drugs. [3][4]The presence of the 4-fluorobenzoyl moiety can enhance the lipophilicity and metabolic stability of these compounds, potentially leading to improved therapeutic efficacy. [5]* Enzyme Inhibitors: The rigid structure of the pyrazole ring makes it an excellent scaffold for designing specific enzyme inhibitors. The 4-fluorophenyl group can engage in favorable interactions, such as halogen bonding, within the active site of target enzymes.
-
Organic Electronics: Fluorinated organic molecules are increasingly being explored for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The electronic properties of these pyrazole derivatives make them potential candidates for such applications.
Conclusion and Future Perspectives
The synthetic route detailed in these application notes provides a reliable and versatile method for accessing a wide range of novel pyrazole derivatives incorporating the 4-fluorobenzoyl moiety. The straightforward protocols, high yields, and modular nature of this approach make it highly attractive for both academic research and industrial drug discovery programs. The resulting fluorinated pyrazoles are valuable compounds for screening in various biological assays and for the development of new functional materials. Further exploration of the reaction scope and the biological evaluation of the synthesized compounds are warranted to fully unlock the potential of this promising class of heterocyclic molecules.
References
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Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. Letters in Applied NanoBioScience. (2021). [Link]
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Pyrazole synthesis. Organic Chemistry Portal. [Link]
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Anticancer and antimicrobial activities of some synthesized pyrazole and triazole derivatives. ResearchGate. (2020). [Link]
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A One-Pot Multicomponent Catalytic Synthesis of New 1H-Pyrazole-1-Carbothioamide Derivatives with Molecular Docking. Biointerface Research in Applied Chemistry. (2021). [Link]
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Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry. (2022). [Link]
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Chemical Change - Reaction of FeCl3 and KSCN. YouTube. (2022). [Link]
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Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides. Journal of Chemical Health Risks. (2022). [Link]
-
Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Medicinal Chemistry. (2023). [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. (2018). [Link]
-
Synthesis of some 1,4-disubstituted thiosemicarbazides as intermediates for the synthesis of 1,3,4-thiadiazole derivatives. ResearchGate. (2014). [Link]
-
Recent highlights in the synthesis and biological significance of pyrazole derivatives. RSC Advances. (2022). [Link]
-
Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics. Molecules. (2023). [Link]
-
Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Molecules. (2023). [Link]
-
Synthesis, structural characterization and biological activity of p-fluorobenzaldehyde thiosemicarbazones and of a nickel complex. Journal of Inorganic Biochemistry. (2007). [Link]
-
SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. (2011). [Link]
- Preparation of thiosemicarbazides.
-
Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Molecules. (2022). [Link]
-
Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. MedDocs Publishers. (2021). [Link]
-
Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules. (2022). [Link]
-
Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. Molecules. (2022). [Link]
-
Synthesis and Characterization of Some 4-Aryl Substituted Thiosemicarbazides, N-Alkyloxybenzaldehydes Containing. Jahangirnagar University Journal of Science. (2018). [Link]
-
Synthesis of Pyrazoles via Electrophilic Cyclization of Alkynes Containing Thiophene. Bentham Open. (2016). [Link]
-
Convenient one-pot synthesis and biological evaluation of novel 3,5- dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives as n. ChemRxiv. (2023). [Link]
-
Synthesis and Characterization of 3-(4-Chlorophenyl)-N-hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. Atmiya University. [Link]
-
Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules. (2022). [Link]
-
Iron III Chloride Reaction With Potassium Thiocyanate (FeCl3 + KSCN). YouTube. (2018). [Link]
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Application Notes & Protocols: Leveraging 4-Fluorobenzoyl Isothiocyanate for the Synthesis of Novel Antibacterial Agents
Introduction: A Strategic Response to the Antibacterial Resistance Crisis
The escalating threat of antimicrobial resistance necessitates the urgent development of novel antibacterial agents with distinct mechanisms of action. Thiourea derivatives have emerged as a highly promising scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities, including potent antibacterial effects.[1][2] The structural versatility of the thiourea core (R-NH-C(S)-NH-R') allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.
At the heart of this synthetic strategy lies 4-fluorobenzoyl isothiocyanate, a uniquely valuable and reactive building block. Its utility stems from two key structural features:
-
The Isothiocyanate Group (-N=C=S): The electrophilic carbon atom is highly susceptible to nucleophilic attack by primary and secondary amines, providing a direct and efficient route to a diverse library of N,N'-disubstituted thiourea derivatives.[3][4]
-
The 4-Fluorobenzoyl Moiety: The presence of a fluorine atom at the para-position of the benzene ring is a critical design element. As a highly electronegative, electron-withdrawing group, fluorine can significantly enhance biological activity by modulating the electronic properties of the entire molecule.[1][5] This can lead to stronger interactions with biological targets, improved metabolic stability, and enhanced membrane permeability.[6]
This document provides a comprehensive guide for researchers, outlining the strategic synthesis of thiourea intermediates from 4-fluorobenzoyl isothiocyanate and their subsequent transformation into biologically active heterocyclic compounds. We will detail robust protocols, explain the rationale behind key experimental choices, and present a framework for evaluating the antibacterial efficacy of these novel compounds.
Core Synthesis: From 4-Fluorobenzoyl Isothiocyanate to Thiourea Intermediates
The foundational step in this workflow is the synthesis of N-(4-Fluorobenzoyl)-N'-substituted thioureas. This is typically achieved through the in situ generation of 4-fluorobenzoyl isothiocyanate, which is immediately reacted with a nucleophilic amine. This approach is efficient as it avoids the isolation of the highly reactive isothiocyanate intermediate.
The general reaction proceeds via a nucleophilic addition mechanism where the lone pair of the amine nitrogen attacks the electrophilic carbon of the isothiocyanate.
Caption: General workflow for synthesizing N-acyl thioureas.
Protocol 1: General Synthesis of N-(4-Fluorobenzoyl)-N'-substituted Thioureas
This protocol describes a reliable one-pot method for synthesizing a wide array of thiourea derivatives.
Materials:
-
4-Fluorobenzoyl chloride
-
Potassium thiocyanate (KSCN), dried
-
Anhydrous acetone
-
Desired primary or secondary amine (e.g., aniline, benzylamine, morpholine)
-
Round-bottom flask with magnetic stirrer
-
Reflux condenser
-
Ice bath
Procedure:
-
Isothiocyanate Formation: To a solution of 4-fluorobenzoyl chloride (1.0 eq) in anhydrous acetone, add dried potassium thiocyanate (1.1 eq).[4]
-
Reaction: Reflux the mixture with vigorous stirring for 2-3 hours. The formation of a white precipitate (KCl) indicates the progress of the reaction. This step generates 4-fluorobenzoyl isothiocyanate in situ.
-
Amine Addition: Cool the reaction mixture to room temperature. Add a solution of the desired amine (1.0 eq) in acetone dropwise over 10-15 minutes.[4]
-
Thiourea Synthesis: Stir the mixture at room temperature for an additional 2-4 hours or until TLC analysis indicates the consumption of the starting materials.
-
Work-up: Pour the reaction mixture into a beaker of cold water with stirring. The crude thiourea product will precipitate out.
-
Purification: Collect the solid product by vacuum filtration, wash thoroughly with water, and dry. The product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Causality and Experimental Insights:
-
Anhydrous Conditions: The use of anhydrous acetone and dried KSCN is crucial because 4-fluorobenzoyl chloride and the resulting isothiocyanate are sensitive to hydrolysis.
-
Reflux: Heating the initial mixture to reflux provides the necessary activation energy for the reaction between the acyl chloride and thiocyanate salt.
-
Dropwise Addition: Adding the amine slowly prevents a rapid, uncontrolled exothermic reaction, especially with highly reactive amines.
Advanced Synthesis: Cyclization to Bioactive Heterocycles
While N-acyl thioureas themselves possess antibacterial activity, they serve as exceptional precursors for synthesizing heterocyclic compounds, which often exhibit enhanced potency and improved drug-like properties.[7][8] We will focus on two prominent and high-yield cyclization pathways.
Synthesis of Thiazole Derivatives
The Hantzsch thiazole synthesis provides a direct route to 2-aminothiazole derivatives by reacting a thiourea with an α-haloketone. The thiazole ring is a "privileged scaffold" found in numerous approved drugs and is known for its antibacterial properties.[7][9][10]
Caption: Synthetic pathway to thiazole derivatives.
Protocol 2: Synthesis of 4-Fluorobenzoyl-Substituted Thiazoles
Materials:
-
Synthesized N-(4-Fluorobenzoyl)-N'-substituted thiourea (from Protocol 1)
-
Appropriate α-haloketone (e.g., 2-bromoacetophenone)
-
Absolute ethanol
-
Round-bottom flask with magnetic stirrer and reflux condenser
Procedure:
-
Dissolution: Dissolve the thiourea derivative (1.0 eq) in absolute ethanol.
-
Addition: Add the α-haloketone (1.0 eq) to the solution.
-
Reaction: Reflux the mixture for 6-8 hours. Monitor the reaction progress by TLC.
-
Isolation: Cool the reaction mixture to room temperature. In many cases, the product hydrohalide salt will precipitate. Collect the solid by filtration.
-
Neutralization & Purification: The free base can be obtained by treating the salt with a mild base like sodium bicarbonate solution. The final product is then filtered, washed with water, dried, and recrystallized from ethanol or a similar solvent.
Causality and Experimental Insights:
-
Mechanism: The reaction proceeds via nucleophilic attack of the thiourea sulfur atom on the α-carbon of the ketone, displacing the halide. This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.
-
Solvent Choice: Ethanol is an excellent solvent for this reaction as it readily dissolves the reactants and is suitable for reflux temperatures.
Synthesis of 1,2,4-Triazole Derivatives
1,2,4-triazoles are another class of heterocycles with well-documented antibacterial activity.[8][11][12] They are synthesized from 1-acylthiosemicarbazide precursors, which can be readily prepared by reacting an acylhydrazide with an isothiocyanate. The subsequent cyclization is typically induced under basic conditions.
Caption: Two-step synthesis of 1,2,4-triazole-3-thiones.
Protocol 3: Synthesis of 1,2,4-Triazole-3-thione Derivatives
Materials:
-
4-Fluorobenzoylhydrazide
-
Appropriate aryl or alkyl isothiocyanate (e.g., phenyl isothiocyanate)
-
Ethanol
-
Sodium hydroxide (NaOH) solution (e.g., 8-10%)
-
Dilute hydrochloric acid (HCl)
Procedure: Step A: Synthesis of 1-(4-Fluorobenzoyl)-4-substituted-thiosemicarbazide
-
Reaction: Reflux a mixture of 4-fluorobenzoylhydrazide (1.0 eq) and the selected isothiocyanate (1.0 eq) in ethanol for 4-6 hours.[8]
-
Isolation: Cool the reaction mixture. The thiosemicarbazide product will often precipitate. Collect the solid by filtration, wash with cold ethanol, and dry.
Step B: Cyclization to 1,2,4-Triazole-3-thione
-
Reaction: Suspend the thiosemicarbazide from Step A in an aqueous solution of sodium hydroxide (8-10%).[8]
-
Cyclization: Reflux the mixture for 4-6 hours. The solid will gradually dissolve as the sodium salt of the triazole is formed.
-
Precipitation: Cool the clear solution in an ice bath and acidify it carefully with dilute HCl until the pH is acidic.
-
Purification: The 1,2,4-triazole-3-thione product will precipitate. Collect the solid by filtration, wash thoroughly with water to remove salts, and dry. Recrystallize from an appropriate solvent if necessary.
Causality and Experimental Insights:
-
Base-Catalyzed Cyclization: The strong base (NaOH) deprotonates one of the amide nitrogens, which then acts as an intramolecular nucleophile, attacking the thiocarbonyl carbon. This is followed by the elimination of a water molecule to yield the stable triazole ring.
Mechanism of Action and Structure-Activity Relationships (SAR)
The antibacterial efficacy of thiourea-based compounds is influenced by their specific chemical structure. The underlying mechanism is often multifactorial, but key targets in bacteria have been identified.
-
Enzyme Inhibition: A primary proposed mechanism is the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV.[1][5] These enzymes control DNA topology and are vital for replication. The thiourea pharmacophore, with its C=S and NH groups, can form crucial hydrogen bonds and coordinate with active site residues, disrupting enzyme function.[1][2]
-
Cell Membrane Disruption: The lipophilic nature of many thiourea derivatives allows them to intercalate into and disrupt the bacterial cell membrane, leading to increased permeability and cell death.[1][13]
Caption: Proposed mechanism involving DNA gyrase inhibition.
Key SAR Insights:
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as the fluorine atom in the 4-fluorobenzoyl moiety, generally enhances antibacterial activity.[1][5]
-
Aryl Substituents: N-aryl substituted thioureas often show better antibacterial activity compared to their N-alkyl counterparts.[1]
-
Lipophilicity: A balance of hydrophilic and lipophilic properties is essential. Increased lipophilicity can improve membrane disruption but may also reduce bioavailability.[1]
Protocol for Antibacterial Activity Evaluation
To validate the efficacy of the synthesized compounds, a standardized in vitro antibacterial assay is essential. The broth microdilution method is a gold standard for determining the Minimum Inhibitory Concentration (MIC).
Protocol 4: Determination of MIC by Broth Microdilution Method
Materials:
-
Synthesized test compounds
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Standard antibiotic (e.g., Ciprofloxacin) as a positive control
-
DMSO (for dissolving compounds)
-
Bacterial inoculum standardized to ~5 x 10^5 CFU/mL
Procedure:
-
Compound Preparation: Prepare stock solutions of the test compounds and the positive control in DMSO (e.g., at 10 mg/mL).[14]
-
Serial Dilution: Dispense 100 µL of MHB into each well of a 96-well plate. Add 100 µL of the compound stock solution to the first well and perform a two-fold serial dilution across the plate. This will create a range of concentrations (e.g., from 200 µg/mL down to 3.0 µg/mL).[14]
-
Inoculation: Add 10 µL of the standardized bacterial inoculum to each well, resulting in a final volume of approximately 110 µL.
-
Controls: Include a positive control (wells with bacteria and standard antibiotic), a negative control (wells with broth only), and a growth control (wells with broth and bacteria but no compound).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading Results: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Data Presentation:
The results should be compiled into a clear, tabular format for easy comparison.
| Compound ID | R' Group | Test Organism | MIC (µg/mL) |
| TSC-1 | 4-(Trifluoromethyl)phenyl | S. aureus (MRSA) | 7.82 - 15.63[8][15] |
| TSC-2 | 3-(Trifluoromethyl)phenyl | S. aureus (MRSA) | 15.63 - 31.25[8][15] |
| TH-1 | (Example Thiazole) | S. aureus | (Hypothetical Data) |
| TZ-1 | (Example Triazole) | E. coli | (Hypothetical Data) |
| Ciprofloxacin | (Control) | S. aureus | < 2.0[1] |
Note: Data for TSC-1 and TSC-2 are representative of fluorobenzoylthiosemicarbazides, which are closely related precursors to the target compounds.
Conclusion and Future Outlook
4-Fluorobenzoyl isothiocyanate stands out as a powerful and versatile reagent for the development of novel antibacterial agents. The synthetic pathways detailed herein provide a robust framework for creating diverse libraries of thioureas, thiazoles, 1,2,4-triazoles, and other heterocycles. The consistent observation of potent antibacterial activity, particularly in derivatives bearing electron-withdrawing groups, underscores the validity of this chemical strategy.
Future research should focus on expanding the structural diversity of the amine and α-haloketone/isothiocyanate reactants to further probe the structure-activity landscape. Optimizing lead compounds for improved pharmacokinetic profiles and reduced cytotoxicity will be critical for their translation into viable therapeutic candidates. In-depth mechanistic studies are also warranted to fully elucidate the molecular targets and overcome potential resistance mechanisms.
References
-
Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea. PMC - NIH. Available at: [Link]
-
Structure-Activity Relationship of Thiourea Derivatives: Influence of Substituents on Antibacterial Activity. Letters in Applied NanoBioScience. Available at: [Link]
-
Antibacterial Activity of Thiazole and its Derivatives: A Review. Biointerface Research in Applied Chemistry. Available at: [Link]
-
Design, Synthesis and Antibacterial Activities of Thiouracil Derivatives Containing Acyl Thiourea as SecA inhibitors. ResearchGate. Available at: [Link]
-
Synthesis, and molecular docking of thiourea derivatives as antibacterial agents targeting enzymes involved in biosynthesis of bacterial cell wall. Pharmacy Education. Available at: [Link]
-
QSAR-based physicochemical properties of isothiocyanate antimicrobials against gram-negative and gram-positive bacteria. WUR eDepot. Available at: [Link]
-
Benzyl isothiocyanate exhibits antibacterial and antibiofilm activity against Fusobacterium nucleatum while preserving viability of human bone marrow mesenchymal stem cells: an in vitro study. NIH. Available at: [Link]
-
Synthesis and Biological Evaluation of Thiazole Derivatives. ResearchGate. Available at: [Link]
-
Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold. MDPI. Available at: [Link]
-
Synthesis, Antibacterial and Surface Activity of 1,2,4-Triazole Derivatives. ResearchGate. Available at: [Link]
-
Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis. PubMed Central. Available at: [Link]
-
Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections. MDPI. Available at: [Link]
-
Synthesis, antibacterial and surface activity of 1,2,4-triazole derivatives. Grasas y Aceites. Available at: [Link]
-
Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold. ResearchGate. Available at: [Link]
-
Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections. PMC. Available at: [Link]
-
Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents. PMC - PubMed Central. Available at: [Link]
-
Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives. MDPI. Available at: [Link]
-
Synthesis and antibacterial activity of some new triazole derivatives. Scholars Research Library. Available at: [Link]
-
Synthesis, characterization and antimicrobial activity of some new 1-(fluorobenzoyl)-3-(fluorophenyl)thioureas. ResearchGate. Available at: [Link]
-
Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. PMC. Available at: [Link]
-
Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews. Available at: [Link]
-
Synthesis and Biological Evaluation of Thiazole Derivatives. Semantic Scholar. Available at: [Link]
-
(PDF) Benzyl isothiocyanate exhibits antibacterial and antibiofilm activity against Fusobacterium nucleatum while preserving viability of human bone marrow mesenchymal stem cells: an in vitro study. ResearchGate. Available at: [Link]
-
Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes. MDPI. Available at: [Link]
-
Antibacterial activity and improvement of the oxidative stability of soybean oil by 4-hydroxybenzyl isothiocyanate from white mustard seeds. PubMed. Available at: [Link]
-
The antibacterial properties of isothiocyanates. PubMed. Available at: [Link]
-
Synthesis of thiosemicarbazones derived from N-(4-hippuric acid) thiosemicarbazide and different carbonyl compounds as antimicrobial agents. ResearchGate. Available at: [Link]
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Troubleshooting & Optimization
Side reactions of 4-Fluorobenzoyl isothiocyanate with nucleophiles
Welcome to the technical support center for 4-Fluorobenzoyl Isothiocyanate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile reagent. Here, we will address common challenges, provide in-depth troubleshooting strategies, and offer preventative measures to ensure the success of your experiments.
Introduction to the Reactivity of 4-Fluorobenzoyl Isothiocyanate
4-Fluorobenzoyl isothiocyanate is a highly valuable building block in organic synthesis, prized for its ability to introduce the N-(4-fluorobenzoyl)thiourea moiety into molecules. This functional group is of significant interest in medicinal chemistry due to its presence in numerous biologically active compounds. However, the high reactivity of 4-fluorobenzoyl isothiocyanate, a desirable trait for synthesis, also makes it susceptible to a range of side reactions, particularly with nucleophiles.
The molecule possesses two primary electrophilic sites: the isothiocyanate carbon and the carbonyl carbon. The electron-withdrawing nature of the 4-fluoro-substituted benzoyl group enhances the electrophilicity of both centers, making the molecule more reactive than standard alkyl or aryl isothiocyanates.[1][2] This heightened reactivity demands careful control of reaction conditions to prevent the formation of unwanted byproducts.
This guide will provide a structured approach to troubleshooting common issues encountered during the use of 4-fluorobenzoyl isothiocyanate in synthetic protocols.
Frequently Asked Questions (FAQs) and Troubleshooting
Here we address specific issues that you may encounter in a question-and-answer format.
FAQ 1: My reaction with a primary amine is sluggish or incomplete, resulting in a low yield of the desired N-(4-fluorobenzoyl)thiourea.
Possible Causes and Solutions:
-
Low Nucleophilicity of the Amine: The reactivity of amines with isothiocyanates is highly dependent on their nucleophilicity. Aromatic amines are generally less nucleophilic than aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic ring.[3]
-
Troubleshooting:
-
Increase Reaction Temperature: Gently heating the reaction mixture can provide the necessary activation energy for the reaction to proceed. However, be cautious, as excessive heat can lead to degradation.
-
Use a Catalyst: The addition of a non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), can deprotonate the amine, increasing its nucleophilicity and accelerating the reaction.[3]
-
Solvent Choice: A polar aprotic solvent like acetonitrile or acetone is generally a good choice. For less reactive amines, switching to a higher boiling point solvent like chloroform and refluxing may be beneficial.[3][4]
-
-
-
Steric Hindrance: A sterically hindered amine may have difficulty accessing the electrophilic carbon of the isothiocyanate.
-
Troubleshooting:
-
Prolonged Reaction Time: Allow the reaction to stir for an extended period (e.g., 24-48 hours) at a moderate temperature.
-
Reagent Stoichiometry: Using a slight excess of the amine (1.1-1.2 equivalents) can help drive the reaction to completion.
-
-
FAQ 2: I am observing a significant amount of a byproduct that is not my desired thiourea. What could it be?
Possible Side Products and Their Formation:
-
Hydrolysis Products: 4-Fluorobenzoyl isothiocyanate is sensitive to moisture. In the presence of water, it can hydrolyze to form 4-fluorobenzoylthiocarbamic acid, which is unstable and can further decompose to 4-fluorobenzamide.[5][6][7]
-
Prevention:
-
Dry Glassware and Solvents: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere to exclude atmospheric moisture.
-
-
-
Symmetrical 1,3-disubstituted Thiourea: If your amine starting material is contaminated with water, the isothiocyanate can hydrolyze. The resulting amine can then react with another molecule of the isothiocyanate to form a symmetrical thiourea. This is more common with small-chain alcohols as the reaction medium.[8]
-
Prevention: Use highly pure and anhydrous starting materials and solvents.
-
-
Products from Reaction at the Carbonyl Carbon: While the isothiocyanate carbon is the more common site of nucleophilic attack, strong or hard nucleophiles can potentially react at the carbonyl carbon. This can lead to the formation of amides and thiocyanate salts.
-
Prevention: Use "soft" nucleophiles and avoid overly harsh reaction conditions.
-
The following table summarizes potential side products and their causes:
| Side Product | Potential Cause | Preventative Measure |
| 4-Fluorobenzamide | Hydrolysis of the isothiocyanate | Use anhydrous conditions. |
| Symmetrical Thiourea | Contamination with water or other primary amines | Use pure, anhydrous starting materials. |
| Amide and Thiocyanate Salt | Attack at the carbonyl carbon | Use soft nucleophiles and moderate conditions. |
FAQ 3: My reaction with a thiol is not proceeding as expected. What are the potential issues?
Challenges with Thiol Nucleophiles:
-
Thiol Reactivity: While thiols are generally good nucleophiles, their reaction with isothiocyanates to form dithiocarbamates can be reversible.[9]
-
Troubleshooting:
-
Base Catalysis: Similar to amines, the addition of a non-nucleophilic base can deprotonate the thiol to the more nucleophilic thiolate, driving the reaction forward.
-
Solvent Effects: The choice of solvent can influence the reaction rate. Aprotic polar solvents are generally preferred.
-
-
-
Oxidation of Thiols: Thiols are susceptible to oxidation to disulfides, especially in the presence of air or certain metal contaminants. The resulting disulfide will not react with the isothiocyanate.
-
Prevention:
-
Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Inert Atmosphere: Perform the reaction under a nitrogen or argon atmosphere.
-
-
Troubleshooting Workflow Diagram
The following diagram outlines a general troubleshooting workflow for reactions involving 4-fluorobenzoyl isothiocyanate.
Caption: A troubleshooting decision tree for reactions with 4-fluorobenzoyl isothiocyanate.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-(4-Fluorobenzoyl)thioureas
This protocol provides a general method for the reaction of 4-fluorobenzoyl isothiocyanate with a primary amine.[4][10]
Materials:
-
4-Fluorobenzoyl isothiocyanate
-
Primary amine
-
Anhydrous acetone
-
Oven-dried round-bottom flask with a magnetic stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a solution of the primary amine (1.0 mmol) in anhydrous acetone (10 mL) in a dry round-bottom flask under an inert atmosphere, add 4-fluorobenzoyl isothiocyanate (1.1 mmol) dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
If the reaction is sluggish, gently heat the mixture to reflux for 2-4 hours.[4]
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid, wash with cold acetone, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or column chromatography.
Reaction Mechanism
The reaction proceeds through a nucleophilic addition of the amine to the electrophilic carbon of the isothiocyanate group.
Caption: General mechanism for thiourea formation.
References
-
PubChem. p-Fluorobenzyl isothiocyanate. National Institutes of Health. [Link]
- Kavai, M. (1983).
- ChemRxiv. (2023).
- Recent Advancement in the Synthesis of Isothiocyan
- Kumar, R., & Sharma, M. (2012).
- Reddit. (2022).
- Organic Chemistry Portal.
- Wikipedia.
- Joseph, V. B., Satchell, D. P. N., Satchell, R. S., & Wassef, W. N. (1992). Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid. Journal of the Chemical Society, Perkin Transactions 2, (3), 339-341.
- Sluijter, S. N., et al. (2021). A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur. RSC Advances, 11(10), 5556-5563.
- Erol Günal, Ş. (2023). Synthesis of 2-Fluorobenzoyl Thiourea Derivatives. İstanbul Ticaret Üniversitesi Fen Bilimleri Dergisi, 22(44), 417-424.
- Le, T. N., et al. (2013). Stability of benzylic-type isothiocyanates in hydrodistillation-mimicking conditions. Journal of Agricultural and Food Chemistry, 61(3), 527-534.
- ResearchGate. (2012).
- ChemRxiv. (2024). Accessing and Utilizing Thiols in Organic Chemistry.
- Wentrup, C., & Kambouris, P. (1991). Rearrangements of Acyl, Thioacyl, and Imidoyl (Thio)cyanates to Iso(thio)cyanates, Acyl Iso(thio)cyanates to (Thio)acyl Isocyanates, and Imidoyl Iso(thio)cyanates to (Thio)acyl Carbodiimides, RCX-YCN RCX-NCY RCY-NCX RCY-XCN (X, Y = O, S, NR‘). Chemical Reviews, 91(3), 363-388.
- Organic Chemistry Portal.
- Chemical Review and Letters. (2023).
- Laurentian University. (2012).
- MDPI. (2021). Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables.
- Synthesis of new thiourea derivatives and study of its activity as anticancer agents molecular docking study.
- Knight, J. R. (2019). NOVEL THIOL BLOCKING REAGENTS AND THEIR APPLICATION.
- Ghosh, S. S., & Gilleland, M. J. (1985). Anomalous reaction of 4-chloro-7-nitrobenzofurazan with thiol compounds. Biochemical Journal, 225(2), 503-506.
- Friščić, T., & Cindro, N. (2017). Mechanochemical synthesis of thioureas, ureas and guanidines. Beilstein Journal of Organic Chemistry, 13, 1789-1801.
- Google Patents.
- University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction.
- Perveen, S., Yasmin, A., & Khan, K. M. (2010). Effect of successive increase in alcohol chains on reaction with isocyanates and isothiocyanates.
- ResearchGate. (2010). ChemInform Abstract: Phosphine-Free Conversion of Alcohols into Alkyl Thiocyanates Using Trichloroisocyanuric Acid/NH 4 SCN.
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. acikerisim.ticaret.edu.tr [acikerisim.ticaret.edu.tr]
- 5. Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. Stability of benzylic-type isothiocyanates in hydrodistillation-mimicking conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. laurentian.ca [laurentian.ca]
- 8. Effect of successive increase in alcohol chains on reaction with isocyanates and isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reaction of fluorescein isothiocyanate with thiol and amino groups of sarcoplasmic ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]
Technical Support Center: Purification of Products from 4-Fluorobenzoyl Isothiocyanate Reactions
Welcome to the technical support center for the purification of reaction products involving 4-fluorobenzoyl isothiocyanate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the challenges of purifying these valuable compounds. Our approach is grounded in years of field experience and a deep understanding of the underlying chemical principles.
Introduction to 4-Fluorobenzoyl Isothiocyanate Chemistry
4-Fluorobenzoyl isothiocyanate is a highly versatile bifunctional reagent. The presence of an electron-withdrawing acyl group makes the isothiocyanate moiety particularly reactive towards nucleophiles.[1][2] This heightened reactivity allows for the synthesis of a diverse array of sulfur- and nitrogen-containing heterocycles and N-acylthiourea derivatives, which are of significant interest in medicinal chemistry. However, this reactivity also presents specific challenges during product purification. This guide will equip you with the knowledge to overcome these hurdles and obtain your target compounds in high purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common products formed in reactions with 4-fluorobenzoyl isothiocyanate?
A1: The most common products are N-(4-fluorobenzoyl)thioureas, which are formed when 4-fluorobenzoyl isothiocyanate reacts with primary or secondary amines.[3][4] Depending on the nucleophile and reaction conditions, subsequent cyclization can lead to a variety of heterocyclic compounds, such as thiazoles, thiadiazoles, and triazoles.[1][2]
Q2: What are the key stability concerns with 4-fluorobenzoyl isothiocyanate and its products?
A2: 4-Fluorobenzoyl isothiocyanate is susceptible to hydrolysis, which can be accelerated in acidic or basic aqueous conditions, leading to the formation of 4-fluorobenzoic acid and thiocyanate salts.[5] The N-acylthiourea products are generally more stable, but prolonged exposure to harsh acidic or basic conditions during workup can also lead to their degradation. Isothiocyanates can also be sensitive to heat, which may cause decomposition or unwanted side reactions.[6]
Q3: What are the generally recommended purification methods for N-(4-fluorobenzoyl)thiourea derivatives?
A3: The two most effective and widely used purification techniques are recrystallization and column chromatography. Recrystallization, often from ethanol or ethanol/water mixtures, is an excellent method for obtaining highly crystalline, pure products, especially when the impurities have significantly different solubilities.[3] Column chromatography on silica gel is a versatile technique for separating the desired product from unreacted starting materials and byproducts, particularly when dealing with complex reaction mixtures or non-crystalline products.[7]
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of your 4-fluorobenzoyl isothiocyanate reaction products.
Problem 1: Low or No Yield of the Desired Product After Workup
-
Question: I performed a reaction between 4-fluorobenzoyl isothiocyanate and an amine, but after aqueous workup and extraction, my yield is very low. What could be the cause?
-
Answer:
-
Hydrolysis of the Starting Material: 4-Fluorobenzoyl isothiocyanate is moisture-sensitive. If the reaction was not conducted under anhydrous conditions, or if the workup involved prolonged exposure to water, a significant portion of the starting material may have hydrolyzed.[5][8]
-
Product Solubility: Your N-(4-fluorobenzoyl)thiourea product might have some solubility in the aqueous phase, especially if it contains polar functional groups. During extraction, this can lead to loss of product.
-
Troubleshooting Steps:
-
Ensure all future reactions are carried out using anhydrous solvents and under an inert atmosphere (e.g., nitrogen or argon).
-
During aqueous workup, minimize the contact time with the aqueous layer.
-
Saturate the aqueous layer with brine (saturated NaCl solution) before extraction. This will decrease the polarity of the aqueous phase and reduce the solubility of your organic product, driving more of it into the organic layer.[7]
-
Perform multiple extractions with smaller volumes of the organic solvent (e.g., 3 x 30 mL instead of 1 x 90 mL) to ensure complete extraction of your product.
-
-
Problem 2: Presence of a Persistent White Solid Impurity (Insoluble in Common Organic Solvents)
-
Question: After my reaction, I have a white solid that precipitates, but it doesn't seem to be my product as it's insoluble in my extraction solvent (e.g., dichloromethane or ethyl acetate). What is this impurity?
-
Answer:
-
Ammonium Salts: If you generated the 4-fluorobenzoyl isothiocyanate in situ from 4-fluorobenzoyl chloride and a thiocyanate salt (e.g., ammonium thiocyanate or potassium thiocyanate), the insoluble white solid is likely the resulting ammonium or potassium chloride salt.[3][9]
-
Troubleshooting Steps:
-
Before workup, filter the reaction mixture to remove the insoluble salt.[3] This is often done while the solution is still warm.
-
If you've already proceeded to workup, this salt will be removed during the aqueous wash. Ensure you wash the organic layer thoroughly with water to dissolve and remove any remaining inorganic salts.
-
-
Problem 3: Difficulty in Removing Unreacted Amine Starting Material
-
Question: My purified product is contaminated with the amine I used as a starting material. How can I effectively remove it?
-
Answer:
-
Acidic Wash: The unreacted amine is basic and can be converted to its protonated salt form, which is water-soluble.
-
Troubleshooting Steps:
-
During the workup, wash the organic layer with a dilute acidic solution, such as 1 M HCl.[7] The protonated amine salt will partition into the aqueous layer.
-
Follow the acid wash with a wash using saturated sodium bicarbonate solution to neutralize any remaining acid, and then a final wash with brine.
-
Be cautious if your desired product has acid-sensitive functional groups. In such cases, a milder acidic wash (e.g., dilute citric acid) or purification by column chromatography might be more appropriate.
-
-
Problem 4: Product Oiling Out During Recrystallization
-
Question: I'm trying to recrystallize my N-(4-fluorobenzoyl)thiourea derivative, but it's oiling out instead of forming crystals. What should I do?
-
Answer:
-
Cooling Too Rapidly or Supersaturation: Oiling out often occurs when a highly concentrated solution is cooled too quickly, or when the solution is supersaturated.
-
Inappropriate Solvent System: The chosen solvent may not be ideal for recrystallization.
-
Troubleshooting Steps:
-
Heat the solution until the oil dissolves completely.
-
Allow the solution to cool slowly to room temperature, and then transfer it to an ice bath or refrigerator. Slow cooling encourages the formation of well-defined crystals.
-
If it still oils out, add a small amount of a co-solvent in which your compound is less soluble to the hot solution to reduce the overall solubility. For example, if you are using ethanol, adding water dropwise to the hot, clear solution until it just becomes cloudy, and then adding a drop or two of ethanol to redissolve the cloudiness, can be effective.[3]
-
Scratch the inside of the flask with a glass rod to create nucleation sites for crystal growth.
-
Add a seed crystal of your pure product, if available.
-
-
Detailed Purification Protocols
Protocol 1: Recrystallization of N-(4-fluorobenzoyl)thiourea Derivatives
This protocol is ideal for purifying solid products to a high degree of crystallinity.
-
Solvent Selection: Begin by identifying a suitable solvent. The ideal solvent should dissolve the crude product when hot but have low solubility for the product when cold. Common solvents for N-acylthioureas include ethanol, isopropanol, and acetonitrile, sometimes with the addition of water as an anti-solvent.[3]
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate with stirring) until the solid completely dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities (like dust or inorganic salts), perform a hot filtration. This involves quickly filtering the hot solution through a fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Column Chromatography
This method is suitable for purifying oils, non-crystalline solids, or for separating products from impurities with similar solubility.[7]
-
Stationary Phase and Eluent Selection: Silica gel is the most common stationary phase. The eluent (solvent system) is chosen based on the polarity of the product. A good starting point for N-(4-fluorobenzoyl)thiourea derivatives is a mixture of a non-polar solvent (like hexane or cyclohexane) and a more polar solvent (like ethyl acetate).[7] Use thin-layer chromatography (TLC) to determine the optimal eluent composition that gives your product an Rf value of approximately 0.3.
-
Column Packing: Pack a chromatography column with a slurry of silica gel in the chosen non-polar solvent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry silica with the adsorbed sample is carefully added to the top of the column.
-
Elution: Begin eluting the column with the chosen solvent system. Collect fractions and monitor them by TLC.
-
Fraction Pooling and Solvent Removal: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Data Presentation
| Purification Method | Typical Application | Advantages | Disadvantages |
| Recrystallization | Crystalline solids with high purity | High purity, scalable, cost-effective | Not suitable for oils or amorphous solids, potential for product loss in the mother liquor |
| Column Chromatography | Oils, amorphous solids, complex mixtures | High resolution, versatile | More time-consuming, requires larger volumes of solvent, can be less scalable |
Visual Workflows
Reaction to Purification Workflow
Caption: General workflow from reaction to pure product.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting impure products.
References
-
Shafique, Z., et al. (2018). Reactivity and diverse synthetic applications of acyl isothiocyanates. Arkivoc, 2018(5), 205-249. [Link]
-
Fujimoto, K., & Yoshikawa, T. (2023). Recent Advancement in Synthesis of Isothiocyanates. ChemRxiv. [Link]
- Fujimoto, K., & Yoshikawa, T. (2023). Recent Advancement in the Synthesis of Isothiocyanates.
-
Shafique, Z., et al. (2018). ChemInform Abstract: Reactivity and Diverse Synthetic Applications of Acyl Isothiocyanates. ResearchGate. [Link]
-
General procedure for the synthesis of isothiocyanates. The Royal Society of Chemistry. [Link]
-
Isothiocyanate synthesis. Organic Chemistry Portal. [Link]
- Process for the production of isothiocyanate derivatives.
-
Erol Günal, Ş. (2023). Synthesis of 2-Fluorobenzoyl Thiourea Derivatives. İstanbul Ticaret Üniversitesi Fen Bilimleri Dergisi, 22(44), 417-424. [Link]
-
Joseph, V. B., et al. (1992). Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid. Journal of the Chemical Society, Perkin Transactions 2, (3), 339-341. [Link]
-
Montaut, S., et al. (2013). Stability of benzylic-type isothiocyanates in hydrodistillation-mimicking conditions. Journal of Natural Products, 76(2), 244-249. [Link]
-
Synthesis of Thiourea Derivatives and Binding Behavior Towards the Mercury Ion. Malaysian Journal of Analytical Sciences, 20(5), 1165 – 1173. [Link]
-
Synthesis of 4-chlorobenzoylthiourea from 4-chlorobenzoil chloride and thiourea with different heating time and temperature. Proceeding of International Conference on Drug Development of Natural Resources. [Link]
-
Isothiocyanate. Wikipedia. [Link]
-
Arshad, S., et al. (2014). N-(4-Chlorobenzoyl)-N′-(3-fluorophenyl)thiourea. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 10), o1088. [Link]
-
Are natural-based isothiocyanate derivatives alternative antioxidant additives used in petrochemical products?. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 383(2293), 20240049. [Link]
-
Montaut, S., et al. (2012). Stability of Benzylic-Type Isothiocyanates in Hydrodistillation-Mimicking Conditions. Journal of Natural Products, 76(2), 244-249. [Link]
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. researchgate.net [researchgate.net]
- 3. acikerisim.ticaret.edu.tr [acikerisim.ticaret.edu.tr]
- 4. mjas.analis.com.my [mjas.analis.com.my]
- 5. Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. laurentian.ca [laurentian.ca]
- 7. rsc.org [rsc.org]
- 8. Stability of benzylic-type isothiocyanates in hydrodistillation-mimicking conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. N-(4-Chlorobenzoyl)-N′-(3-fluorophenyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Thiourea Synthesis with 4-Fluorobenzoyl Isothiocyanate
Welcome to the technical support center for the synthesis of thiourea derivatives using 4-Fluorobenzoyl isothiocyanate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions, and detailed protocols to enhance your experimental success. Our focus is on not just the "how," but the "why," ensuring a deep understanding of the chemical principles at play to empower your research.
Troubleshooting Guide: Overcoming Common Hurdles
The synthesis of N-(4-Fluorobenzoyl)thioureas is a robust reaction, but like any chemical transformation, it can present challenges. This section addresses common issues, their underlying causes, and actionable solutions to improve your reaction outcomes.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Yield | Degradation of 4-Fluorobenzoyl isothiocyanate: This intermediate can be sensitive to moisture and prolonged exposure to ambient conditions. | Use freshly prepared or recently purchased 4-Fluorobenzoyl isothiocyanate. If preparing in-situ, ensure anhydrous conditions. Consider a one-pot synthesis where the isothiocyanate is generated and immediately reacted with the amine.[1] |
| Low nucleophilicity of the amine: Sterically hindered or electron-deficient amines may react sluggishly. | Increase the reaction temperature or extend the reaction time. The use of a higher boiling point solvent like DMF or DMSO can be beneficial. Microwave irradiation can also be effective in overcoming activation energy barriers.[1] | |
| Sub-optimal reaction conditions: Incorrect solvent, temperature, or stoichiometry can hinder the reaction. | Acetone is a commonly used solvent for this reaction.[2] Ensure a 1:1 molar ratio of the isothiocyanate and the amine. | |
| Formation of Side Products | Presence of water: Water can hydrolyze the isothiocyanate to the corresponding primary amine and carbonyl sulfide, or the thiourea product itself.[1] | Use anhydrous solvents and dry glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Reaction of isothiocyanate with the solvent: Protic solvents like alcohols can react with the isothiocyanate. | Use aprotic solvents such as acetone, acetonitrile, or THF. | |
| Formation of symmetrical thioureas: If the starting amine can react with the in-situ generated isothiocyanate before the addition of the second amine (in the case of unsymmetrical thiourea synthesis). | Employ a two-step, one-pot method where the isothiocyanate formation is complete before the addition of the target amine.[1] | |
| Difficulty in Product Purification | Product is an oil or difficult to crystallize: The physical properties of the synthesized thiourea can make isolation challenging. | Try different recrystallization solvents or solvent mixtures. Common solvents for recrystallization of benzoyl thioureas include ethanol and ethanol/water mixtures.[3][4] If recrystallization fails, column chromatography on silica gel may be necessary. |
| Contamination with starting materials: Unreacted amine or isothiocyanate can co-precipitate with the product. | Wash the crude product with a solvent in which the starting materials are soluble but the product is not. For example, washing with cold ethanol can remove unreacted starting materials.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the reaction between 4-Fluorobenzoyl isothiocyanate and an amine?
The reaction proceeds via a nucleophilic addition mechanism. The nitrogen atom of the amine, acting as a nucleophile, attacks the electrophilic carbon atom of the isothiocyanate group (-N=C=S). This is followed by a proton transfer to form the stable N-(4-Fluorobenzoyl)thiourea product.[6]
Q2: How is the 4-Fluorobenzoyl isothiocyanate intermediate typically prepared?
It is commonly synthesized by the reaction of 4-Fluorobenzoyl chloride with a thiocyanate salt, such as potassium thiocyanate (KSCN) or ammonium thiocyanate (NH4SCN), in a dry solvent like acetone.[4] The resulting isothiocyanate is often used in-situ for the subsequent reaction with an amine.
Q3: What are the optimal reaction conditions for synthesizing N-(4-Fluorobenzoyl)thioureas?
While optimal conditions can vary depending on the specific amine used, a general starting point is to reflux the reaction mixture of 4-Fluorobenzoyl isothiocyanate and the amine in acetone for 2-5 hours. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is recommended to determine the point of completion.[2]
Q4: How can I confirm the successful synthesis and purity of my thiourea product?
A combination of analytical techniques should be employed:
-
Thin Layer Chromatography (TLC): To monitor the reaction and assess the purity of the final product. A single spot on the TLC plate is indicative of a pure compound.[7]
-
Melting Point: A sharp melting point range close to the literature value suggests a high degree of purity.[7]
-
Spectroscopic Methods:
-
FTIR (Fourier-Transform Infrared) Spectroscopy: Look for characteristic peaks for N-H stretching (around 3300-3400 cm⁻¹), C=O stretching (around 1650-1680 cm⁻¹), and C=S stretching (around 1100-1300 cm⁻¹).[8]
-
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The presence of signals corresponding to the aromatic protons and the N-H protons (which often appear as broad singlets at a downfield chemical shift) are key indicators.[2][9]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The characteristic signal for the thiocarbonyl carbon (C=S) typically appears in the range of 180-200 ppm.[10]
-
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.[7]
Q5: Can a phase-transfer catalyst be used to improve the yield of the reaction?
Yes, for heterogeneous reaction systems, a phase-transfer catalyst like tetra-n-butylammonium bromide (TBAB) can be employed to improve the reaction rate and yield, particularly in the formation of the acyl isothiocyanate intermediate from the corresponding acyl chloride and thiocyanate salt.[11]
Reaction Workflow and Mechanism
General Reaction Scheme
The synthesis of N-(4-Fluorobenzoyl)thioureas from 4-Fluorobenzoyl isothiocyanate and a primary amine (R-NH₂) follows the general scheme below:
Caption: General reaction scheme for thiourea synthesis.
Detailed Mechanistic Steps
The mechanism involves the nucleophilic attack of the amine on the isothiocyanate, as illustrated below:
Caption: Mechanistic pathway of thiourea formation.
Experimental Protocol: Synthesis of N-(4-Fluorobenzoyl)-N'-(phenyl)thiourea
This protocol provides a detailed, step-by-step methodology for a representative synthesis.
Materials:
-
4-Fluorobenzoyl chloride
-
Potassium thiocyanate (dried)
-
Aniline
-
Anhydrous acetone
-
Ethanol
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and hotplate
-
TLC plates (silica gel) and developing chamber
-
Filtration apparatus
Procedure:
-
Preparation of 4-Fluorobenzoyl isothiocyanate (in-situ):
-
In a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve potassium thiocyanate (1.0 g, 10.3 mmol) in 20 mL of anhydrous acetone.
-
To this stirring suspension, add a solution of 4-Fluorobenzoyl chloride (1.58 g, 10.0 mmol) in 10 mL of anhydrous acetone dropwise over 10 minutes.
-
After the addition is complete, heat the mixture to reflux and maintain for 30-60 minutes. The formation of a white precipitate (KCl) will be observed.
-
-
Reaction with Aniline:
-
Cool the reaction mixture to room temperature.
-
Add a solution of aniline (0.93 g, 10.0 mmol) in 10 mL of anhydrous acetone to the flask.
-
Heat the mixture to reflux for an additional 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 mixture of petroleum ether and ethyl acetate as the eluent).
-
-
Work-up and Isolation:
-
After the reaction is complete (as indicated by TLC), cool the flask to room temperature.
-
Pour the reaction mixture into a beaker containing 100 mL of ice-cold water with stirring.
-
A solid precipitate of the crude N-(4-Fluorobenzoyl)-N'-(phenyl)thiourea should form.
-
Collect the solid by vacuum filtration and wash it with cold water.[2]
-
-
Purification:
-
Characterization:
-
Determine the melting point of the purified product.
-
Obtain FTIR, ¹H NMR, and ¹³C NMR spectra to confirm the structure.
-
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Structure and surface analyses of a newly synthesized acyl thiourea derivative along with its in silico and in vitro investigations for RNR, DNA bindi ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03160D [pubs.rsc.org]
- 3. CN102702135A - Benzoyl thiourea compound with benzothiazole structure and preparation method and application of compound - Google Patents [patents.google.com]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]
- 6. researchgate.net [researchgate.net]
- 7. ffarmasi.uad.ac.id [ffarmasi.uad.ac.id]
- 8. acikerisim.ticaret.edu.tr [acikerisim.ticaret.edu.tr]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Stability of 4-Fluorobenzoyl isothiocyanate in different reaction solvents
Welcome to the technical support guide for 4-Fluorobenzoyl Isothiocyanate. This resource, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and handling of this versatile reagent, with a special focus on solvent selection.
Frequently Asked Questions (FAQs)
Q1: What is 4-Fluorobenzoyl Isothiocyanate and what are its primary applications?
4-Fluorobenzoyl isothiocyanate is a bifunctional chemical reagent featuring both an acyl chloride-derived moiety and an isothiocyanate group. The presence of the electron-withdrawing acyl group makes the isothiocyanate carbon exceptionally electrophilic and, therefore, highly reactive.[1][2] Its most common application is in the synthesis of N-benzoyl-N'-substituted thiourea derivatives through reaction with primary or secondary amines.[3][4] These thiourea compounds are significant scaffolds in medicinal chemistry and drug discovery, exhibiting a wide range of biological activities.[4]
Q2: What are the critical factors that affect the stability of 4-Fluorobenzoyl Isothiocyanate?
The stability of 4-fluorobenzoyl isothiocyanate is primarily compromised by three factors:
-
Moisture: It is highly sensitive to water, which can lead to rapid hydrolysis and decomposition. Storage and handling must be under anhydrous conditions.[5]
-
Protic Solvents: Solvents with acidic protons, such as alcohols (methanol, ethanol) and water, are reactive towards the isothiocyanate group.[6][7] This reactivity leads to the formation of side products and consumption of the reagent.
-
Temperature: Like many reactive reagents, prolonged exposure to high temperatures can promote degradation. It is best stored in a cool environment.[8][9]
Q3: How should I properly store 4-Fluorobenzoyl Isothiocyanate?
To ensure the longevity and reactivity of the reagent, it should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.[10] It is recommended to store it in a cool, dark, and dry place, such as a refrigerator or a desiccator.[5][8][11]
Q4: Which solvents are recommended for conducting reactions with 4-Fluorobenzoyl Isothiocyanate?
Anhydrous aprotic solvents are strongly recommended. The choice of solvent can influence reaction rate and product purity. Suitable options include:
-
Tetrahydrofuran (THF)
-
Acetonitrile (MeCN)
-
Dichloromethane (DCM)
-
Toluene
-
Acetone
These solvents are non-reactive with the isothiocyanate group and are standard choices for reactions involving this class of compounds, such as thiourea synthesis.[3]
Q5: Are there any solvents that should be strictly avoided?
Yes. Protic solvents must be avoided. This includes:
-
Alcohols (Methanol, Ethanol, Isopropanol, etc.)
-
Solvents containing primary or secondary amines (unless the amine is the intended reactant)
These solvents contain nucleophilic groups that will react directly with the 4-fluorobenzoyl isothiocyanate, leading to decomposition and the formation of unwanted byproducts like thiocarbamates.[7][13]
Troubleshooting Guide
This section addresses common problems encountered during experiments with 4-fluorobenzoyl isothiocyanate.
Issue 1: Low or No Yield of the Desired Product
-
Primary Suspect: Decomposition of the reagent by an inappropriate solvent or contaminant.
-
Underlying Cause: The central carbon of the isothiocyanate group (–N=C=S) is highly electrophilic and susceptible to nucleophilic attack. Protic solvents, such as alcohols or residual water in non-protic solvents, act as nucleophiles. This reaction consumes the starting material, preventing the formation of the desired product. Isothiocyanates are known to be least stable in aqueous solutions.[6][14]
-
Troubleshooting Steps:
-
Verify Solvent Type: Ensure you are using a recommended anhydrous, aprotic solvent (e.g., THF, acetonitrile, DCM).
-
Ensure Anhydrous Conditions: Use freshly dried solvents. Molecular sieves can be added to the reaction vessel to scavenge trace amounts of water.
-
Check Reagent Quality: If the reagent is old or has been improperly stored, it may have already degraded. Consider performing a small-scale test reaction with a reliable amine (like benzylamine) to verify its activity.
-
Issue 2: Formation of Unexpected Side Products
-
Primary Suspect: Reaction with nucleophilic impurities or the solvent itself.
-
Underlying Cause & Identification:
-
Reaction with Water: If moisture is present, 4-fluorobenzoyl isothiocyanate can hydrolyze. This initially forms an unstable carbamic acid intermediate, which then decomposes, ultimately leading to the formation of 4-fluorobenzamide.
-
Reaction with Alcohol: If an alcohol is used as a solvent, it will react to form an O-alkyl thiocarbamate derivative.[15] This is a common side reaction when using, for example, ethanol as a solvent.
-
-
Troubleshooting Steps:
-
Solvent Purity: Use high-purity, anhydrous grade solvents. If necessary, distill the solvent over a suitable drying agent prior to use.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
-
Reactant Purity: Ensure that your other reactants (e.g., the amine) are free from water or other nucleophilic impurities.
-
Issue 3: Sluggish or Incomplete Reaction
-
Primary Suspect: Poor solubility of reactants or suboptimal reaction conditions.
-
Underlying Cause: While 4-fluorobenzoyl isothiocyanate is generally highly reactive, the overall reaction rate depends on the nucleophilicity of the amine and the solubility of all components. If one of the reactants has poor solubility in the chosen solvent, the reaction can be slow.
-
Troubleshooting Steps:
-
Solvent Screening: Consult the stability table below to choose a solvent that is known to be a good medium for both reactants. Acetonitrile and THF are often good starting points.[3]
-
Temperature Adjustment: The reaction of isothiocyanates with amines is typically rapid and exothermic at room temperature.[3] However, if using a particularly non-nucleophilic amine, gentle heating (e.g., to 40-50 °C) may be required. Monitor the reaction closely by TLC to avoid decomposition.
-
Check for Steric Hindrance: Highly hindered amines will react more slowly. In these cases, longer reaction times or gentle heating may be necessary.
-
Data & Visualizations
Table 1: Solvent Compatibility and Stability Summary
| Solvent Class | Examples | Compatibility with 4-Fluorobenzoyl Isothiocyanate | Rationale |
| Aprotic Polar | Acetonitrile, THF, Acetone, DMF | Highly Recommended | Inert towards the isothiocyanate group; generally provide good solubility for reactants. |
| Aprotic Nonpolar | Toluene, Dichloromethane (DCM), Chloroform | Recommended | Inert and effective, though solubility of polar starting materials may be lower. |
| Protic Polar | Water, Methanol, Ethanol | AVOID | Reacts directly with the isothiocyanate to form byproducts (hydrolysis or thiocarbamate formation).[6][13] |
| Protic Nonpolar | tert-Butanol | AVOID | Although less reactive than primary alcohols, it is still a protic solvent and poses a risk of side reactions. |
Diagrams
Caption: Decomposition in protic solvents.
Caption: Troubleshooting workflow for failed reactions.
Experimental Protocols
Protocol 1: Synthesis of N-(4-Fluorobenzoyl)-N'-(benzyl)thiourea
This protocol details a standard procedure for reacting 4-fluorobenzoyl isothiocyanate with a primary amine in a suitable aprotic solvent.
Materials:
-
4-Fluorobenzoyl isothiocyanate
-
Benzylamine
-
Anhydrous Tetrahydrofuran (THF)
-
Round-bottom flask with magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Set up a round-bottom flask equipped with a magnetic stir bar under an inert atmosphere.
-
Dissolve 4-fluorobenzoyl isothiocyanate (10 mmol) in anhydrous THF (20 mL).
-
In a separate container, prepare a solution of benzylamine (10 mmol) in anhydrous THF (10 mL).
-
Add the benzylamine solution dropwise to the stirring solution of the isothiocyanate at room temperature.
-
The reaction is typically exothermic and proceeds rapidly.[3] Allow the mixture to stir for 1-2 hours at room temperature to ensure completion.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a hexane/ethyl acetate mobile phase).
-
Upon completion, the thiourea product may precipitate. If it does, collect the solid by filtration. If not, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.[3]
Protocol 2: Quality Assessment of 4-Fluorobenzoyl Isothiocyanate
If you suspect your reagent has degraded, this simple test can confirm its reactivity.
Procedure:
-
In a small vial, dissolve a small amount (approx. 20-30 mg) of your 4-fluorobenzoyl isothiocyanate in 1 mL of anhydrous DCM.
-
Add one equivalent of a simple, reactive amine (e.g., benzylamine or piperidine).
-
Stir at room temperature for 15-20 minutes.
-
Spot the reaction mixture on a TLC plate alongside a spot of the starting isothiocyanate.
-
Elute with a suitable solvent system (e.g., 4:1 Hexane:Ethyl Acetate).
-
Expected Result: A reactive isothiocyanate will show complete consumption of the starting material and the formation of a new, more polar spot (the thiourea product). If the starting material spot remains largely unchanged, the reagent has likely degraded.
References
-
Dytrtova, J. J., Moslova, K., Jakl, M., Siren, H., & Riekkola, M.-L. (2021). Fluorescein isothiocyanate stability in different solvents. Monatshefte für Chemie - Chemical Monthly, 152(11), 1299–1306. [Link]
-
ResearchGate. (n.d.). Fluorescein isothiocyanate stability in different solvents | Request PDF. Retrieved from [Link]
-
ThaiScience. (n.d.). Stability studies of isothiocyanates and nitriles in aqueous media. Retrieved from [Link]
-
Natural Science of Hainan University. (n.d.). Stability of Allyl Isothiocyanate in an Aqueous Solution. Retrieved from [Link]
- Google Patents. (n.d.). CN104098464A - Preparation method for 4-fluorobenzoyl chloride.
-
Arkivoc. (2015). Reactivity and diverse synthetic applications of acyl isothiocyanates. Retrieved from [Link]
-
MDPI. (2022). Isothiocyanates – A Review of their Health Benefits and Potential Food Applications. Retrieved from [Link]
-
ScienceDirect. (n.d.). Preparation and Application of Fluorescein Isothiocyanate Fluorophore Nano-composites. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) ChemInform Abstract: Reactivity and Diverse Synthetic Applications of Acyl Isothiocyanates. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Isothiocyanate synthesis. Retrieved from [Link]
-
ChemRxiv. (2023). Recent Advancement in Synthesis of Isothiocyanates. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction of isothiocyanates with nucleophiles. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. Retrieved from [Link]
-
DergiPark. (2023). SYNTHESIS OF 2-FLUOROBENZOYL THIOUREA DERIVATIVES. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur. Retrieved from [Link]
-
ACS Publications. (n.d.). Rearrangements of Acyl, Thioacyl, and Imidoyl (Thio)cyanates. Retrieved from [Link]
-
Organic Chemistry Portal. (2023). Synthesis of Isothiocyanates from Primary Amines via Visible-Light Photocatalysis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Thiourea synthesis by thioacylation. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2019). A novel three-component reaction between isocyanides, alcohols or thiols and elemental sulfur. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Quantitative Analysis of Benzyl Isothiocyanate in Salvadora persica Extract and Dental Care Herbal Formulations. Retrieved from [Link]
-
Iraqi Journal of Science. (2023). Synthesis, Characterization of Some Thiourea Derivatives Based on 4-Methoxybenzoyl Chloride as Antioxidants and Study of Molecular Docking. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019). A novel three-component reaction between isocyanides, alcohols or thiols and elemental sulfur: a mild, catalyst-free approach towards O-thiocarbamates and dithiocarbamates. Retrieved from [Link]
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. fishersci.com [fishersci.com]
- 6. Making sure you're not a bot! [helda.helsinki.fi]
- 7. researchgate.net [researchgate.net]
- 8. bio.vu.nl [bio.vu.nl]
- 9. Benzoyl Isothiocyanate | 532-55-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Quantitative Analysis of Benzyl Isothiocyanate in Salvadora persica Extract and Dental Care Herbal Formulations Using Reversed Phase C18 High-Performance Liquid Chromatography Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. thaiscience.info [thaiscience.info]
- 13. d-nb.info [d-nb.info]
- 14. researchgate.net [researchgate.net]
- 15. A novel three-component reaction between isocyanides, alcohols or thiols and elemental sulfur: a mild, catalyst-free approach towards O-thiocarbamates and dithiocarbamates - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low yield in 4-Fluorobenzoyl isothiocyanate coupling reactions
Technical Support Center: 4-Fluorobenzoyl Isothiocyanate Coupling Reactions
Welcome to the technical support center for 4-Fluorobenzoyl Isothiocyanate applications. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile reagent in their synthetic workflows. We understand that achieving high yields in coupling reactions can be challenging. This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your experimental outcomes.
The Core Reaction: Acylthiourea Synthesis
4-Fluorobenzoyl isothiocyanate is a powerful electrophilic reagent used primarily to form N-(4-fluorobenzoyl)thioureas through coupling with primary or secondary amines. The reaction proceeds via nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbon of the isothiocyanate group (-N=C=S). This forms a tetrahedral intermediate which then rearranges to the stable acylthiourea product.
Due to the presence of two electrophilic carbon atoms (the carbonyl carbon and the isothiocyanate carbon), the reaction's success is highly dependent on controlling reaction conditions to favor the desired reactivity and minimize side reactions.[1]
Caption: General mechanism for acylthiourea formation.
Troubleshooting Guide & FAQs
This section addresses specific problems encountered during the coupling reaction. The solutions are based on fundamental chemical principles and established laboratory practices.
Category 1: Reagent Integrity and Handling
Question 1: My reaction yield is consistently low or zero, even with fresh reagents. What could be wrong with my 4-Fluorobenzoyl Isothiocyanate?
Answer: The primary suspect is reagent degradation due to improper handling or storage. Acyl isothiocyanates are highly sensitive to moisture.
-
Causality (The "Why"): The isothiocyanate group (-NCS) is electrophilic and will readily react with water (hydrolysis). This hydrolysis pathway consumes your starting material and forms 4-fluorobenzamide and other byproducts, reducing the amount of reagent available for your desired coupling reaction. The reagent should be stored in a dry, cool, and well-ventilated place, often under an inert atmosphere.[2]
-
Troubleshooting Steps:
-
Verify Storage: Ensure the reagent is stored in a tightly sealed container, preferably in a desiccator or under an inert gas (Argon or Nitrogen).
-
Use Anhydrous Solvents: Your reaction solvent must be rigorously dried. Use freshly distilled solvents or purchase high-purity anhydrous solvents and handle them under an inert atmosphere.
-
Inert Atmosphere: Perform the reaction under a blanket of Argon or Nitrogen. This is crucial for preventing atmospheric moisture from entering the reaction vessel.
-
Question 2: I suspect my amine nucleophile is the problem. How can I ensure its quality?
Answer: The purity and reactivity of your amine are just as critical as the isothiocyanate.
-
Causality (The "Why"):
-
Impurities: If your amine contains impurities with more nucleophilic groups (e.g., trace amounts of water or other amines), these can compete in the reaction.
-
Salt Formation: Amines can absorb atmospheric CO₂ to form carbonate salts, which are non-nucleophilic and will not react.
-
Steric Hindrance: Highly sterically hindered amines will react much slower, potentially requiring more forcing conditions which can lead to degradation.
-
-
Troubleshooting Steps:
-
Purify the Amine: If the amine is a solid, consider recrystallization. If it's a liquid, distillation may be necessary.
-
Check for Salts: If you suspect carbonate formation, you can sometimes "free base" the amine by dissolving it in an organic solvent and washing with a mild aqueous base (like NaHCO₃), followed by drying the organic layer and removing the solvent.
-
Consider Basicity: Ensure the reaction conditions do not protonate your amine. If you are using an amine salt (e.g., a hydrochloride), a non-nucleophilic base must be added to generate the free amine in situ.
-
Category 2: Reaction Conditions
Question 3: What is the best solvent for this reaction, and how does temperature affect the yield?
Answer: The choice of solvent and temperature is a critical balancing act between ensuring solubility, promoting the desired reaction rate, and preventing side reactions.
-
Causality (The "Why"):
-
Solvent: An ideal solvent should be aprotic and completely dissolve both reactants. Polar aprotic solvents like Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile (ACN) are common choices. Protic solvents like alcohols should be avoided as they can react with the isothiocyanate.[3]
-
Temperature: Many isothiocyanate couplings proceed well at room temperature. However, for less reactive or sterically hindered amines, gentle heating (e.g., 40-60 °C) may be required. Excessive heat can promote the decomposition of the acyl isothiocyanate or the final product.[3] A systematic optimization of reaction conditions is often necessary for novel substrates.[4][5]
-
| Solvent | Dielectric Constant | Boiling Point (°C) | Notes |
| DCM | 9.1 | 40 | Good for solubility, easy to remove. Must be anhydrous. |
| THF | 7.6 | 66 | Excellent solvent, but can contain peroxides. Use freshly distilled or inhibitor-free. |
| Acetonitrile | 37.5 | 82 | More polar, good for dissolving polar substrates. Rigorous drying is essential. |
| Acetone | 21.0 | 56 | Can be used, but its enol form can be problematic. Must be very dry. |
Question 4: I'm seeing a complex mixture of products. Could this be a result of side reactions?
Answer: Absolutely. Acyl isothiocyanates have multiple reactive sites, which can lead to several unwanted byproducts if conditions are not carefully controlled.
-
Causality (The "Why"):
-
Dimerization/Polymerization: Isothiocyanates can react with each other, especially at higher concentrations or temperatures.
-
Competing Benzoylation: If your amine has multiple nucleophilic sites, or if there are other nucleophiles present, the highly electrophilic carbonyl group can undergo acylation, competing with the desired isothiocyanate reaction.[6]
-
Rearrangement: While less common for aroyl isothiocyanates at moderate temperatures, thermal rearrangement is a known process for some isothiocyanates.[7]
-
Reaction with Bifunctional Nucleophiles: If your amine contains another nucleophilic group (like a thiol or hydroxyl), intramolecular cyclization can occur after the initial coupling, leading to heterocyclic products instead of the simple acylthiourea.[1][8]
-
Caption: A decision tree for troubleshooting low yield.
Experimental Protocols
Protocol 1: Standard Procedure for 4-Fluorobenzoyl Isothiocyanate Coupling
This protocol provides a general starting point for the coupling reaction with a primary amine.
-
Glassware Preparation: Dry all glassware in an oven at >120 °C for at least 4 hours and allow to cool in a desiccator or under a stream of dry nitrogen or argon.
-
Reaction Setup: Assemble the reaction flask with a magnetic stir bar, a rubber septum, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Addition:
-
To the flask, add the amine (1.0 eq).
-
Add anhydrous solvent (e.g., THF, to make a 0.1 M solution based on the amine).
-
Stir the solution to ensure the amine is fully dissolved.
-
Using a syringe, add 4-Fluorobenzoyl isothiocyanate (1.05 eq) dropwise to the stirred solution at room temperature. A slight exotherm may be observed.
-
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS) until the starting amine is consumed (typically 2-4 hours).
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
The crude product can often be purified directly by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
-
Protocol 2: Handling Moisture-Sensitive Reagents and Solvents
-
Solvent Preparation: Use a solvent purification system (e.g., a Grubbs apparatus) or purchase high-quality anhydrous solvents packaged under an inert atmosphere.
-
Syringe Technique: Use oven-dried syringes and needles for transferring anhydrous solvents and liquid reagents.
-
Positive Pressure: When removing a liquid from a septum-sealed bottle, insert a needle connected to a nitrogen/argon line to replace the displaced volume and prevent air from entering.
-
Solid Reagents: If the amine is a solid, weigh it out quickly and add it to the reaction flask, then immediately purge the flask with inert gas before adding the solvent.
References
-
Some aspects of reactions of benzyl isothiocyanate with bovine sarcoplasmic proteins. Nahrung. Available at: [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. Available at: [Link]
-
4-FLUOROBENZYLISOTHIOCYANATE Safety Data Sheet. Georganics. Available at: [Link]
-
Rearrangements of Acyl, Thioacyl, and Imidoyl (Thio)cyanates to Iso(thio)cyanates, Acyl Iso(thio)cyanates to (Thio)acyl Isocyanates, and Imidoyl Iso(thio)cyanates to (Thio)acyl Carbodiimides. ACS Publications. Available at: [Link]
-
The reaction of benzoyl isothiocyanate with hydrazine derivatives. Part I. Reaction with some alkyl hydrazines. Journal of the Chemical Society C: Organic. Available at: [Link]
-
p-Fluorobenzyl isothiocyanate | C8H6FNS | CID 75963. PubChem, NIH. Available at: [Link]
-
Recent Advancement in the Synthesis of Isothiocyanates. ChemComm. Available at: [Link]
-
New Mild and Simple Approach to Isothiocyanates: A Class of Potent Anticancer Agents. MDPI. Available at: [Link]
-
Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Optimization of the reaction conditions. ResearchGate. Available at: [Link]
-
Reactivity and diverse synthetic applications of acyl isothiocyanates. Arkivoc. Available at: [Link]
-
4-Fluorophenyl isothiocyanate | C7H4FNS | CID 15241. PubChem, NIH. Available at: [Link]
-
Struggling with Suzuki Reaction. Reddit. Available at: [Link]
-
Optimization of the extraction condition for benzyl isothiocyanate contents in Salvadora persica roots “Siwak”. PMC, NIH. Available at: [Link]
-
Mastering Isothiocyanate Synthesis: A Deep Dive into One-Pot Reaction Strategies. Medium. Available at: [Link]
-
Efficient Cu-catalyzed base-free C–S coupling under conventional and microwave heating. A simple access to S-heterocycles and sulfides. Beilstein Journals. Available at: [Link]
-
Scheme 1. Proposed reaction mechanism of formation of isothiocyanate. ResearchGate. Available at: [Link]
-
A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. Beilstein Journals. Available at: [Link]
-
Friedel Crafts Alkylation and Acylation Reaction Mechanism. YouTube. Available at: [Link]
-
2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study. PubMed Central. Available at: [Link]
-
Friedel-Crafts Acylation with Practice Problems. Chemistry Steps. Available at: [Link]
Sources
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- 2. georganics.sk [georganics.sk]
- 3. Optimization of the extraction condition for benzyl isothiocyanate contents in Salvadora persica roots “Siwak” - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The reaction of benzoyl isothiocyanate with hydrazine derivatives. Part I. Reaction with some alkyl hydrazines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Some aspects of reactions of benzyl isothiocyanate with bovine sarcoplasmic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Steric Hindrance in Reactions with 4-Fluorobenzoyl Isothiocyanate
As a Senior Application Scientist, this guide is designed to provide you with in-depth technical support for your work with 4-Fluorobenzoyl isothiocyanate. The following sections address common challenges and provide field-proven solutions, focusing on the critical issue of steric hindrance.
Frequently Asked Questions (FAQs)
Q1: What is 4-Fluorobenzoyl isothiocyanate and what is its primary reactivity?
4-Fluorobenzoyl isothiocyanate is a highly useful bifunctional reagent. It contains an acyl group attached to an isothiocyanate moiety (-N=C=S). Its primary and most valuable reaction is the nucleophilic addition of primary or secondary amines to the electrophilic carbon of the isothiocyanate group. This reaction efficiently produces N-acylthiourea derivatives, which are versatile intermediates in the synthesis of various heterocyclic compounds and are of significant interest in medicinal chemistry.[1][2]
The core reaction mechanism involves the nucleophilic attack of the amine's nitrogen on the central carbon of the isothiocyanate, as illustrated below.
Caption: Nucleophilic addition of an amine to 4-Fluorobenzoyl isothiocyanate.
Q2: How does the 4-fluorobenzoyl group influence the reaction?
The acyl group attached to the isothiocyanate is strongly electron-withdrawing. This property significantly enhances the electrophilicity of the isothiocyanate carbon atom, making it more susceptible to nucleophilic attack compared to standard alkyl or aryl isothiocyanates.[3] This increased reactivity is generally beneficial, allowing reactions to proceed under mild conditions with a wide range of amines. However, this electronic advantage can be counteracted by steric factors.
Q3: What is steric hindrance and why is it a significant issue?
Steric hindrance is a phenomenon where the rate of a chemical reaction is slowed down or prevented because the atoms or groups of atoms near the reaction site are physically blocking the approach of the incoming nucleophile.[4] In the context of 4-Fluorobenzoyl isothiocyanate, if the amine nucleophile is "bulky" (possesses large substituent groups), it will struggle to physically access the electrophilic carbon of the isothiocyanate. This is akin to a "fat goalie" blocking the net; the bulky groups on the amine and the benzoyl group on the isothiocyanate repel each other, preventing the necessary orbital overlap for bond formation.[4]
Q4: Which types of amines are most susceptible to causing steric hindrance problems?
Steric hindrance becomes a primary concern with amines that have significant bulk around the nitrogen atom. Common examples include:
-
Secondary Amines with Large Alkyl Groups: Such as diisopropylamine or dicyclohexylamine.
-
Ortho-Substituted Anilines: Aniline derivatives with large groups (e.g., -tBu, -I, -CF₃) at the 2- or 2,6-positions of the aromatic ring.
-
Hindered Primary Amines: Such as tert-butylamine or neopentylamine.
Reactions with these types of amines often fail or give very low yields under standard reaction conditions.[5][6]
Troubleshooting Guides for Hindered Reactions
Issue 1: My reaction with a bulky secondary amine shows low or no conversion to the N-acylthiourea product.
This is a classic case of steric hindrance preventing the reaction. The activation energy for the reaction is too high to be overcome at room temperature.
Potential Cause & Recommended Solutions
| Potential Cause | Recommended Solution & Scientific Rationale |
| Insufficient Kinetic Energy | Increase the reaction temperature. Heating provides the necessary thermal energy to overcome the steric repulsion. Instead of low-boiling solvents like Dichloromethane (DCM), switch to higher-boiling point solvents such as Toluene, Dioxane, or N,N-Dimethylformamide (DMF) and reflux the reaction.[5][7] Always monitor for potential decomposition at higher temperatures. |
| Low Nucleophilicity of the Amine | Add a non-nucleophilic base. While amines are themselves basic, adding a stronger, non-nucleophilic base like Triethylamine (TEA) or Diisopropylethylamine (DIPEA) can help deprotonate any trace acids that might be protonating your starting amine, thereby maintaining its nucleophilic character.[5] |
| Inappropriate Solvent Environment | Optimize the solvent. Polar aprotic solvents like DMF, Dimethyl Sulfoxide (DMSO), or Acetonitrile (MeCN) are often superior for these reactions. They effectively solvate cations but do not strongly hydrogen-bond with the amine nucleophile, leaving it "naked" and more reactive.[7] |
| Reagent Quality | Ensure anhydrous conditions. Moisture can consume the isothiocyanate. Ensure all glassware is oven-dried and reactions are performed under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.[7] |
Workflow: Overcoming Low Conversion
Caption: Troubleshooting workflow for low-yield reactions.
Issue 2: The reaction is very slow and stalls before completion, even with heating.
If increasing the temperature helps but doesn't drive the reaction to completion, you may be facing a combination of steric and electronic effects, or an equilibrium issue.
Potential Cause & Recommended Solutions
| Potential Cause | Recommended Solution & Scientific Rationale |
| Insufficient Reagent Concentration | Increase concentration. Le Chatelier's principle applies. If the reaction is reversible or slow, increasing the concentration of one of the reactants (typically the less expensive or more accessible one) can help drive the reaction forward. Try using a 1.5 to 2.0 molar excess of the amine. |
| Decomposition of Reagent or Product | Find the optimal temperature. High temperatures needed to overcome steric hindrance might also be causing slow decomposition of the isothiocyanate or the desired product. Run the reaction at several different temperatures (e.g., 60 °C, 80 °C, 100 °C) and monitor the appearance of impurities by TLC or LC-MS to find the "sweet spot" that maximizes product formation while minimizing degradation. |
| Catalyst Required | Introduce a Lewis Acid catalyst (Advanced). For extremely challenging cases, a mild Lewis acid (e.g., Yb(OTf)₃, Sc(OTf)₃) can sometimes activate the carbonyl oxygen of the isothiocyanate, further increasing the electrophilicity of the target carbon. This should be approached with caution, as it can also promote side reactions. Start with catalytic amounts (1-5 mol%). |
Validated Experimental Protocols
Protocol 1: General Reaction with a Non-Hindered Primary Amine
This protocol is suitable for simple primary amines like benzylamine or aniline.
-
Preparation: In an oven-dried round-bottom flask under a Nitrogen atmosphere, dissolve the primary amine (1.0 eq.) in anhydrous Dichloromethane (DCM) (approx. 0.2 M concentration).
-
Addition: To this stirring solution, add a solution of 4-Fluorobenzoyl isothiocyanate (1.05 eq.) in anhydrous DCM dropwise at room temperature. An exotherm may be observed.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Workup: Upon completion, if the product precipitates, it can be collected by filtration.[8] Otherwise, concentrate the solvent under reduced pressure.
-
Purification: The crude solid can be washed with a cold non-polar solvent (e.g., hexane or diethyl ether) to remove impurities.[8] If necessary, recrystallize from a suitable solvent system like ethanol/water.
Protocol 2: Modified Protocol for a Sterically Hindered Amine (e.g., 2,6-Diisopropylaniline)
This modified protocol incorporates strategies to overcome steric hindrance.
-
Preparation: In an oven-dried, three-neck round-bottom flask equipped with a reflux condenser under a Nitrogen atmosphere, dissolve the hindered amine (1.0 eq.) in anhydrous Toluene (approx. 0.2 M concentration).
-
Addition: Add 4-Fluorobenzoyl isothiocyanate (1.2 eq.) to the solution at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 12-24 hours. Monitor the reaction progress periodically by taking small aliquots for TLC or LC-MS analysis.
-
Workup: After cooling to room temperature, remove the solvent under reduced pressure.
-
Purification: The resulting crude residue will likely require purification by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to isolate the pure N-acylthiourea product.
References
-
Maeda, B., & Murakami, K. (2024). Recent advancement in the synthesis of isothiocyanates. Chemical Communications, 60, 2839-2864. [Link]
-
Wong, R., & Dolman, S. J. (2007). A facile and general protocol for the preparation of isothiocyanates from alkyl and aryl amines. The Journal of Organic Chemistry, 72(10), 3969–3971. [Link]
-
Li, Z.-Y., Ma, H.-Z., Han, C., et al. (2013). Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. Synthesis, 45(12), 1667-1674. [Link]
-
Reddit discussion on reacting amines with phenyl isothiocyanate. (Accessed 2024). [Link]
-
Al-Masoudi, N. A., & Al-Salihi, N. I. (2012). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. Beilstein Journal of Organic Chemistry, 8, 45-50. [Link]
-
Hulme, C., et al. (2010). Steric hindrance classified: treatment of isothiocyanatoallene with secondary amines bearing bulky substituents to generate 2-aminothiazoles. Organic Chemistry Frontiers. [Link]
-
El-Sayed, M. A. A. (2018). Reactivity and diverse synthetic applications of acyl isothiocyanates. Arkivoc, 2018(5), 180-237. [Link]
-
Istrate, A., et al. (2023). New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. Molecules, 28(8), 3535. [Link]
-
University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. [Link]
-
Master Organic Chemistry. (2011). Steric Hindrance (Is Like A Fat Goalie). [Link]
Sources
- 1. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. arkat-usa.org [arkat-usa.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. reddit.com [reddit.com]
- 6. Steric hindrance classified: treatment of isothiocyanatoallene with secondary amines bearing bulky substituents to generate 2-aminothiazoles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Characterization of Unexpected Byproducts in 4-Fluorobenzoyl Isothiocyanate Reactions
Welcome to the technical support guide for navigating the complexities of 4-Fluorobenzoyl Isothiocyanate (4-FBI) chemistry. As a highly reactive and versatile building block, 4-FBI is invaluable in the synthesis of novel therapeutics and functional materials. However, its high reactivity, stemming from multiple electrophilic sites, can often lead to a complex mixture of products. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot these challenges, providing field-proven insights and robust protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction with 4-fluorobenzoyl isothiocyanate is yielding multiple unexpected products. What are the most common general causes?
A1: Root Cause Analysis & Mitigation
The primary challenge in working with 4-fluorobenzoyl isothiocyanate lies in its dual electrophilic nature. The molecule contains two sites susceptible to nucleophilic attack: the carbonyl carbon and the isothiocyanate carbon.[1][2] The reaction outcome is a delicate balance between the nucleophile's nature, reaction conditions, and the purity of your starting materials.
Common Culprits:
-
Water Contamination: 4-FBI is extremely sensitive to moisture. Trace amounts of water in your solvent, reagents, or glassware can lead to rapid hydrolysis.
-
Reagent Purity: The purity of the starting 4-FBI is critical. It is often prepared from 4-fluorobenzoyl chloride and a thiocyanate salt; residual acyl chloride is a common impurity that will lead to its own set of byproducts.[1][3]
-
Reaction Temperature: Exothermic reactions or excessive heating can provide the activation energy for alternative reaction pathways or decomposition.
-
Nucleophile Ambiguity: If your nucleophile has multiple reactive sites (e.g., amino acids, hydrazines), it can react at different positions or lead to subsequent intramolecular cyclizations.[1][4]
Proactive Solutions:
-
Ensure Anhydrous Conditions: Always use freshly distilled, anhydrous solvents. Dry glassware in an oven (120 °C) overnight and cool under an inert atmosphere (Nitrogen or Argon).
-
Verify Starting Material Purity: Before use, verify the purity of your 4-FBI via ¹H NMR and IR spectroscopy. The characteristic isothiocyanate stretch in the IR spectrum should be prominent (~2100 cm⁻¹), and the aromatic region of the NMR should be clean.
-
Controlled Temperature: Run reactions at the lowest effective temperature. Use an ice bath during the addition of reagents, especially if the reaction is exothermic.
Q2: I've isolated a significant amount of 4-fluorobenzoic acid and/or N-(substituted)-4-fluorobenzamide. How are these forming?
A2: Understanding Hydrolysis and Competing Acylation
This is a classic signature of either water contamination or a competing reaction at the carbonyl carbon.
Causality:
-
Hydrolysis Pathway: In the presence of water, 4-FBI hydrolyzes to the unstable 4-fluorobenzoylthiocarbamic acid, which rapidly decomposes to 4-fluorobenzoic acid and thiocyanate, or can rearrange to form 4-fluorobenzamide.[5][6] This process is accelerated by acidic or basic conditions.
-
Direct Acylation: The carbonyl carbon of 4-FBI is a hard electrophilic center, while the isothiocyanate carbon is a soft electrophilic center. Hard nucleophiles (like primary amines under certain conditions) can preferentially attack the carbonyl carbon. This leads to a nucleophilic acyl substitution, displacing the isothiocyanate group (-NCS) and forming a stable amide byproduct.[7]
Troubleshooting Protocol:
-
Rigorous Drying: Dry all solvents and reagents. If using an amine salt, ensure it is fully neutralized and dried before addition, as residual acid or base can catalyze hydrolysis.
-
Order of Addition: Add the nucleophile solution slowly to the solution of 4-FBI at a reduced temperature (e.g., 0 °C) to manage any exotherm and favor the kinetically preferred pathway.
-
Solvent Choice: Use aprotic, non-polar solvents like THF or Dichloromethane to minimize water solubility and potential side reactions.
Q3: I am trying to synthesize a thiourea with a primary amine, but my yield is low and I see other major spots on TLC. What are these byproducts?
A3: Navigating Thiourea Synthesis and Cyclization Byproducts
While the reaction of an isothiocyanate with a primary amine to form a thiourea is generally robust, several side reactions can occur, particularly with complex amines.
Potential Byproducts & Mechanisms:
-
N,N'-disubstituted thioureas: This is the expected product from the reaction of a primary amine with the isothiocyanate carbon.[8]
-
Cyclization Products: If the amine contains another nucleophilic group (e.g., a hydroxyl or a second amine), the initially formed thiourea can undergo an intramolecular cyclization reaction, often promoted by heat or catalytic acid/base, to form various heterocyclic systems.[1][9]
-
Benzamidine Derivatives: Under certain conditions, particularly with hindered amines, the reaction may favor pathways leading to more complex rearranged products.
Experimental Strategy:
-
Stoichiometry Control: Use a slight excess (1.05-1.1 equivalents) of the amine to ensure the complete consumption of the valuable 4-FBI.
-
Low Temperature: Perform the initial addition at 0 °C to control the reaction rate and selectivity. Allow the reaction to slowly warm to room temperature.
-
Monitor Closely: Use TLC or LC-MS to monitor the reaction progress. If the reaction stalls or byproduct formation increases, do not apply heat without first running a small-scale test to assess thermal stability.
Q4: My crude product analysis by LC-MS shows a peak with a mass corresponding to a dimer or trimer of my starting material. How is this possible?
A4: Unmasking Self-Reaction Pathways
While less common, acyl isothiocyanates can undergo self-reaction, especially during prolonged storage at room temperature or upon heating in the absence of a suitable nucleophile.
Causality:
The resonance structure of 4-FBI places a partial negative charge on the nitrogen atom, which can act as a nucleophile, attacking an electrophilic carbon of another 4-FBI molecule. This can initiate a dimerization or oligomerization cascade, leading to complex, high-molecular-weight byproducts.
Preventative Measures:
-
Proper Storage: Store 4-fluorobenzoyl isothiocyanate at the recommended temperature (typically 2-8 °C) under an inert atmosphere.[10]
-
Use Freshly: Use the reagent as fresh as possible. If it has been stored for a long time, re-verify its purity before use.
-
Avoid Neat Heating: Never heat 4-FBI in the absence of a solvent or other reagents. If a reaction requires elevated temperatures, ensure the nucleophile is present to provide a more favorable reaction pathway.
Data & Characterization
A systematic approach is essential for identifying unknown byproducts. The tables and protocols below provide a framework for this process.
Table 1: Common Byproducts in 4-FBI Reactions & Their Origin
| Byproduct Name | Molecular Formula | Probable Origin | Key Identification Marker |
| 4-Fluorobenzoic Acid | C₇H₅FO₂ | Hydrolysis of 4-FBI | Broad -OH stretch in IR; acidic proton in ¹H NMR |
| 4-Fluorobenzamide | C₇H₆FNO | Hydrolysis/rearrangement of 4-FBI | Two N-H protons in ¹H NMR; C=O and N-H stretches in IR |
| N,N'-[carbonyl]bis(4-fluorobenzamide) | C₁₅H₁₀F₂N₂O₃ | Reaction with urea (from hydrolysis) | High MW; complex amide signals in NMR/IR |
| Dimer/Oligomer | (C₈H₄FNOS)n | Self-reaction of 4-FBI | High MW peaks in MS; complex NMR spectrum |
Table 2: Key Spectroscopic Data for Functional Group Identification
| Functional Group | IR Absorption (cm⁻¹) | ¹³C NMR (ppm) | ¹H NMR (ppm) |
| Isothiocyanate (-NCS) | 2000-2100 (strong, broad) | 125-140 (often very broad or absent)[11] | N/A |
| Thiourea (-NH-CS-NH-) | 3150-3400 (N-H), ~1550 (C=S) | 175-185 (C=S) | 7.0-9.5 (broad, N-H) |
| Amide (-CO-NH-) | 3100-3500 (N-H), 1630-1690 (C=O) | 160-180 (C=O) | 5.0-8.5 (broad, N-H) |
| Carboxylic Acid (-COOH) | 2500-3300 (broad, O-H), ~1700 (C=O) | 170-185 (C=O) | 10-13 (broad, O-H) |
Visualizing the Chemistry: Reaction Pathways & Workflows
Diagram 1: The Reactive Landscape of 4-Fluorobenzoyl Isothiocyanate
Caption: Electrophilic sites on 4-fluorobenzoyl isothiocyanate.
Diagram 2: Desired Reaction vs. Hydrolysis Byproduct Pathway
Caption: Competing reaction pathways for 4-FBI.
Experimental Protocols
Protocol 1: General Anhydrous Reaction for Thiourea Synthesis
-
Glassware Preparation: Dry a round-bottom flask and magnetic stir bar in an oven at 120 °C for at least 4 hours. Assemble the flask with a septum and condenser while hot and allow it to cool under a steady stream of dry nitrogen or argon.
-
Reagent Preparation: Dissolve 4-fluorobenzoyl isothiocyanate (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) and transfer to the reaction flask via cannula or a dry syringe.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Nucleophile Addition: Dissolve the amine nucleophile (1.05 eq) in the same anhydrous solvent. Add this solution dropwise to the stirred 4-FBI solution over 15-30 minutes.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature.
-
Monitoring: Monitor the reaction's progress every 30-60 minutes using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the starting material is consumed, quench the reaction as appropriate (e.g., with dilute acid or water). Proceed with extraction, drying, and purification.
Protocol 2: Systematic Workflow for Byproduct Identification
Caption: Workflow for systematic byproduct characterization.
References
-
Shafiee, A., & Naimi-Jamal, M. R. (2015). Reactivity and diverse synthetic applications of acyl isothiocyanates. Arkivoc, 2015(6), 206-245. [Link]
-
Lee, J., et al. (2023). Recent Advancement in Synthesis of Isothiocyanates. ChemRxiv. [Link]
-
Jirovetz, L., et al. (2013). Stability of benzylic-type isothiocyanates in hydrodistillation-mimicking conditions. Journal of Agricultural and Food Chemistry, 61(2), 339-345. [Link]
-
PubChem. (n.d.). Benzoyl isothiocyanate. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). 4-Fluorophenyl isothiocyanate. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). p-Fluorobenzyl isothiocyanate. National Center for Biotechnology Information. [Link]
-
Kawai, K., et al. (1986). Reaction of fluorescein isothiocyanate with thiol and amino groups of sarcoplasmic ATPase. Journal of Biochemistry, 99(4), 1167-1175. [Link]
-
Kim, J. S., et al. (2012). A solvent-free and catalyst-free reaction of o-aminobenzophenone with aryl isothiocyanates: expedient access to congested 4-phenyl-4-hydroxyquinazolin-2-thione derivatives. Organic & Biomolecular Chemistry, 10(46), 9221-9226. [Link]
-
Erol Günal, Ş. (2023). Synthesis of 2-Fluorobenzoyl Thiourea Derivatives. Journal of the Faculty of Pharmacy of Istanbul University, 53(3), 417-424. [Link]
-
Odame, F. (2015). Benzoyl isothiocyanates derived ligands as potential HIV-1 protease inhibitors and their reactions with gold ions. Nelson Mandela Metropolitan University. [Link]
-
Kjær, A., & Gmelin, R. (1957). Mass Spectra of Isothiocyanates. Acta Chemica Scandinavica, 11, 906-907. [Link]
-
Dömling, A., et al. (2018). A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur. Green Chemistry, 20(23), 5369-5373. [Link]
-
ResearchGate. (n.d.). Fluorescein isothiocyanate stability in different solvents. [Link]
-
Glaser, R., et al. (2015). Near-Silence of Isothiocyanate Carbon in 13C NMR Spectra: A Case Study of Allyl Isothiocyanate. The Journal of Physical Chemistry A, 119(7), 1251-1260. [Link]
-
ResearchGate. (2015). ChemInform Abstract: Reactivity and Diverse Synthetic Applications of Acyl Isothiocyanates. [Link]
-
Mashayekhi, V., et al. (2013). Stability of Benzylic-Type Isothiocyanates in Hydrodistillation-Mimicking Conditions. Journal of Agricultural and Food Chemistry, 61(2), 339-345. [Link]
-
ResearchGate. (n.d.). Reaction of isothiocyanates with nucleophiles. [Link]
-
Kurzer, F. (1967). The reaction of benzoyl isothiocyanate with hydrazine derivatives. Part I. Reaction with some alkyl hydrazines. Journal of the Chemical Society C: Organic, 1805-1811. [Link]
-
Joseph, V. B., et al. (1992). Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid. Journal of the Chemical Society, Perkin Transactions 2, (3), 339-341. [Link]
-
Glaser, R., & Wu, Z. (2015). Near-Silence of Isothiocyanate Carbon in 13C NMR Spectra. The Journal of Physical Chemistry A, 119(7), 1251-1260. [Link]
-
FooDB. (n.d.). Showing Compound Methyl isothiocyanate (FDB012372). [Link]
-
Master Organic Chemistry. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). [Link]
-
Science.gov. (n.d.). highly nucleophilic acetylide: Topics. [Link]
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. The reaction of benzoyl isothiocyanate with hydrazine derivatives. Part I. Reaction with some alkyl hydrazines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 5. laurentian.ca [laurentian.ca]
- 6. Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Introduction to Amine Modification—Section 1.1 | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. A solvent-free and catalyst-free reaction of o-aminobenzophenone with aryl isothiocyanates: expedient access to congested 4-phenyl-4-hydroxyquinazolin-2-thione derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. glaserr.missouri.edu [glaserr.missouri.edu]
Technical Support Center: Scaling Up the Synthesis of 4-Fluorobenzoyl Isothiocyanate Derivatives
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Fluorobenzoyl isothiocyanate and its derivatives. It provides in-depth technical support, troubleshooting advice, and frequently asked questions to navigate the challenges of scaling up this synthesis from the lab to pilot and production scales.
Introduction to 4-Fluorobenzoyl Isothiocyanate Synthesis
4-Fluorobenzoyl isothiocyanate is a key building block in the synthesis of various biologically active molecules, including pharmaceuticals and agrochemicals. Its synthesis typically involves the reaction of 4-fluorobenzoyl chloride with a thiocyanate salt. While the reaction is straightforward on a lab scale, scaling up presents challenges related to reaction control, safety, product purity, and waste management. This guide provides practical, field-proven insights to address these challenges.
Part 1: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and scale-up of 4-Fluorobenzoyl isothiocyanate derivatives.
Reaction Initiation and Control
Q1: My reaction is not starting, or the conversion is very low. What are the possible causes and how can I fix this?
A1: Several factors can contribute to poor reaction initiation or low conversion. A systematic approach to troubleshooting is crucial.
-
Moisture Contamination: 4-Fluorobenzoyl chloride is highly sensitive to moisture and will readily hydrolyze to 4-fluorobenzoic acid.[1][2][3] This not only consumes your starting material but the resulting HCl can interfere with the reaction.
-
Solution: Ensure all glassware and reactors are thoroughly dried. Use anhydrous solvents and handle 4-fluorobenzoyl chloride under an inert atmosphere (e.g., nitrogen or argon).
-
-
Quality of Thiocyanate Salt: The purity and dryness of the thiocyanate salt (e.g., ammonium thiocyanate, potassium thiocyanate) are critical. Clumped or discolored salt may indicate moisture absorption or impurities.
-
Solution: Use a high-purity, anhydrous grade of the thiocyanate salt. If necessary, dry the salt in a vacuum oven before use. For large-scale operations, it is advisable to test the salt for moisture content.
-
-
Insufficient Mixing: In larger reactors, inadequate agitation can lead to poor mixing of the solid thiocyanate salt with the 4-fluorobenzoyl chloride solution, resulting in a low reaction rate.
-
Solution: Optimize the stirrer speed and design to ensure efficient suspension of the solid. For very large-scale reactions, consider using a phase-transfer catalyst to improve the reaction between the solid and liquid phases.
-
-
Low Reaction Temperature: While the reaction is exothermic, an initial activation energy barrier must be overcome.
-
Solution: Gently warm the reaction mixture to the recommended starting temperature (typically around 30-40 °C) to initiate the reaction. Once initiated, the exotherm should sustain the reaction, and cooling may be required.
-
Q2: I am observing a strong exotherm that is difficult to control, especially at a larger scale. How can I manage this?
A2: The reaction between an acyl chloride and a thiocyanate salt is exothermic, and managing this heat release is a primary concern during scale-up.
-
Rate of Addition: Adding the 4-fluorobenzoyl chloride too quickly to the thiocyanate salt suspension will result in a rapid release of heat that can overwhelm the cooling capacity of the reactor.
-
Solution: Add the 4-fluorobenzoyl chloride solution portion-wise or via a dropping funnel at a controlled rate. Monitor the internal temperature of the reactor closely and adjust the addition rate to maintain the desired temperature range.
-
-
Inadequate Cooling: The cooling system of the reactor may not be sufficient for the scale of the reaction.
-
Solution: Ensure the reactor's cooling jacket is operating efficiently. For very large-scale or highly concentrated reactions, consider using a more powerful cooling system or diluting the reaction mixture to increase the thermal mass.
-
-
Solvent Choice: The solvent's boiling point and heat capacity can influence the reaction's thermal profile.
-
Solution: Use a solvent with a suitable boiling point to allow for reflux cooling as a secondary safety measure. Solvents with higher heat capacities can absorb more heat, providing better thermal control.
-
Product Purity and Byproducts
Q3: My final product is impure. What are the common byproducts and how can I minimize their formation?
A3: Several side reactions can lead to impurities in the final product.
-
4-Fluorobenzoic Acid: As mentioned, this is a common impurity resulting from the hydrolysis of 4-fluorobenzoyl chloride.[1][2][3]
-
Solution: Strict moisture control throughout the process is essential.
-
-
Thiourea Derivatives: If the 4-Fluorobenzoyl isothiocyanate comes into contact with primary or secondary amines (for example, from the decomposition of ammonium thiocyanate), it can form thiourea byproducts.
-
Solution: Use a high-purity thiocyanate salt and ensure the reaction is worked up promptly.
-
-
Polymeric Materials: In some cases, particularly with reactive isothiocyanates, polymerization can occur, leading to a complex mixture of byproducts.
-
Solution: Avoid excessive heating and prolonged reaction times. The presence of certain impurities can also catalyze polymerization, so using high-purity starting materials is crucial.
-
Q4: How can I effectively purify 4-Fluorobenzoyl isothiocyanate at a large scale?
A4: Large-scale purification requires different techniques than those typically used in a lab setting.
-
Distillation: 4-Fluorobenzoyl isothiocyanate is a liquid and can be purified by vacuum distillation. This is often the most effective method for removing non-volatile impurities.
-
Procedure: After the reaction is complete, filter off the inorganic salts. The crude product can then be distilled under reduced pressure. The exact distillation conditions (temperature and pressure) will depend on the specific derivatives being synthesized.
-
-
Recrystallization (for solid derivatives): If you are synthesizing a solid derivative of 4-Fluorobenzoyl isothiocyanate, recrystallization is a powerful purification technique.
-
Procedure: Choose a suitable solvent system where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain in solution.
-
-
Industrial Purification Techniques: For very large-scale production, methods such as fractional distillation and melt crystallization can be employed for high-purity products.[4] A patent for industrial isothiocyanate production suggests a purification process involving pickling (acid wash), followed by distillation and rectification to achieve high purity.[4]
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions I should take when working with 4-fluorobenzoyl chloride and thiocyanate salts at a large scale?
A1: Both 4-fluorobenzoyl chloride and thiocyanate salts present hazards that are amplified at a larger scale.
-
4-Fluorobenzoyl Chloride:
-
Corrosive and Lachrymator: It is highly corrosive to the skin and eyes and is a lachrymator (causes tearing).[1][2][3]
-
Moisture Sensitive: Reacts with moisture to release HCl gas.
-
Handling: Always handle in a well-ventilated fume hood or a closed system. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield. For large-scale operations, a full-face respirator may be necessary.
-
-
Thiocyanate Salts (e.g., Ammonium Thiocyanate):
-
Toxicity: Harmful if swallowed or inhaled.
-
Dust Hazard: Fine powders can form explosive dust clouds in the air.
-
Handling: When charging reactors with large quantities of thiocyanate salts, use a dust-controlled system or local exhaust ventilation to minimize dust generation. Wear appropriate respiratory protection.
-
Q2: What is the stability of 4-Fluorobenzoyl isothiocyanate and how should it be stored?
A2: Acyl isothiocyanates are generally more reactive than their aryl or alkyl counterparts due to the electron-withdrawing nature of the carbonyl group.
-
Moisture Sensitivity: 4-Fluorobenzoyl isothiocyanate is sensitive to moisture and will hydrolyze over time.
-
Thermal Stability: While relatively stable at room temperature, it can decompose upon prolonged heating.
-
Storage: Store in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon). Use tightly sealed containers to prevent moisture ingress.
Q3: Can I use Process Analytical Technology (PAT) to monitor the synthesis of 4-Fluorobenzoyl isothiocyanate?
A3: Yes, PAT can be a valuable tool for monitoring and controlling the reaction at scale.
-
FTIR Spectroscopy: In-situ FTIR probes can be used to monitor the disappearance of the 4-fluorobenzoyl chloride starting material and the appearance of the isothiocyanate product in real-time. This allows for precise determination of the reaction endpoint and can help in controlling the rate of addition to prevent accumulation of unreacted starting material.
-
Calorimetry: Reaction calorimetry can be used in the process development stage to quantify the heat of reaction and determine the maximum safe rate of addition for a given reactor setup.
Q4: What are the best practices for waste disposal in large-scale synthesis?
A4: The waste streams from this synthesis will contain unreacted starting materials, byproducts, and inorganic salts.
-
Aqueous Waste: The aqueous layer from the workup will contain inorganic salts (e.g., ammonium chloride or potassium chloride) and potentially some unreacted thiocyanate. This waste should be treated to remove any toxic components before disposal.
-
Organic Waste: The organic waste will contain residual solvent and organic byproducts. This should be collected and disposed of as hazardous organic waste, typically through incineration.
-
Solid Waste: The filtered inorganic salts should be treated as hazardous waste, as they may be contaminated with organic residues.
Part 3: Experimental Protocols
Lab-Scale Synthesis of 4-Fluorobenzoyl Isothiocyanate
This protocol is for a typical lab-scale synthesis and should be adapted for scale-up with appropriate engineering controls.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 4-Fluorobenzoyl chloride | 158.56 | 15.86 g | 0.1 |
| Ammonium thiocyanate | 76.12 | 8.37 g | 0.11 |
| Anhydrous Acetone | - | 100 mL | - |
Procedure:
-
To a dry 250 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add ammonium thiocyanate (8.37 g, 0.11 mol) and anhydrous acetone (100 mL).
-
Stir the suspension to ensure the ammonium thiocyanate is well dispersed.
-
Slowly add 4-fluorobenzoyl chloride (15.86 g, 0.1 mol) to the suspension at room temperature over 15-20 minutes.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 56 °C for acetone) and maintain for 1-2 hours. Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove the precipitated ammonium chloride.
-
Wash the filter cake with a small amount of anhydrous acetone.
-
Combine the filtrate and washings and remove the acetone under reduced pressure using a rotary evaporator.
-
The resulting crude 4-Fluorobenzoyl isothiocyanate can be purified by vacuum distillation.
Scale-Up Considerations and Protocol
This protocol provides a framework for scaling up the synthesis to a pilot or production scale.
Equipment:
-
Jacketed glass or glass-lined steel reactor with overhead stirring, reflux condenser, and a port for controlled addition.
-
Temperature probe for monitoring the internal reaction temperature.
-
Vacuum distillation setup suitable for the scale of the reaction.
Procedure:
-
Reactor Preparation: Ensure the reactor is clean, dry, and inerted with nitrogen.
-
Reagent Charging: Charge the reactor with anhydrous acetone and ammonium thiocyanate. Begin agitation to create a uniform slurry.
-
Controlled Addition: Slowly add the 4-fluorobenzoyl chloride to the reactor at a rate that allows the reactor's cooling system to maintain the desired internal temperature (e.g., 30-40 °C). The addition rate should be determined based on prior calorimetry data.
-
Reaction and Monitoring: After the addition is complete, the reaction mixture can be heated to a target temperature (e.g., 50-55 °C) to ensure complete conversion. Monitor the reaction in-process using an appropriate analytical technique (e.g., in-situ FTIR or sampling for GC/HPLC analysis).
-
Workup: Once the reaction is complete, cool the reactor contents. The precipitated salts can be removed by filtration through a suitable filter press or centrifugal filter.
-
Solvent Removal: The acetone can be removed by distillation, potentially under reduced pressure.
-
Purification: The crude 4-Fluorobenzoyl isothiocyanate is then transferred to a distillation unit for purification under high vacuum.
Part 4: Visualizations
General Workflow for 4-Fluorobenzoyl Isothiocyanate Synthesis
Caption: A simplified workflow for the synthesis of 4-Fluorobenzoyl isothiocyanate.
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree to diagnose and resolve issues of low product yield.
References
- HIGH-PURITY ISOTHIOCYANATE COMPOUND PREPARATION METHOD FOR INDUSTRIAL PRODUCTION. (2020).
- 4-Fluorobenzoyl chloride Safety D
- Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. (2022). MDPI.
- Isothiocyanate synthesis. (n.d.). Organic Chemistry Portal.
- SAFETY DATA SHEET - 4-Fluorobenzoyl chloride. (2015). Fisher Scientific.
- Recent Advancement in Synthesis of Isothiocyan
- Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles. (2023). PubMed Central.
- 4-Fluorobenzoyl chloride | C7H4ClFO | CID 67879. (n.d.). PubChem.
- Rearrangements of Acyl, Thioacyl, and Imidoyl (Thio)cyanates to Iso(thio)cyanates, Acyl Iso(thio)cyanates to (Thio)acyl Isocyanates, and Imidoyl Iso(thio)cyanates to (Thio)acyl Carbodiimides, RCX-YCN RCX-NCY RCY-NCX RCY-XCN (X. (2008).
- A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur. (2021). PubMed Central.
- Treatment of thiocyanate-containing wastewater: a critical review of thiocyanate destruction in industrial effluents. (2022). PubMed.
- Exploring Reactor Design to Harness Reactive Intermediates. (n.d.). -ORCA - Cardiff University.
- EP0435824A1 - Process for the preparation of isothiocyanates. (1991).
- Reaction of the active hydrogen of compounds with 4-fluorobenzoyl chloride. (n.d.).
- WO2005100243A1 - A process for the removal of thiocyanate
- Synthesis of Isothiocyanates Using DMT/NMM/TsO as a New Desulfuriz
- SAFETY DATA SHEET - 4-Fluorobenzoyl Chloride. (2025). TCI Chemicals.
- Process analytical technology (PAT): applications to flow processes for active pharmaceutical ingredient (API) development. (n.d.).
- Le Chatelier Lab ANSWERS: Fe3+ and FeSCN2+ Equilibrium. (2020). YouTube.
- Treatment of Aqueous Effluents from Steel Manufacturing with High Thiocyanate Concentr
- Enhancing Crystallization Control with In-Line PAT for Scalable Manufacturing. (n.d.). Syngene.
- Top Fine Chemicals Manufacturer Expands Production Capacity to Meet Growing Global Demand. (2026). Digital Journal.
- GC quantitative analysis of benzyl isothiocyanate in Salvadora persica roots extract and dental care herbal products. (2015). PubMed.
- A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. (2012). PubMed Central.
- CN104098464A - Preparation method for 4-fluorobenzoyl chloride. (2014).
Sources
Validation & Comparative
A Comparative Guide to the Reactivity of 4-Fluorobenzoyl Isothiocyanate and Phenyl Isothiocyanate
In the realms of bioconjugation, peptide sequencing, and synthetic chemistry, isothiocyanates serve as indispensable reagents for the labeling and derivatization of primary amines.[1] Among the diverse array of isothiocyanates available, Phenyl Isothiocyanate (PITC), famously known as Edman's reagent, has historically held a prominent position.[2] However, the demand for enhanced reaction kinetics and efficiency has led to the development of more reactive alternatives, such as 4-Fluorobenzoyl Isothiocyanate. This guide provides an in-depth, experimentally grounded comparison of the reactivity of these two critical reagents, designed to inform protocol development and reagent selection for researchers, scientists, and drug development professionals.
The Crux of Reactivity: Understanding the Electrophilic Nature
The reactivity of any isothiocyanate is fundamentally governed by the electrophilicity of the central carbon atom within the isothiocyanate (-N=C=S) functional group. This carbon is the primary target for nucleophilic attack by primary amines, initiating the formation of a thiourea linkage. The substituents attached to the nitrogen atom can dramatically influence this electrophilicity through electronic effects, thereby dictating the overall reaction rate.
Phenyl Isothiocyanate (PITC): The Benchmark Reagent
PITC features a phenyl group attached to the isothiocyanate moiety. The phenyl ring is a relatively neutral substituent, exerting only a modest inductive and resonance effect on the isothiocyanate carbon. While it has been a reliable reagent for decades, particularly in the automated Edman degradation for protein sequencing, its reaction kinetics can be sluggish, often requiring elevated temperatures or extended reaction times.[3]
4-Fluorobenzoyl Isothiocyanate: The High-Performance Alternative
In stark contrast, 4-Fluorobenzoyl Isothiocyanate is engineered for heightened reactivity. This enhancement is a direct consequence of the powerful electron-withdrawing properties of the 4-fluorobenzoyl group. Two key features contribute to this effect:
-
The Benzoyl Group: The carbonyl (C=O) group directly attached to the isothiocyanate nitrogen is a potent electron-withdrawing group via resonance and induction. It actively pulls electron density away from the isothiocyanate carbon, rendering it significantly more electron-deficient and, therefore, more susceptible to nucleophilic attack.
-
The Para-Fluoro Substituent: The fluorine atom at the para position of the phenyl ring is the most electronegative element and exerts a strong electron-withdrawing inductive effect (-I), further intensifying the electrophilicity of the entire system.
This synergistic electronic pull makes the isothiocyanate carbon of 4-Fluorobenzoyl Isothiocyanate substantially more reactive than that of PITC.
Head-to-Head Comparison: A Quantitative Overview
The theoretical differences in electronic architecture translate into tangible differences in performance. The following table summarizes the key distinctions:
| Feature | Phenyl Isothiocyanate (PITC) | 4-Fluorobenzoyl Isothiocyanate | Justification |
| Relative Reactivity | Standard | High | The electron-withdrawing 4-fluorobenzoyl group significantly increases the electrophilicity of the isothiocyanate carbon.[4] |
| Reaction Conditions | Often requires heating or extended reaction times | Typically reacts rapidly at room temperature | Lower activation energy for nucleophilic attack due to higher electrophilicity. |
| Primary Applications | Edman degradation, standard amine derivatization[5] | Rapid bioconjugation, labeling of sensitive biomolecules, reactions with poorly nucleophilic amines | High reactivity allows for milder conditions and faster completion times. |
Experimental Validation: A Comparative Protocol
To provide a tangible demonstration of the reactivity differential, we present a standardized protocol for the derivatization of a model primary amine, benzylamine. This self-validating system allows for a direct, side-by-side comparison under identical conditions.
Objective:
To compare the reaction rate of Phenyl Isothiocyanate and 4-Fluorobenzoyl Isothiocyanate with benzylamine by monitoring the consumption of starting materials via Thin Layer Chromatography (TLC).
Materials:
-
Phenyl Isothiocyanate (PITC)
-
4-Fluorobenzoyl Isothiocyanate
-
Benzylamine
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA)
-
TLC plates (silica gel 60 F254)
-
Developing solvent: 4:1 Hexanes/Ethyl Acetate
-
UV lamp (254 nm)
Experimental Workflow:
Caption: Experimental workflow for the comparative reactivity study.
Predicted Outcome & Interpretation:
The TLC analysis is expected to show a significantly faster consumption of benzylamine in the reaction with 4-Fluorobenzoyl Isothiocyanate (Vial B) compared to Phenyl Isothiocyanate (Vial A). The spot corresponding to benzylamine in the lane for Vial B will diminish and disappear much more rapidly, indicating a faster reaction rate. This result provides direct, empirical evidence for the superior reactivity of the acylated isothiocyanate.
Mechanistic Insight: The Thiourea Formation
The fundamental reaction pathway is consistent for both reagents, involving the nucleophilic attack of the amine on the electrophilic isothiocyanate carbon. However, the activation energy for this process is substantially lower for 4-Fluorobenzoyl Isothiocyanate due to its enhanced electrophilicity.
Caption: General mechanism for thiourea formation.
Field-Proven Insights & Practical Recommendations
As a Senior Application Scientist, the choice between these reagents is dictated by the specific experimental context.
-
Choose 4-Fluorobenzoyl Isothiocyanate when:
-
Speed is paramount: For high-throughput screening or when rapid labeling is required.
-
The nucleophile is weak: When reacting with sterically hindered amines or anilines with electron-withdrawing groups.
-
Mild conditions are necessary: For labeling sensitive proteins or peptides where heating could lead to denaturation or degradation.[1][6]
-
-
Choose Phenyl Isothiocyanate when:
-
Following established protocols: For applications like traditional Edman degradation where extensive literature and standardized procedures exist.[3]
-
Cost is a primary concern: PITC is generally more economical for large-scale applications.
-
Extreme reactivity is undesirable: In complex molecules with multiple nucleophilic sites, the milder nature of PITC may offer a degree of selectivity, preventing unwanted side reactions.
-
Conclusion
While Phenyl Isothiocyanate remains a workhorse reagent with a storied history, 4-Fluorobenzoyl Isothiocyanate represents a significant advancement in reactivity and efficiency. Its design, based on fundamental principles of physical organic chemistry, provides a powerful tool for chemists and biochemists who require rapid and effective amine modification under mild conditions. By understanding the electronic factors that govern their reactivity, researchers can make informed decisions, optimizing their synthetic and analytical workflows for success.
References
- Vertex AI Search. Phenyl Isothiocyanate Reaction with Amino-Terminal Residues - CSIR NET LIFE SCIENCE COACHING.
- NIH. Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples.
- ResearchGate. Reaction of electron‐withdrawing and electron‐donating group... | Download Scientific Diagram.
- NIH. Cysteine specific bioconjugation with benzyl isothiocyanates - PMC.
- RSC Publishing. Cysteine specific bioconjugation with benzyl isothiocyanates.
- NIH. The Isothiocyanato Moiety. An Ideal Protecting Group for Stereoselective Sialic Acid Glycoside Synthesis and Subsequent Diversification.
- Wikipedia. Phenyl isothiocyanate.
- ResearchGate. (PDF) Cysteine specific bioconjugation with benzyl isothiocyanates.
Sources
- 1. Cysteine specific bioconjugation with benzyl isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenyl isothiocyanate - Wikipedia [en.wikipedia.org]
- 3. letstalkacademy.com [letstalkacademy.com]
- 4. The Isothiocyanato Moiety. An Ideal Protecting Group for Stereoselective Sialic Acid Glycoside Synthesis and Subsequent Diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cysteine specific bioconjugation with benzyl isothiocyanates - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Peptide Labeling: 4-Fluorobenzoyl Isothiocyanate vs. Alternative Isothiocyanates
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of peptide analysis and proteomics, the covalent labeling of peptides is a cornerstone technique. The choice of labeling reagent is critical, directly impacting the efficiency, stability, and subsequent analysis of the labeled product. Isothiocyanates have long been a favored class of reagents for their ability to react specifically with primary amines at the N-terminus of a peptide and the side chain of lysine residues. This guide provides an in-depth comparison of 4-Fluorobenzoyl isothiocyanate with other commonly employed isothiocyanates, offering insights into their respective performance, supported by experimental rationale and protocols.
The Isothiocyanate Reaction: A Foundation of Peptide Labeling
The fundamental reaction underpinning the use of isothiocyanates in peptide labeling is the formation of a stable thiourea linkage. The electrophilic carbon atom of the isothiocyanate group (-N=C=S) is susceptible to nucleophilic attack by the deprotonated primary amine of a peptide. This reaction proceeds efficiently under basic conditions, where the amine is more nucleophilic.
The historical significance of this chemistry is exemplified by the Edman degradation, a classic method for protein sequencing that utilizes phenyl isothiocyanate (PITC).[1][2] In this process, PITC reacts with the N-terminal amino acid, which is then selectively cleaved, allowing for the stepwise identification of the peptide sequence.[2] This foundational understanding of isothiocyanate reactivity provides a framework for evaluating newer, functionalized analogues.
A Comparative Analysis of Isothiocyanate Reagents
The performance of an isothiocyanate labeling reagent is dictated by the chemical nature of the substituent attached to the isothiocyanate group. This substituent influences the reagent's reactivity, the stability of the resulting labeled peptide, and can introduce additional functionalities, such as a fluorescent tag or a handle for mass spectrometry analysis.
| Isothiocyanate | Structure | Key Characteristics | Primary Applications |
| 4-Fluorobenzoyl Isothiocyanate | 4-F-C₆H₄-C(O)NCS | Enhanced Reactivity: The electron-withdrawing effects of both the fluorine atom and the benzoyl group increase the electrophilicity of the isothiocyanate carbon, leading to faster reaction kinetics. Increased Stability: The presence of the fluorine atom can enhance the metabolic and proteolytic stability of the labeled peptide.[3][4] Mass Spectrometry Marker: The fluorine atom provides a unique mass signature for easy identification in mass spectrometry. | Peptide labeling for mass spectrometry, applications requiring high reactivity and stable conjugates. |
| Phenyl Isothiocyanate (PITC) | C₆H₅NCS | Classic Reagent: The benchmark for N-terminal peptide sequencing (Edman degradation). Moderate Reactivity: Less reactive than acyl isothiocyanates.[5] | N-terminal sequencing, derivatization for HPLC analysis.[6] |
| Fluorescein Isothiocyanate (FITC) | Fluorescein-NCS | Fluorescent Label: Enables visualization and quantification of peptides. Potential for Side Reactions: Can lead to cyclization and truncation of the N-terminal amino acid.[7] | Fluorescence microscopy, flow cytometry, immunoassays.[4] |
| Benzyl Isothiocyanate (BITC) | C₆H₅CH₂NCS | Higher Reactivity than PITC: The methylene spacer between the phenyl ring and the isothiocyanate group increases its reactivity.[8] | General peptide labeling, investigation of isothiocyanate-protein interactions. |
The Rationale for Fluorination: Enhancing Performance
The introduction of a fluorine atom onto the benzoyl isothiocyanate scaffold is a deliberate chemical modification designed to confer specific advantages. The high electronegativity of fluorine exerts a strong electron-withdrawing inductive effect, which has several beneficial consequences for peptide labeling.[9]
Increased Reactivity: The electron-withdrawing nature of the 4-fluorobenzoyl group enhances the electrophilicity of the isothiocyanate carbon, making it more susceptible to nucleophilic attack by the peptide's primary amines. This translates to faster reaction kinetics and potentially higher labeling efficiencies, especially for less reactive amines or when working with low concentrations of reactants.
Enhanced Stability: The carbon-fluorine bond is exceptionally strong, and the presence of fluorine can shield adjacent bonds from enzymatic cleavage.[3][4] This can increase the proteolytic stability of the labeled peptide, a crucial factor in biological assays where the integrity of the peptide is paramount.
Unique Mass Signature: For mass spectrometry-based applications, the presence of fluorine provides a distinct isotopic pattern, facilitating the identification and quantification of labeled peptides.
Experimental Workflows and Methodologies
The following protocols provide a framework for the practical application of these labeling reagents. It is crucial to optimize reaction conditions, such as pH, temperature, and reagent stoichiometry, for each specific peptide.
Workflow for Peptide Labeling with Isothiocyanates
Caption: General workflow for peptide labeling with isothiocyanates.
Protocol 1: Labeling with 4-Fluorobenzoyl Isothiocyanate
This protocol is based on the general principles of isothiocyanate chemistry, optimized for the higher reactivity of an acyl isothiocyanate.
-
Peptide Preparation: Dissolve the peptide in a suitable buffer, such as 50 mM sodium bicarbonate, pH 8.5. The final peptide concentration should typically be in the range of 1-5 mg/mL.
-
Reagent Preparation: Prepare a fresh stock solution of 4-Fluorobenzoyl isothiocyanate in an anhydrous organic solvent like dimethylformamide (DMF) or acetonitrile. A typical concentration is 10 mg/mL.
-
Labeling Reaction: Add a 5 to 10-fold molar excess of the 4-Fluorobenzoyl isothiocyanate solution to the peptide solution with gentle vortexing.
-
Incubation: Allow the reaction to proceed for 1-2 hours at room temperature, protected from light. The increased reactivity of the acyl isothiocyanate generally allows for shorter incubation times compared to PITC or FITC.
-
Quenching: Quench the reaction by adding a small molecule with a primary amine, such as Tris or glycine, to a final concentration of approximately 50 mM.
-
Purification: Purify the labeled peptide from excess reagent and byproducts using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analysis: Confirm the labeling efficiency and purity of the product by mass spectrometry and UV-Vis spectroscopy.
Protocol 2: Labeling with Fluorescein Isothiocyanate (FITC)
This protocol is adapted for the commonly used fluorescent label, FITC.
-
Peptide Preparation: Dissolve the peptide in 0.1 M sodium carbonate buffer, pH 9.0, to a concentration of 2-10 mg/mL.[6]
-
Reagent Preparation: Freshly prepare a 1 mg/mL solution of FITC in anhydrous dimethyl sulfoxide (DMSO).[6]
-
Labeling Reaction: Slowly add the FITC solution to the peptide solution while stirring, typically at a 1.5 to 3-fold molar excess of FITC to peptide.[10]
-
Incubation: Incubate the reaction for 4-8 hours at room temperature or overnight at 4°C in the dark.[6]
-
Quenching: The reaction can be stopped by the addition of an amine-containing buffer or by proceeding directly to purification.
-
Purification: Separate the FITC-labeled peptide from unreacted FITC and byproducts using gel filtration chromatography or RP-HPLC.
-
Analysis: Determine the degree of labeling spectrophotometrically by measuring the absorbance at 280 nm (for the peptide) and 495 nm (for FITC).
Mitigating Side Reactions with FITC
A known drawback of labeling with FITC, particularly at the N-terminus, is the potential for an intramolecular cyclization reaction. This leads to the formation of a thiohydantoin derivative and cleavage of the N-terminal amino acid, resulting in a truncated peptide.[7] This side reaction is more prevalent under the acidic conditions often used for peptide cleavage from a solid-phase synthesis resin.
To circumvent this issue, a spacer, such as β-alanine or 6-aminohexanoic acid, can be introduced between the N-terminal amino acid and the FITC label.[7] This increases the distance between the isothiocyanate-derived thiourea and the peptide backbone, sterically hindering the cyclization reaction.
Caption: Mitigation of FITC-induced peptide truncation using a spacer.
Conclusion and Future Perspectives
The choice of an isothiocyanate for peptide labeling is a critical experimental decision that should be guided by the specific application. While FITC remains a workhorse for fluorescence-based assays, its potential to cause peptide truncation necessitates careful consideration and often the use of a spacer. Phenyl isothiocyanate, the cornerstone of Edman degradation, offers reliability in sequencing but has been largely superseded by mass spectrometry for high-throughput analysis.
4-Fluorobenzoyl isothiocyanate emerges as a compelling alternative, particularly for applications demanding high reactivity and enhanced stability of the labeled peptide. The electron-withdrawing nature of the 4-fluorobenzoyl group accelerates the labeling reaction, while the presence of fluorine can confer increased resistance to enzymatic degradation. For researchers utilizing mass spectrometry, the fluorine atom provides a valuable mass tag for unambiguous identification.
As the field of proteomics continues to advance, the development of novel labeling reagents with tailored functionalities will be crucial. The principles of physical organic chemistry, such as the strategic placement of electron-withdrawing groups, will continue to guide the design of the next generation of isothiocyanates for sensitive and robust peptide analysis.
References
-
Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples. (2025). National Institutes of Health. [Link]
-
Recent Advancement in Synthesis of Isothiocyanates. (n.d.). ChemRxiv. [Link]
-
Isothiocyanate synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
FITC labeling. (n.d.). Peptideweb.com. [Link]
-
Cysteine specific bioconjugation with benzyl isothiocyanates. (2020). National Institutes of Health. [Link]
-
A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. (2012). National Institutes of Health. [Link]
-
p-Fluorobenzyl isothiocyanate | C8H6FNS | CID 75963. (n.d.). PubChem. [Link]
-
Phenylalkyl isoselenocyanates vs phenylalkyl isothiocyanates: thiol reactivity and its implications. (n.d.). National Institutes of Health. [Link]
-
Charge derivatization by 4-sulfophenyl isothiocyanate enhances peptide sequencing by post-source decay matrix-assisted laser desorption/ionization time-of-flight mass spectrometry. (2003). PubMed. [Link]
-
Reaction of electron‐withdrawing and electron‐donating group... (n.d.). ResearchGate. [Link]
-
The Isothiocyanato Moiety. An Ideal Protecting Group for Stereoselective Sialic Acid Glycoside Synthesis and Subsequent Diversification. (2014). National Institutes of Health. [Link]
-
SYNTHESIS OF 2-FLUOROBENZOYL THIOUREA DERIVATIVES. (2023). İstanbul Ticaret Üniversitesi. [Link]
-
Efficient isothiocyanate modification of peptides facilitates structural analysis by radical-directed dissociation. (2021). National Institutes of Health. [Link]
-
Recent advances in photochemical and electrochemically induced thiocyanation: a greener approach for SCN-containing compound formation. (2022). RSC Publishing. [Link]
-
Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. (n.d.). National Institutes of Health. [Link]
-
Systematic Evaluation of Fluorination as Modification for Peptide‐Based Fusion Inhibitors against HIV‐1 Infection. (2021). Wiley Online Library. [Link]
-
Photophysical study of benzanthrone 3-isothiocyanate as novel fluorescent label. (2024). Bulgarian Chemical Communications. [Link]
-
N-Terminal Derivatization of Peptides with Isothiocyanate Analogues Promoting Edman-Type Cleavage and Enhancing Sensitivity in Electrospray Ionization Tandem Mass Spectrometry Analysis. (2009). Sci-Hub. [Link]
-
Site-specific labeling of synthetic peptide using the chemoselective reaction between N-methoxyamino acid and isothiocyanate. (2015). PubMed. [Link]
-
How anyone have experience with reacting amines with phenyl isothiocyanate? (2022). Reddit. [Link]
-
a combined experimental and theoretical study. The reactions of substituted 1,2,3-triazolium-1-aminide 1,3-dipoles with aryl isothiocyanates: new tricyclic thiazolo[4,5-d][1][6][11]triazoles. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]
-
Isothiocyanate. (n.d.). Wikipedia. [Link]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Site-specific labeling of synthetic peptide using the chemoselective reaction between N-methoxyamino acid and isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Isothiocyanato Moiety. An Ideal Protecting Group for Stereoselective Sialic Acid Glycoside Synthesis and Subsequent Diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. peptideweb.com [peptideweb.com]
- 11. Isothiocyanate synthesis [organic-chemistry.org]
A Comparative Guide to the Cytotoxic Potential of 4-Fluorobenzoyl Isothiocyanate Derivatives in Cancer Research
In the landscape of oncology drug discovery, the quest for novel compounds with high efficacy and selectivity against cancer cells is perpetual. Among the myriad of chemical scaffolds under investigation, isothiocyanates (ITCs) have emerged as a promising class of naturally occurring and synthetic agents with potent anticancer properties.[1][2] This guide provides a comprehensive comparison of the cytotoxic effects of 4-Fluorobenzoyl Isothiocyanate derivatives and their analogues, offering insights into their therapeutic potential for researchers, scientists, and drug development professionals.
The rationale for focusing on the 4-fluorobenzoyl isothiocyanate scaffold stems from two key areas of medicinal chemistry. Firstly, the benzoyl isothiocyanate core provides a reactive electrophilic center that can interact with various cellular nucleophiles, including key proteins involved in cancer cell proliferation and survival. Secondly, the incorporation of a fluorine atom onto the phenyl ring is a well-established strategy in drug design to enhance metabolic stability, improve membrane permeability, and potentially increase binding affinity to target proteins. The introduction of halogens like fluorine into pharmacologically active structures has been shown to significantly enhance anticancer activity in various compound classes.[3][4]
This guide will delve into the available experimental data on the cytotoxicity of these compounds, detail the methodologies for their evaluation, explore their mechanisms of action, and discuss the structure-activity relationships that govern their anticancer potency.
Comparative Cytotoxicity of Isothiocyanate Derivatives
While direct comparative studies on a homologous series of 4-Fluorobenzoyl Isothiocyanate derivatives are limited in the publicly available literature, we can infer their potential by examining the cytotoxicity of structurally related compounds. The following table summarizes the in vitro cytotoxic activity (IC50 values) of various isothiocyanate and thiourea derivatives against a panel of human cancer cell lines. This comparative data provides a valuable benchmark for assessing the potential efficacy of novel 4-fluorobenzoyl isothiocyanate analogues.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Benzyl Isothiocyanate (BITC) | Human Ovarian Carcinoma (SKOV-3) | 0.86 - 9.4 | [5] |
| Human Ovarian Carcinoma (41-M) | 0.86 - 9.4 | [5] | |
| Human Ovarian Carcinoma (CH1) | 0.86 - 9.4 | [5] | |
| Human Lung Tumor (H-69) | 0.86 - 9.4 | [5] | |
| Murine Leukemia (L-1210) | 0.86 - 9.4 | [5] | |
| Human Cervical Cancer (HeLa) | 1.9 | [6] | |
| Human Pancreatic Cancer (MIA PaCa-2/GemR) | Dose-dependent | [7] | |
| NBDC4NCS (Fluorescent ITC) | Human Prostate Cancer (PC3) | 3.3 | [8] |
| Human Breast Cancer (T47D) | 2.8 | [8] | |
| Sulforaphane (SFN) (Reference ITC) | Human Prostate Cancer (PC3) | 33.5 | [8] |
| Human Breast Cancer (T47D) | 30.4 | [8] | |
| 3-(Trifluoromethyl)phenylthiourea derivatives | Human Colon Cancer (SW620) | 1.5 - 9.4 | [9] |
| N-4-methoxybenzoyl-N'-(4-fluorophenyl)thiourea | Human Cervical Cancer (HeLa) | More potent than Hydroxyurea | [10] |
| Brefeldin A-Isothiocyanate Derivative (6) | Human Cervical Cancer (HeLa) | 1.84 | [11] |
Note: The data presented is a compilation from various studies and direct comparison should be made with caution due to potential variations in experimental conditions.
Unraveling the Mechanism of Action: Induction of Apoptosis
Isothiocyanates exert their anticancer effects through a multitude of cellular mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of angiogenesis.[2][6][7] A primary mechanism of action for many ITCs is the generation of reactive oxygen species (ROS), which disrupts the mitochondrial membrane potential and triggers the intrinsic apoptotic pathway.
This pathway involves the release of cytochrome c from the mitochondria, which then activates a cascade of caspase enzymes, ultimately leading to the execution of apoptosis. The diagram below illustrates this key signaling pathway.
Caption: Isothiocyanate-induced intrinsic apoptosis pathway.
Experimental Protocols for Cytotoxicity Assessment
To ensure the reliability and reproducibility of cytotoxicity data, standardized and well-validated experimental protocols are essential. The following sections detail the methodologies for two of the most common assays used to evaluate the anticancer activity of novel compounds.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Caption: Step-by-step workflow for the MTT cell viability assay.
Detailed Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a series of dilutions of the 4-Fluorobenzoyl Isothiocyanate derivatives in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide (DMSO) or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Gently shake the plate for 5-10 minutes to ensure complete dissolution of the formazan. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can then be determined by plotting a dose-response curve.
Annexin V/Propidium Iodide Apoptosis Assay
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Detailed Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the 4-Fluorobenzoyl Isothiocyanate derivatives for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS) by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Structure-Activity Relationship and Future Perspectives
The cytotoxic activity of isothiocyanate derivatives is significantly influenced by their chemical structure.[12] For benzoyl isothiocyanates, modifications to the benzoyl ring can have a profound impact on their biological activity. The introduction of a fluorine atom at the para-position of the benzoyl ring in 4-Fluorobenzoyl Isothiocyanate is expected to influence its electronic properties and lipophilicity. These changes can affect the compound's ability to cross cell membranes, its reactivity with cellular targets, and its metabolic stability.
The available data on related fluorinated compounds suggests that this modification is a promising strategy for enhancing anticancer activity.[9][10] However, a systematic study involving the synthesis and cytotoxic evaluation of a series of 4-Fluorobenzoyl Isothiocyanate derivatives with varying substitution patterns on the benzoyl ring is necessary to establish a clear structure-activity relationship.
Future research should focus on:
-
Synthesis and Screening: The synthesis of a library of 4-Fluorobenzoyl Isothiocyanate derivatives with diverse substituents to explore the impact of electronic and steric effects on cytotoxicity.
-
Mechanism of Action Studies: In-depth investigation into the specific cellular targets and signaling pathways modulated by the most potent derivatives.
-
In Vivo Efficacy: Evaluation of the antitumor activity of lead compounds in preclinical animal models of cancer.
-
Selectivity Profiling: Assessment of the cytotoxicity of these derivatives against a panel of normal, non-cancerous cell lines to determine their therapeutic index.
Conclusion
4-Fluorobenzoyl Isothiocyanate derivatives represent a promising class of compounds for the development of novel anticancer agents. While direct comparative data is still emerging, the analysis of structurally related isothiocyanates and fluorinated compounds provides a strong rationale for their investigation. Their potential to induce apoptosis in cancer cells, coupled with the favorable pharmacological properties often conferred by fluorination, makes them an attractive area for further research and development in oncology. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to explore the therapeutic potential of this exciting class of molecules.
References
-
Nowak, K., et al. (2023). New fluorescently labeled isothiocyanate derivatives as a potential cancer theranostic tool. Scientific Reports. Available at: [Link]
-
Yurida, M., et al. (2017). Docking, synthesis, and cytotoxic activity of N-4-methoxybenzoyl-N'-(4-fluorophenyl)thiourea on HeLa cell line. Thai Journal of Pharmaceutical Sciences. Available at: [Link]
-
Yılmaz, I., et al. (2021). Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles. RSC Advances. Available at: [Link]
-
Szymański, P., et al. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. Molecules. Available at: [Link]
-
ResearchGate. (n.d.). Cyclization of compound 2 with benzoyl isothiocyanate. Available at: [Link]
-
Nowak, M., et al. (2023). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. Molecules. Available at: [Link]
-
ResearchGate. (n.d.). New fluorescently labeled isothiocyanate derivatives as a potential cancer theranostic tool. Available at: [Link]
-
Klepikov, A. A., et al. (2023). Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives. Molecules. Available at: [Link]
-
Wang, Y., et al. (2023). Design and Synthesis of Brefeldin A-Isothiocyanate Derivatives with Selectivity and Their Potential for Cervical Cancer Therapy. Molecules. Available at: [Link]
-
Hsueh, C.-W., et al. (2021). Anticancer effect of benzyl isothiocyanate on the apoptosis of human gemcitabine-resistant pancreatic cancer MIA PaCa-2/GemR cells (MIA RG100). Pharmacognosy Magazine. Available at: [Link]
-
Al-Amiery, A. A., et al. (2023). Synthesis Cytotoxic Effect and DFT Investigation of some Benzoyl Thiourea Compounds. 2023 International Conference on Advance Intelligent Information Technology (ICAIIT). Available at: [Link]
-
Usman, M., et al. (2023). Investigation of Newly Synthesized Bis-Acyl-Thiourea Derivatives of 4-Nitrobenzene-1,2-Diamine for Their DNA Binding, Urease Inhibition, and Anti-Brain-Tumor Activities. Molecules. Available at: [Link]
-
Mitsiogianni, M., et al. (2019). The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents. Antioxidants. Available at: [Link]
-
Tan, M. L., et al. (2021). Anticancer activities of dietary benzyl isothiocyanate: A comprehensive review. Journal of Functional Foods. Available at: [Link]
-
Al-Majidi, S. M. H., et al. (2023). Synthesis, Characterization of Some Thiourea Derivatives Based on 4-Methoxybenzoyl Chloride as Antioxidants and Study of Molecular Docking. Iraqi Journal of Science. Available at: [Link]
-
Wójcik, M., et al. (2023). Isothiocyanates as Tubulin Polymerization Inhibitors—Synthesis and Structure–Activity Relationship Studies. International Journal of Molecular Sciences. Available at: [Link]
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- 3. mdpi.com [mdpi.com]
- 4. Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives [mdpi.com]
- 5. In vitro and in vivo antitumor activity of benzyl isothiocyanate: a natural product from Tropaeolum majus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. phcog.com [phcog.com]
- 8. New fluorescently labeled isothiocyanate derivatives as a potential cancer theranostic tool - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. thaiscience.info [thaiscience.info]
- 11. Design and Synthesis of Brefeldin A-Isothiocyanate Derivatives with Selectivity and Their Potential for Cervical Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Halogenated Benzoyl Isothiocyanates: A Comparative Study
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and organic synthesis, the isothiocyanate moiety (–N=C=S) stands out for its versatile reactivity and significant biological activities. When appended to a benzoyl scaffold, this functional group gives rise to benzoyl isothiocyanates, a class of compounds with pronounced anticancer, antimicrobial, and anti-inflammatory potential.[1][2] The introduction of halogen substituents onto the phenyl ring of benzoyl isothiocyanates offers a powerful strategy to modulate their physicochemical properties and biological efficacy. This guide provides a comparative analysis of benzoyl isothiocyanates bearing different halogen substituents (Fluorine, Chlorine, and Bromine), with a focus on their synthesis, spectroscopic characteristics, reactivity, and biological performance.
The Strategic Imperative of Halogenation
Halogen atoms, owing to their unique electronic and steric properties, are frequently incorporated into bioactive molecules to enhance their therapeutic potential. The rationale behind halogenating the benzoyl isothiocyanate scaffold is multifaceted:
-
Modulation of Lipophilicity: Halogens can significantly increase the lipophilicity of a molecule, which can influence its ability to cross cell membranes and interact with hydrophobic pockets in target proteins.
-
Electronic Effects: The high electronegativity of halogens can alter the electron distribution within the molecule, impacting its reactivity and the strength of its interactions with biological targets. The electron-withdrawing nature of halogens can enhance the electrophilicity of the isothiocyanate carbon, potentially increasing its reactivity towards nucleophiles.
-
Metabolic Stability: The introduction of halogens can block sites of metabolic oxidation, thereby increasing the metabolic stability and bioavailability of the compound.
-
Altered Binding Interactions: Halogen atoms can participate in specific non-covalent interactions, such as halogen bonding, which can contribute to enhanced binding affinity with target enzymes or receptors.
This guide will focus on the comparative aspects of para-substituted halogenated benzoyl isothiocyanates to provide a systematic understanding of the influence of the halogen substituent.
Synthesis of Halogenated Benzoyl Isothiocyanates: A Comparative Overview
The most common and straightforward method for synthesizing benzoyl isothiocyanates is the reaction of the corresponding benzoyl chloride with a thiocyanate salt.[3] This method is applicable to the synthesis of halogenated derivatives, starting from the commercially available halogen-substituted benzoyl chlorides.
dot
Caption: General Synthesis of Halogenated Benzoyl Isothiocyanates.
Experimental Protocol: Synthesis of p-Chlorobenzoyl Isothiocyanate
This protocol provides a representative procedure for the synthesis of halogenated benzoyl isothiocyanates.
Materials:
-
p-Chlorobenzoyl chloride
-
Ammonium thiocyanate (dried)
-
Acetone (anhydrous)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ammonium thiocyanate (1.1 equivalents) in anhydrous acetone.
-
Slowly add p-chlorobenzoyl chloride (1 equivalent) to the stirring solution at room temperature.
-
After the addition is complete, stir the reaction mixture at room temperature for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the precipitated ammonium chloride is removed by filtration.
-
The acetone is removed from the filtrate under reduced pressure to yield the crude p-chlorobenzoyl isothiocyanate.
-
The crude product can be further purified by vacuum distillation or recrystallization.
Causality behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous acetone is crucial as benzoyl chlorides and benzoyl isothiocyanates are sensitive to moisture and can hydrolyze.
-
Stoichiometry: A slight excess of ammonium thiocyanate is used to ensure the complete conversion of the benzoyl chloride.
-
Room Temperature Reaction: The reaction is typically carried out at room temperature as it is generally efficient and avoids potential side reactions that may occur at elevated temperatures.
Comparative Physicochemical and Spectroscopic Properties
The nature of the halogen substituent influences the physical and spectroscopic properties of the resulting benzoyl isothiocyanate.
Table 1: Comparison of Physicochemical Properties of para-Halogenated Benzoyl Isothiocyanates
| Property | p-Fluorobenzoyl Isothiocyanate | p-Chlorobenzoyl Isothiocyanate | p-Bromobenzoyl Isothiocyanate |
| Molecular Formula | C₈H₄FNOS | C₈H₄ClNOS | C₈H₄BrNOS |
| Molecular Weight | 181.19 g/mol | 197.64 g/mol | 242.09 g/mol |
| Appearance | - | Solid | - |
| Melting Point | - | 45 °C[2] | - |
| Boiling Point | - | 102-103 °C @ 0.2 Torr[2] | - |
Table 2: Comparative Spectroscopic Data of para-Halogenated Benzoyl Isothiocyanates
| Spectroscopic Data | p-Fluorobenzoyl Isothiocyanate | p-Chlorobenzoyl Isothiocyanate | p-Bromobenzoyl Isothiocyanate |
| IR (ν -N=C=S, cm⁻¹) | ~2000-2200 | ~2000-2200 | ~2000-2200 |
| ¹H NMR (δ, ppm) | Aromatic protons expected in the range of 7.0-8.2 ppm. | Aromatic protons typically observed around 7.5-8.0 ppm. | Aromatic protons expected in the range of 7.0-8.2 ppm. |
| ¹³C NMR (δ, ppm) | The isothiocyanate carbon (N=C=S) signal is often broad or not observed due to quadrupole relaxation.[4] Aromatic carbons and the carbonyl carbon (C=O) are expected in their characteristic regions. | Isothiocyanate carbon around 140-150 ppm (can be broad). Carbonyl carbon around 160-170 ppm. Aromatic carbons between 120-140 ppm. | Similar to the chloro derivative, with slight shifts influenced by the bromine atom. |
Note: Specific, directly comparative spectroscopic data for the full series is not available in the reviewed literature. The provided information is based on general knowledge of these functional groups and data for related structures.
Reactivity of Halogenated Benzoyl Isothiocyanates
The reactivity of benzoyl isothiocyanates is primarily centered around the electrophilic carbon of the isothiocyanate group, which readily reacts with nucleophiles. The presence of a halogen on the phenyl ring is expected to influence this reactivity through inductive and resonance effects.
dot
Sources
- 1. Frontiers | Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management [frontiersin.org]
- 2. glaserr.missouri.edu [glaserr.missouri.edu]
- 3. researchgate.net [researchgate.net]
- 4. Aroyl-isothiocyanates/isoselenocyanates as precursors to obtain novel cis-3-aroyl-thiourea/urea-β-lactams: design, synthesis, docking and biological evaluation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to the Validation of 4-Fluorobenzoyl isothiocyanate (4-FBITC) for HPLC Analysis
This guide provides a comprehensive framework for the validation of 4-Fluorobenzoyl isothiocyanate (4-FBITC) as a pre-column derivatization reagent for the High-Performance Liquid Chromatography (HPLC) analysis of primary and secondary amines. We will delve into the underlying chemical principles, present a validation workflow grounded in ICH guidelines, provide detailed experimental protocols, and offer an objective comparison of 4-FBITC against other common derivatization agents. This document is intended for researchers, analytical scientists, and drug development professionals seeking to develop robust and reliable HPLC methods for analytes that lack a native chromophore.
The Foundational Principle: Why Derivatization is Essential
In the realm of HPLC, many critical analytes, such as aliphatic amines, amino acids, and certain pharmaceutical intermediates, are effectively invisible to the most common UV-Vis detectors due to their lack of a suitable chromophore.[1] Pre-column derivatization addresses this challenge by chemically modifying the analyte to attach a chromophoric or fluorophoric tag, thereby enhancing its detectability and often improving its chromatographic properties.[1][2]
4-Fluorobenzoyl isothiocyanate (4-FBITC) emerges as a potent reagent for this purpose. The isothiocyanate group (-N=C=S) serves as the reactive handle, while the fluorobenzoyl moiety provides a strong chromophore for sensitive UV detection.
The Derivatization Mechanism
The core of the derivatization process is a nucleophilic addition reaction. The lone pair of electrons on the nitrogen atom of a primary or secondary amine attacks the electrophilic carbon atom of the isothiocyanate group. This reaction, typically conducted under mild alkaline conditions to ensure the amine is in its more nucleophilic, unprotonated state, results in the formation of a stable N,N'-disubstituted thiourea derivative. This derivative is not only UV-active but also generally more hydrophobic, leading to better retention and separation on common reversed-phase columns like C18.
Caption: Reaction mechanism of 4-FBITC with an amine.
A Framework for Method Validation: Adherence to ICH Q2(R2) Standards
To ensure that an analytical method is fit for its intended purpose, a systematic validation is required. The International Council for Harmonisation (ICH) guidelines Q2(R2) provide the authoritative framework for this process.[3][4] A validated method provides confidence in the reliability, accuracy, and precision of the results.[4][5]
Caption: Workflow for HPLC method validation based on ICH guidelines.
Key Validation Parameters
-
Specificity/Selectivity : This demonstrates that the analytical signal is unequivocally attributable to the target analyte. It is assessed by analyzing a placebo or matrix spiked with the analyte and potential interferences (e.g., related substances, degradation products) to ensure no co-elution occurs at the retention time of the derivatized analyte.
-
Linearity and Range : Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.[5] The range is the interval between the upper and lower concentrations for which the method has been shown to have suitable precision, accuracy, and linearity. This is typically determined by analyzing a series of standards at a minimum of five different concentrations.
-
Accuracy : Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. For an assay, it is often evaluated by the recovery of a known amount of analyte spiked into a sample matrix. A minimum of nine determinations across three concentration levels covering the specified range is recommended.[6]
-
Precision : Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels:
-
Repeatability (Intra-assay precision) : Assesses precision over a short interval of time with the same analyst and equipment.
-
Intermediate Precision : Expresses within-laboratory variations (e.g., different days, different analysts, different equipment).[6]
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ) : The LOD is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness : Robustness measures the capacity of a method to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).[7] This provides an indication of its reliability during normal usage.
Experimental Protocols: A Self-Validating System
The following protocols provide a practical, step-by-step guide for the derivatization and validation of a model primary amine (e.g., hexylamine) using 4-FBITC.
Protocol 1: Pre-Column Derivatization with 4-FBITC
Causality: This protocol is designed to ensure a complete and reproducible reaction. The use of a borate buffer maintains an optimal alkaline pH (~9.0) to deprotonate the amine, enhancing its nucleophilicity. Acetonitrile is used as a solvent to ensure solubility of both the polar amine and the less polar 4-FBITC. Heating accelerates the reaction, and subsequent acidification with HCl quenches it by protonating any remaining amine.
-
Reagent Preparation :
-
Amine Standard Stock Solution (1 mg/mL) : Accurately weigh and dissolve 10 mg of hexylamine in 10 mL of 0.1 M HCl.
-
4-FBITC Solution (5 mg/mL) : Dissolve 25 mg of 4-FBITC in 5 mL of anhydrous acetonitrile. Prepare this solution fresh daily.
-
Borate Buffer (0.5 M, pH 9.0) : Prepare a 0.5 M boric acid solution and adjust the pH to 9.0 with 1 M NaOH.[8]
-
-
Derivatization Procedure :
-
In a 1.5 mL microcentrifuge tube, combine 50 µL of the amine standard solution (or sample extract), 100 µL of borate buffer, and 200 µL of the 4-FBITC solution.
-
Vortex the mixture for 30 seconds.
-
Heat the sealed tube in a heating block at 60°C for 30 minutes.
-
Cool the mixture to room temperature.
-
Add 50 µL of 1 M HCl to stop the reaction.[9]
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
Protocol 2: HPLC-UV Method for Analysis
Causality: A C18 column is chosen for its versatility in retaining the moderately hydrophobic thiourea derivative. The mobile phase gradient, starting with a higher aqueous content and moving to a higher organic content, ensures that polar impurities elute early while the derivatized analyte is retained and then eluted as a sharp, well-defined peak. UV detection at ~254 nm is typically effective for the benzoyl chromophore.
-
HPLC System : Standard HPLC system with a UV-Vis detector.
-
Column : C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase A : 0.1% Phosphoric Acid in Water.
-
Mobile Phase B : Acetonitrile.
-
Gradient :
-
0-15 min: 40% B to 90% B
-
15-17 min: 90% B (hold)
-
17-18 min: 90% B to 40% B
-
18-25 min: 40% B (equilibration)
-
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30°C.
-
Detection Wavelength : 254 nm.
-
Injection Volume : 20 µL.
Protocol 3: Execution of the Validation Study
This protocol outlines the sample sets required to assess the key validation parameters.
-
Specificity : Prepare and inject: (1) a blank (derivatization reagents only), (2) a derivatized sample of the analyte, and (3) a derivatized sample matrix spiked with the analyte and known potential impurities.
-
Linearity : Prepare a series of dilutions from the stock solution to create at least five concentration levels (e.g., 5, 10, 25, 50, 100 µg/mL). Derivatize each level and inject. Plot the peak area against concentration and determine the correlation coefficient (r²).
-
Accuracy : Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of analyte into the sample matrix. Prepare each level in triplicate. Derivatize, analyze, and calculate the percent recovery for each.[6]
-
Precision :
-
Repeatability : Prepare six samples at 100% of the target concentration. Derivatize and analyze them on the same day, with the same analyst and instrument. Calculate the relative standard deviation (%RSD).
-
Intermediate Precision : Repeat the repeatability study on a different day with a different analyst or instrument. Compare the results from both studies.
-
-
LOQ/LOD : Prepare a series of very dilute standards. The LOQ is the concentration that yields a signal-to-noise ratio of approximately 10:1 and for which precision (%RSD) is acceptable. The LOD corresponds to a signal-to-noise ratio of approximately 3:1.
Performance Benchmark: 4-FBITC vs. The Alternatives
The selection of a derivatization agent is a critical decision based on the analyte, matrix, and available instrumentation. 4-FBITC is part of the isothiocyanate family, which includes the well-known Phenyl isothiocyanate (PITC).[10][11][12] Its performance should be weighed against other popular classes of reagents.
| Feature | 4-FBITC / PITC | Dansyl Chloride (Dns-Cl) | o-Phthalaldehyde (OPA) | 9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl) |
| Analyte Scope | Primary & Secondary Amines[10] | Primary & Secondary Amines[13] | Primary Amines only[13] | Primary & Secondary Amines[1] |
| Detection Mode | UV | Fluorescence, UV | Fluorescence | Fluorescence |
| Derivative Stability | High, very stable thioureas | Good, stable sulfonamides[13] | Moderate, can be unstable | Good, but reagent can hydrolyze |
| Reaction Conditions | Mild heating (50-70°C), alkaline pH | Mild heating, alkaline pH, can be slow | Fast, room temp, requires a thiol co-reagent | Fast, room temp, alkaline pH |
| Key Advantage | Robust and stable derivatives, good for UV | High fluorescence sensitivity | Very fast reaction, automated | High fluorescence sensitivity |
| Key Disadvantage | Requires heating, UV detection may be less sensitive than fluorescence | Longer reaction times, light sensitive | Only for primary amines, derivative instability | Reagent is prone to hydrolysis, creating interferences |
| Suitability for LC-MS | Good, predictable fragmentation | Good | Moderate | Good |
Field-Proven Insights:
-
For Robustness and Simplicity (UV Detection): 4-FBITC and its analogue PITC are excellent choices. Their derivatives are highly stable, making them ideal for routine quality control applications where sample batches may sit in an autosampler. The reaction is straightforward and less prone to side products compared to reagents like FMOC-Cl.
-
For Ultimate Sensitivity (Fluorescence Detection): When trace-level quantification is required, fluorescence-based reagents like Dansyl-Cl and FMOC-Cl are superior. However, this comes at the cost of increased complexity. OPA is exceptionally useful for its speed and suitability for automation but is limited to primary amines.[1]
-
For Chiral Separations : While 4-FBITC is achiral, it can be used as an indirect chiral derivatization agent. By reacting it with a racemic mixture of chiral amines, a pair of diastereomers is formed. These diastereomers have different physical properties and can often be separated on a standard (achiral) HPLC column, avoiding the need for expensive chiral stationary phases.[14][]
Conclusion
4-Fluorobenzoyl isothiocyanate is a robust, reliable, and versatile derivatization agent for the HPLC-UV analysis of primary and secondary amines. Its primary strengths lie in the formation of highly stable thiourea derivatives and a straightforward reaction protocol. A validation strategy rigorously following ICH Q2(R2) guidelines, as outlined in this guide, will ensure the development of a method that is accurate, precise, and fit for purpose in regulated environments.
While it may not offer the same level of sensitivity as fluorescence-based reagents, its stability and broad applicability make it a valuable tool in the analytical scientist's arsenal. The choice between 4-FBITC and its alternatives should be a data-driven decision based on the specific analytical challenge, required sensitivity, and desired throughput.
References
- Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples. (2025).
- Derivatization and Separation of Aliph
- Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air. (n.d.). Thermo Fisher Scientific.
- A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. (2024). MDPI.
- Chiral benzofurazan-derived derivatization reagents for indirect enantiosepar
- Comparative evaluation of phenyl isothiocyanate derivatization and "dilute-and-shoot" methods for HPLC-MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples. (2025).
- Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. (2020). PubMed.
- ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.). ICH.
- High Performance Liquid Chromatography Coupled with Pre-column Derivatization for Determination of Oxidized Glutathione Level in Rats Exposed to Paraquat. (n.d.).
- HPLC determination of biogenic amines in beer by AQC derivatiz
- ICH guideline Q2(R2) on validation of analytical procedures. (2022). European Medicines Agency.
- Application Notes and Protocols for HPLC Analysis using 1-Fluoro-4-nitrobenzene as a Deriv
- Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. (n.d.).
- ICH Q2(R2) Validation of analytical procedures. (n.d.). Scientific guideline.
- Isothiocyanates as derivatization reagents for amines in liquid chromatography/electrospray ionization-tandem mass spectrometry (LC/ESI-MS/MS). (n.d.).
- Derivatizing Reagents for Detection of Organic Compounds By HPLC. (n.d.).
- Steps for HPLC Method Valid
- Determination of Biogenic Amines in Different Parts of Lycium barbarum L.
- Enantiomeric Purific
- Development of a new High Performance Liquid Chromatography- Fluorescence Detection (HPLC-FL) method for the determination of bi. (2024). Global NEST Journal.
- Validation of Analytical Procedures Q2(R2). (2023). ICH.
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- 10. Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples - PMC [pmc.ncbi.nlm.nih.gov]
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A Head-to-Head Battle for Protein Modification: 4-Fluorobenzoyl Isothiocyanate vs. FITC
A Senior Application Scientist's In-Depth Technical Guide
For decades, Fluorescein isothiocyanate (FITC) has been a workhorse in the researcher's toolkit for labeling proteins. Its vibrant green fluorescence has illuminated countless biological processes. However, the ever-evolving landscape of proteomics and drug development demands reagents with potentially enhanced properties. Enter 4-Fluorobenzoyl isothiocyanate, a molecule that, while structurally simpler, presents an intriguing alternative for protein modification. This guide provides a detailed comparison of the efficacy of 4-Fluorobenzoyl isothiocyanate and FITC, grounded in chemical principles and experimental insights, to empower researchers in making informed decisions for their specific applications.
The Contenders: A Tale of Two Isothiocyanates
Both 4-Fluorobenzoyl isothiocyanate and FITC share a common reactive moiety: the isothiocyanate group (-N=C=S). This group is the key to their protein modification capabilities, as it readily reacts with primary amine groups found on proteins, primarily the ε-amino group of lysine residues and the α-amino group of the N-terminus. This reaction forms a stable thiourea bond, covalently linking the molecule to the protein.[1][2]
FITC (Fluorescein isothiocyanate) is a derivative of the fluorophore fluorescein.[3] It is celebrated for its high quantum yield, meaning it efficiently converts absorbed light into fluorescent emission.[1] However, it is not without its drawbacks, including susceptibility to photobleaching (fading upon exposure to light) and pH-sensitive fluorescence.[1][4]
4-Fluorobenzoyl isothiocyanate , on the other hand, is a simpler aromatic isothiocyanate. It lacks the complex fused ring system of fluorescein. The key feature of this molecule is the fluorine atom attached to the benzoyl ring. Fluorine is a highly electronegative atom, and its presence as an electron-withdrawing group is expected to influence the reactivity of the isothiocyanate group. While it is not inherently fluorescent like FITC, its utility may lie in applications where a stable, non-fluorescent tag is required, or as a building block for more complex probes.
Mechanism of Action: A Shared Path to Covalent Modification
The fundamental reaction mechanism for both molecules is identical. The nucleophilic primary amine on a protein attacks the electrophilic carbon atom of the isothiocyanate group. This process is highly dependent on pH; a slightly alkaline environment (pH 8.5-9.5) is typically used to ensure that the amine groups are deprotonated and thus more nucleophilic.[5][6]
Figure 1: General reaction mechanism of an isothiocyanate with a primary amine on a protein to form a stable thiourea linkage.
Head-to-Head Comparison: Efficacy in Protein Modification
| Feature | 4-Fluorobenzoyl Isothiocyanate | FITC (Fluorescein isothiocyanate) |
| Reactive Group | Isothiocyanate (-N=C=S) | Isothiocyanate (-N=C=S) |
| Target Residues | Primary amines (Lysine, N-terminus) | Primary amines (Lysine, N-terminus) |
| Bond Type | Thiourea | Thiourea |
| Inherent Property | Non-fluorescent tag | Highly fluorescent dye |
| Reactivity | Potentially higher due to electron-withdrawing fluorine | High |
| Conjugate Stability | Generally high (stable thiourea bond) | Generally high, but the fluorophore can be prone to degradation |
| Photostability | Not applicable (non-fluorescent) | Prone to photobleaching |
| pH Sensitivity | Reaction is pH-dependent; conjugate stability is high | Fluorescence is pH-sensitive |
| Potential for Steric Hindrance | Lower due to smaller size | Higher due to bulky fluorescein group |
| Solubility | Requires organic solvent for stock solution | Requires organic solvent (e.g., DMSO) for stock solution |
Deeper Dive into the Comparison
Conjugate Stability: The thiourea bond formed by both reagents is known to be very stable.[1] However, recent studies have suggested that under certain in vivo conditions, thiourea linkages in some bioconjugates can exhibit instability. This is an important consideration for in vivo applications.
Impact on Protein Structure and Function: A significant advantage of 4-Fluorobenzoyl isothiocyanate's smaller size is the reduced likelihood of causing steric hindrance or significantly altering the protein's native conformation. The bulky fluorescein moiety of FITC can, in some cases, interfere with protein function or lead to aggregation, especially at high labeling ratios.
Applications:
-
FITC is the go-to reagent for applications requiring direct visualization of proteins, such as:
-
Immunofluorescence microscopy
-
Flow cytometry
-
ELISA
-
-
4-Fluorobenzoyl isothiocyanate is better suited for applications where a stable, non-fluorescent modification is desired:
-
Mass Spectrometry: The defined mass addition of the 4-fluorobenzoyl group can be used for quantifying proteins or identifying modification sites.
-
Drug Development: As a stable linker to attach other molecules (e.g., drugs, crosslinkers) to a protein.
-
Structural Biology: To introduce a specific chemical modification for studying protein structure-function relationships without the complications of a fluorescent tag.
-
Experimental Protocols
General Protocol for Protein Labeling with Isothiocyanates
This protocol provides a general framework that can be adapted for both 4-Fluorobenzoyl isothiocyanate and FITC. Note: Optimization of the molar ratio of the labeling reagent to the protein is crucial to achieve the desired degree of labeling without causing protein precipitation or loss of function.
Figure 2: A generalized workflow for the modification of proteins using isothiocyanate-based reagents.
Materials:
-
Protein of interest (in an amine-free buffer, e.g., 0.1 M sodium carbonate-bicarbonate buffer, pH 9.0)
-
4-Fluorobenzoyl isothiocyanate or FITC
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or hydroxylamine)
-
Gel filtration column (e.g., Sephadex G-25)
-
Reaction tubes
-
Spectrophotometer and/or mass spectrometer
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the labeling buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of any primary amines (e.g., Tris, glycine) as they will compete with the protein for the labeling reagent.[7] If necessary, perform a buffer exchange.
-
-
Labeling Reagent Preparation:
-
Immediately before use, dissolve the 4-Fluorobenzoyl isothiocyanate or FITC in anhydrous DMSO to a concentration of 1-10 mg/mL. Isothiocyanates are sensitive to moisture.
-
-
Labeling Reaction:
-
Slowly add the desired molar excess of the isothiocyanate solution to the stirring protein solution. A typical starting point is a 10- to 20-fold molar excess of the reagent over the protein.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light (especially important for FITC).
-
-
Quenching the Reaction:
-
Add a quenching solution to the reaction mixture to consume any unreacted isothiocyanate. Incubate for 30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Separate the labeled protein from the unreacted labeling reagent and quenching byproducts using a gel filtration column equilibrated with a suitable storage buffer (e.g., PBS).
-
-
Characterization of the Conjugate:
-
For FITC: Determine the degree of labeling (moles of FITC per mole of protein) by measuring the absorbance at 280 nm (for protein) and 495 nm (for FITC).
-
For 4-Fluorobenzoyl isothiocyanate: Confirm the modification and determine the degree of labeling using mass spectrometry (e.g., MALDI-TOF or ESI-MS).[7]
-
Conclusion: Choosing the Right Tool for the Job
The choice between 4-Fluorobenzoyl isothiocyanate and FITC ultimately depends on the specific experimental goals.
-
For applications requiring a fluorescent readout, FITC remains a viable, cost-effective option, provided its limitations in photostability and pH sensitivity are managed.
-
4-Fluorobenzoyl isothiocyanate emerges as a strong candidate for applications demanding a stable, non-intrusive, and quantifiable protein modification. Its smaller size and potentially higher reactivity make it an attractive alternative for mass spectrometry-based proteomics, protein cross-linking studies, and the development of novel bioconjugates.
As with any reagent, empirical validation is key. Researchers are encouraged to perform pilot experiments to determine the optimal labeling conditions and to assess the impact of the modification on their protein's structure and function. This head-to-head comparison provides the foundational knowledge to embark on these experiments with a clear understanding of the strengths and weaknesses of each contender.
References
-
TdB Labs. (2024, December). FITC Labeling and Conjugation. Retrieved from [Link]
-
Peptideweb.com. FITC labeling. Retrieved from [Link]
- Nath, S., et al. (2017). An efficient method for FITC labelling of proteins using tandem affinity purification. Bioscience Reports, 37(4), BSR20170530.
- Hu, R., et al. (2007). Proteomic Identification of Binding Targets of Isothiocyanates: A Perspective on Techniques. Journal of Agricultural and Food Chemistry, 55(24), 9735-9740.
- Nakamura, Y., & Miyoshi, N. (2010). Physiological relevance of covalent protein modification by dietary isothiocyanates.
- Benesch, J., et al. (2007). Effect of labelling ratio on the photophysics of fluorescein isothyocyanate (FITC) conjugated to bovine serum albumin. Journal of Fluorescence, 17(4), 451-458.
-
ResearchGate. The best protocol for FITC labeling of proteins. Retrieved from [Link]
- Mi, L., et al. (2008). Proteins as binding targets of isothiocyanates in cancer prevention. Carcinogenesis, 29(10), 1835-1843.
- Tardi, P. G., et al. (1989). Fluorescein isothiocyanate specifically modifies lysine 338 of cytochrome P-450scc and inhibits adrenodoxin binding. The Journal of biological chemistry, 264(28), 16565–16570.
- Elsässer-Beile, U., et al. (2022). Is Thiourea the Weak Link?
-
ResearchGate. Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol. Retrieved from [Link]
-
ResearchGate. Does anyone know about the stability of thiourea bonds (formed by the reaction of isothiocyanate group and amine group) in cells and in vivo?. Retrieved from [Link]
-
Springer, T. CONJUGATION OF PROTEIN TO FITC. Retrieved from [Link]
- Karpiński, P., et al. (2022). Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. International Journal of Molecular Sciences, 23(19), 11843.
-
Springer, T. CONJUGATION OF PROTEIN TO FITC. Retrieved from [Link]
- Nairn, R. C. (1961). A comparison of fluorescein isothiocyanate and lissamine rhodamine (RB 200) as labels for antibody in the fluorescent antibody technique. Immunology, 4(1), 109–120.
-
Wikipedia. Fluorescein isothiocyanate. Retrieved from [Link]
Sources
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- 2. p-Fluorobenzyl isothiocyanate | C8H6FNS | CID 75963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Fluorescein isothiocyanate - Wikipedia [en.wikipedia.org]
- 4. A comparison of fluorescein isothiocyanate and lissamine rhodamine (RB 200) as labels for antibody in the fluorescent antibody technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Proteomic Analysis of Covalent Modifications of Tubulins by Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Rapid Identification of Fluorochrome Modification Sites in Proteins by LC ESI-Q-TOF Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Quantum Chemical Calculations on Substituted Benzoylthiourea Derivatives
For Researchers, Scientists, and Drug Development Professionals
Substituted benzoylthiourea derivatives are a class of compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3][4] Understanding the intricate relationship between the molecular structure of these derivatives and their biological function is paramount for the rational design of more potent and selective therapeutic agents. Quantum chemical calculations have emerged as a powerful tool to elucidate the electronic and structural properties of these molecules, providing invaluable insights that complement experimental findings.[1][5]
This guide provides a comprehensive comparison of quantum chemical calculation strategies for substituted benzoylthiourea derivatives, grounded in field-proven insights and experimental data. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative sources.
The Foundational Choice: Selecting the Right Computational Approach
The accuracy of quantum chemical calculations is intrinsically linked to the chosen level of theory and basis set. For substituted benzoylthiourea derivatives, Density Functional Theory (DFT) has proven to be a robust and computationally efficient method.[1][5]
Comparing DFT Functionals and Basis Sets
The selection of the functional and basis set is a critical decision that directly impacts the quality of the calculated results. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is overwhelmingly the most common choice for these systems, offering a good balance between accuracy and computational cost.[1][5] It effectively captures electron correlation effects, which are crucial for describing the electronic structure of molecules containing heteroatoms like sulfur and nitrogen.
The choice of the basis set dictates the flexibility of the atomic orbitals used in the calculation. For benzoylthiourea derivatives, Pople-style basis sets are widely employed.
| Basis Set | Description | Key Advantages | Considerations |
| 6-31G(d,p) | A double-zeta basis set with polarization functions on heavy atoms (d) and hydrogen atoms (p). | A good starting point for geometry optimizations and frequency calculations. Computationally less demanding. | May not be sufficient for accurately describing systems with significant electron delocalization or weak interactions. |
| 6-31G++(d,p) | Adds diffuse functions (++) to the 6-31G(d,p) basis set for both heavy atoms and hydrogen. | Essential for describing anions, excited states, and systems with significant non-covalent interactions. Improves the accuracy of calculated electronic properties. | Increased computational cost compared to 6-31G(d,p). |
| 6-311++G(d,p) | A triple-zeta basis set with diffuse and polarization functions.[5][6] | Offers higher accuracy for both geometries and energies. Recommended for final single-point energy calculations and for obtaining highly accurate electronic properties. | The most computationally expensive of the three, but often provides results in better agreement with experimental data. |
Expert Insight: For a typical study on a new series of substituted benzoylthiourea derivatives, a pragmatic and effective workflow involves geometry optimization and frequency calculations at the B3LYP/6-31G(d,p) level of theory. This is followed by single-point energy calculations and the determination of electronic properties using a larger basis set, such as B3LYP/6-311++G(d,p), on the optimized geometries. This tiered approach provides a good balance between computational efficiency and accuracy.
Key Quantum Chemical Descriptors and Their Experimental Correlation
Quantum chemical calculations provide a plethora of descriptors that can be correlated with experimentally observed properties. Understanding these correlations is key to unlocking the predictive power of computational chemistry in drug design.
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactivity.[7] The energy of the HOMO is related to the molecule's ability to donate an electron, while the LUMO energy reflects its ability to accept an electron. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical stability and reactivity.[7]
A smaller HOMO-LUMO gap generally implies a more reactive molecule that is more polarizable and has a higher tendency to engage in chemical reactions. In the context of drug design, a lower energy gap can be correlated with higher biological activity, as the molecule can more readily interact with its biological target.[8]
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool that illustrates the charge distribution within a molecule.[2] It helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
-
Red/Yellow Regions: Indicate negative electrostatic potential, corresponding to areas with a high electron density (e.g., around oxygen and sulfur atoms). These are potential sites for electrophilic attack.
-
Blue Regions: Indicate positive electrostatic potential, corresponding to areas with low electron density (e.g., around hydrogen atoms attached to electronegative atoms). These are potential sites for nucleophilic attack.
Causality in Action: The MEP map can rationalize the non-covalent interactions, such as hydrogen bonding, that are crucial for the binding of a benzoylthiourea derivative to its protein target. The identification of key donor and acceptor atoms from the MEP analysis can guide the design of derivatives with improved binding affinity.[1]
Correlation of Calculated Parameters with Biological Activity
The true power of quantum chemical calculations lies in their ability to establish Quantitative Structure-Activity Relationships (QSAR). By correlating calculated descriptors with experimentally determined biological activities (e.g., IC50 values for anticancer activity), predictive models can be developed.[9]
| Calculated Parameter | Correlation with Biological Activity | Rationale |
| HOMO Energy (EHOMO) | Higher EHOMO can correlate with increased activity. | A higher HOMO energy indicates a greater ease of donating electrons, which can be important for interactions with biological targets. |
| LUMO Energy (ELUMO) | Lower ELUMO can correlate with increased activity. | A lower LUMO energy suggests a greater ability to accept electrons, facilitating charge-transfer interactions. |
| HOMO-LUMO Gap (ΔE) | A smaller ΔE often correlates with higher activity. | A smaller gap implies higher reactivity and polarizability, which can enhance binding to a receptor. |
| Dipole Moment (µ) | Can influence membrane permeability and solubility. | A moderate dipole moment is often desirable for good pharmacokinetic properties. |
| Mulliken Atomic Charges | Can identify key atoms involved in binding interactions. | The charge distribution can reveal which atoms are likely to participate in electrostatic interactions or hydrogen bonding with the receptor. |
Experimental Protocol: A Step-by-Step Workflow for Quantum Chemical Calculations
This protocol outlines a standard workflow for performing quantum chemical calculations on a substituted benzoylthiourea derivative using the Gaussian suite of programs, a widely used software package in computational chemistry.
Step 1: Molecular Structure Preparation
-
Draw the 2D structure of the substituted benzoylthiourea derivative using a chemical drawing software (e.g., ChemDraw, MarvinSketch).
-
Convert the 2D structure to a 3D structure.
-
Perform an initial geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry.
-
Save the coordinates in a format compatible with Gaussian (e.g., .mol or .gjf).
Step 2: Geometry Optimization and Frequency Calculation
-
Create a Gaussian input file (.gjf).
-
Specify the route section for geometry optimization and frequency calculation at the B3LYP/6-31G(d,p) level of theory.
-
Include the molecular coordinates in the input file.
-
Run the Gaussian calculation.
-
Verify that the optimization has converged and that there are no imaginary frequencies, which confirms that the optimized structure is a true minimum on the potential energy surface.
Step 3: Single-Point Energy and Electronic Property Calculations
-
Use the optimized geometry from Step 2.
-
Create a new Gaussian input file for a single-point energy calculation at a higher level of theory, such as B3LYP/6-311++G(d,p).
The Pop=Full keyword requests a full population analysis, which will provide information about HOMO, LUMO, and Mulliken charges.
-
Run the Gaussian calculation.
-
Extract the energies of the HOMO and LUMO, the HOMO-LUMO gap, the dipole moment, and the Mulliken atomic charges from the output file.
Step 4: Molecular Electrostatic Potential (MEP) Visualization
-
Perform a single-point energy calculation at the B3LYP/6-311++G(d,p) level of theory and include the output=wfx keyword to generate a wavefunction file.
-
Use a visualization software (e.g., GaussView, Avogadro) to read the checkpoint file (.chk) or the formatted checkpoint file (.fchk) and the wavefunction file to generate and visualize the MEP surface.
Visualization of the Computational Workflow
The following diagram illustrates the logical flow of the quantum chemical calculation workflow for substituted benzoylthiourea derivatives.
Caption: A typical workflow for quantum chemical calculations on benzoylthiourea derivatives.
Logical Relationship between Calculated Properties and Biological Activity
The following diagram illustrates the relationship between the calculated quantum chemical properties and the predicted biological activity of substituted benzoylthiourea derivatives.
Caption: Relationship between calculated properties and biological activity.
Conclusion
Quantum chemical calculations, particularly DFT, provide a powerful and insightful approach to studying substituted benzoylthiourea derivatives. By carefully selecting the computational method and basis set, researchers can obtain a wealth of information about the electronic and structural properties of these molecules. The correlation of these calculated parameters with experimental data not only helps in rationalizing observed biological activities but also provides a predictive framework for the design of novel and more effective therapeutic agents. This guide has provided a comprehensive overview of the key considerations, workflows, and applications of quantum chemical calculations in the exciting field of benzoylthiourea research.
References
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-
Limban, C., et al. (2020). New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications. Molecules, 25(7), 1478. [Link]
-
Hegazy, A. M., et al. (2023). Revealing the contributions of DFT to the spectral interpretation for an amino benzoyl thiourea derivative: Insights into experimental studies from theoretical perspectives, and biological evaluation. New Journal of Chemistry. [Link]
-
Chirita, C., et al. (2020). New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications. Molecules, 25(7), 1478. [Link]
- Illane, N., & Halim, M. (2011). Synthesis, Characterization and Antibacterial Studies of Benzoylthiourea Derivatives. International Proceedings of Chemical Biological and Environmental Engineering, 14.
-
Limban, C., et al. (2020). New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications. Molecules, 25(7), 1478. [Link]
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Chirita, C., et al. (2020). New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications. Molecules, 25(7), 1478. [Link]
-
Astuti, P., et al. (2019). Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea. Indonesian Journal of Pharmacy, 30(4), 255. [Link]
-
Suzana, S., et al. (2024). Synthesis and molecular docking of thiourea derivatives as antibacterial agents targeting enzymes involved in biosynthesis of bacterial cell wall. Pharmacy Education, 24(2), 143-150. [Link]
-
Suzana, S., et al. (2024). Synthesis, and molecular docking of thiourea derivatives as antibacterial agents targeting enzymes involved in biosynthesis of bacterial cell wall. Pharmacy Education, 24(2), 143-150. [Link]
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Science.gov. (n.d.). thiourea derivatives methods: Topics by Science.gov. [Link]
-
Megawati, D. S., & Armunanto, R. (2023). Computational Study of Bis-(1-(Benzoyl)-3-Methyl Thiourea) Platinum (II) Complex Derivatives as Anticancer Candidates. Jurnal Farmasi Dan Ilmu Kefarmasian Indonesia, 10(1), 1-8. [Link]
-
Megawati, D. S., et al. (2023). Quantitative Structure-Activity Relationship (QSAR) of N-Benzoyl-N'-Naphtylthiourea Derivative Compounds by in Silico as Anticancer Through Inhibition of VEGFR2 Receptors. ResearchGate. [Link]
-
Al-Taifi, E. A., et al. (2021). Preparation and biological activity evaluation of some benzoylthiourea and benzoylurea compounds. ResearchGate. [Link]
-
Al-Ostoot, F. H., et al. (2022). In-silico identification of small molecule benzofuran-1,2,3-triazole hybrids as potential inhibitors targeting EGFR in lung cancer via ligand-based pharmacophore modeling and molecular docking studies. Journal of Biomolecular Structure and Dynamics, 40(19), 8783-8800. [Link]
-
Megawati, D. S., et al. (2023). Quantitative Structure-Activity Relationship (QSAR) of N-Benzoyl-N'-Naphtylthiourea Derivative Compounds by in Silico as Anticancer Through Inhibition of VEGFR2 Receptors. Atlantis Press. [Link]
-
Akyuz, S., et al. (2020). Novel Benzoylthiourea Derivative N-((4-iodophenyl)carbamothioyl)Benzamide: Synthesis, Characterization, Molecular Modeling and Investigation of Antibacterial Activity. ResearchGate. [Link]
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Stability Showdown: A Comparative Guide to the Acylthiourea Linkage from 4-Fluorobenzoyl Isothiocyanate
For researchers, scientists, and drug development professionals, the choice of a covalent linker is a critical decision in the design of bioconjugates, antibody-drug conjugates (ADCs), and PROTACs. The stability of this molecular bridge dictates the therapeutic index, influencing both efficacy and off-target toxicity. An ideal linker must remain robust in systemic circulation to prevent premature payload release but cleave predictably at the target site.[1][2]
This guide provides an objective, in-depth assessment of the thiourea linkage, specifically the N-acylthiourea moiety derived from 4-Fluorobenzoyl isothiocyanate. We will dissect its stability profile and objectively compare its performance against common alternative linkers, supported by established chemical principles and detailed experimental workflows for validation.
The N-Acylthiourea Linkage: A Profile
The reaction of an isothiocyanate, such as 4-Fluorobenzoyl isothiocyanate, with a primary amine yields an N,N'-disubstituted thiourea. The presence of the acyl group (4-Fluorobenzoyl) adjacent to the thiourea nitrogen fundamentally alters the linkage's electronic properties and, consequently, its stability compared to a simple alkyl- or aryl-thiourea.
The thiourea motif itself is a versatile functional group, capable of forming strong hydrogen bonds that can be crucial for ligand-receptor interactions.[3] The electron-withdrawing nature of the 4-Fluorobenzoyl group is expected to increase the acidity of the adjacent N-H protons, potentially enhancing these interactions.[4]
// Structural representations (using labels for simplicity)
A [xlabel=<
>];
B [xlabel=<
>];
C [xlabel=<
>];
}
Caption: Formation of the N-Acylthiourea Linkage.
Comparative Stability Analysis: Acylthiourea vs. Alternatives
The central question for any linker is its stability under physiologically relevant conditions. Premature cleavage in circulation can lead to systemic toxicity, while insufficient cleavage at the target site reduces efficacy.[5][6] We compare the acylthiourea linkage to three widely used alternatives: amides, esters, and carbamates.
Causality of Stability:
-
Amides: Exhibit exceptional stability due to the strong resonance delocalization of the nitrogen lone pair into the carbonyl group. This gives the C-N bond significant double-bond character, making it kinetically stable to hydrolysis.[7][8] The estimated half-life for uncatalyzed hydrolysis of a peptide bond at pH 7 is as high as 1000 years.[7]
-
Esters: Are significantly more susceptible to hydrolysis than amides. The resonance contribution from the ether oxygen is less pronounced, rendering the carbonyl carbon more electrophilic and prone to nucleophilic attack by water or enzymes (e.g., esterases). Their cleavage rate is highly dependent on pH and temperature.[9]
-
Acylthioureas: The stability of this linkage is intermediate and tunable. It is generally more stable than an ester but more labile than an amide. The C=S bond (thiocarbonyl) polarizes the molecule differently than a C=O bond. Cleavage can be sensitive to strong acids, bases, or specific reagents, offering a potential mechanism for controlled release. For instance, cleavage of similar linkages from solid-phase supports often utilizes strong acids like trifluoroacetic acid (TFA).[10]
Data Presentation: Linker Stability Comparison
The following table summarizes the expected relative stability based on established chemical principles. The values are illustrative half-lives (t½) intended for comparative purposes. Actual stability is highly context-dependent (e.g., steric hindrance, neighboring groups).
| Linkage Type | pH 5.0 (Endosomal) | pH 7.4 (Systemic Circulation) | In Mouse/Human Plasma (Enzymatic) | Cleavage Conditions |
| Amide | Extremely High (> years) | Extremely High (> years) | Very High (stable, unless specific protease site) | Harsh acid/base, high temp; specific proteases |
| Ester | Moderate (hours to days) | Low to Moderate (days) | Low (cleaved by esterases) | Mild acid/base; esterases |
| Acylthiourea | High (days to weeks) | High (weeks to months) | Moderate to High (generally stable, but can be enzyme-sensitive) | Strong acid (TFA), specific heavy metal ions |
| Carbamate | High (days to weeks) | High (weeks to months) | High (generally stable) | Acid-labile (e.g., Boc group) or specific conditions |
Experimental Design for Stability Assessment
To ensure trustworthy and reproducible data, a self-validating experimental workflow is essential. This involves synthesizing the target compound and appropriate controls, subjecting them to stress conditions, and quantifying degradation over time using a stable analytical method like HPLC.
Protocol 1: Synthesis of N-(4-Fluorobenzoyl)-N'-(benzyl)thiourea
Causality: This protocol details the synthesis of a model compound. Benzylamine is chosen as a simple, representative primary amine. The two-step, one-pot synthesis via the in-situ formation of the acyl isothiocyanate is efficient and widely documented.[11][12]
-
Reagents & Equipment: 4-Fluorobenzoyl chloride, potassium thiocyanate (KSCN), dry acetone, benzylamine, magnetic stirrer, round-bottom flask, condenser.
-
Step 1: Formation of Isothiocyanate. To a solution of 4-Fluorobenzoyl chloride (1.0 eq) in dry acetone (20 mL), add KSCN (1.1 eq).
-
Step 2: Reaction. Stir the mixture vigorously at room temperature for 30-60 minutes. The formation of a white precipitate (KCl) will be observed.
-
Step 3: Amine Addition. To this mixture, add benzylamine (1.0 eq) dropwise.
-
Step 4: Reflux. Attach a condenser and heat the reaction to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Step 5: Workup. Once the reaction is complete, cool to room temperature and pour the mixture into ice-cold water.
-
Step 6: Isolation. Collect the resulting solid precipitate by vacuum filtration, wash with cold water, and dry.
-
Step 7: Purification & Validation. Recrystallize the crude product from ethanol. Confirm the structure and assess purity (>95%) using ¹H-NMR, ¹³C-NMR, Mass Spectrometry, and HPLC.
Note: Control compounds (e.g., N-(4-Fluorobenzoyl)benzylamine [amide] and Benzyl 4-fluorobenzoate [ester]) should be synthesized using standard organic chemistry techniques for parallel stability testing.
Protocol 2: pH-Dependent Hydrolysis Assay
Causality: This protocol assesses the intrinsic chemical stability of the linker. pH 7.4 simulates the bloodstream, while pH 5.0 mimics the acidic environment of endosomes and lysosomes, where payload release is often desired for ADCs.[2][9]
-
Reagents & Equipment: Test compounds, phosphate-buffered saline (PBS, pH 7.4), acetate buffer (pH 5.0), DMSO, HPLC vials, incubator, HPLC system.
-
Step 1: Stock Solutions. Prepare 10 mM stock solutions of each test compound in DMSO.
-
Step 2: Incubation Samples. In triplicate for each time point, dilute the stock solution 100-fold into pre-warmed (37°C) buffer (pH 7.4 or 5.0) to a final concentration of 100 µM. The final DMSO concentration should be ≤1% to minimize solvent effects.
-
Step 3: Incubation. Incubate all samples at 37°C.
-
Step 4: Time Points. At designated times (e.g., 0, 1, 4, 24, 72, 168 hours), take an aliquot (e.g., 100 µL) from the respective samples.
-
Step 5: Quenching. Immediately quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard. This precipitates proteins and stops further degradation.
-
Step 6: Analysis. Centrifuge the samples to pellet any precipitate and analyze the supernatant by reverse-phase HPLC with UV detection.
-
Step 7: Quantification. Calculate the percentage of the parent compound remaining at each time point relative to T=0. Plot this percentage versus time and determine the half-life (t½).
Conclusion and Strategic Application
The N-acylthiourea linkage, formed from 4-Fluorobenzoyl isothiocyanate, presents a compelling option in linker design, offering a stability profile that is superior to esters but more tunable than highly robust amides.
-
When to Choose an Acylthiourea Linkage: This linker is an excellent candidate when high systemic stability is required, but a non-enzymatic cleavage trigger under specific chemical conditions (e.g., localized changes in pH or redox potential, though this requires further investigation) is desired. Its strong hydrogen-bonding capacity can also contribute to target affinity.[13]
-
Comparison to Alternatives:
-
If absolute stability is paramount and the payload can be released via degradation of the entire antibody (in the case of ADCs), an amide bond within a non-cleavable linker is the logical choice.[2]
-
If rapid enzymatic cleavage in the lysosome is the primary goal and some degree of systemic instability is tolerable, an ester or an enzyme-cleavable peptide linker may be more suitable.[14][15]
-
Ultimately, the optimal linker is not universal; it is dictated by the specific biological target, the payload's mechanism of action, and the desired pharmacokinetic profile.[1] The protocols and comparative data in this guide provide a robust framework for making an informed, evidence-based decision, enabling the rational design of more effective and safer targeted therapeutics.
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Saeed, A., et al. (2022). Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review. RSC Advances. [Link]
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Paderi, J. E., et al. (2022). Engineering of degradable linkers to improve the oxidative sensitivity of thioketal-based biomaterials. ChemRxiv. [Link]
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Stack Exchange. (2020). Why do amides require much harsher conditions for hydrolysis than esters?. Chemistry Stack Exchange. [Link]
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Armstrong, V. C., et al. (1968). The hydrolysis of amides, esters, and related compounds in acid solution. Part I. Amides, carbamates, and ureas. Journal of the Chemical Society B: Physical Organic. [Link]
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Al-Rawi, R. A. A., et al. (2022). Linkers: An Assurance for Controlled Delivery of Antibody-Drug Conjugate. Pharmaceuticals. [Link]
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Bernkop-Schnürch, A., et al. (2007). Evaluation of in vitro enzymatic degradation of various thiomers and cross-linked thiomers. Drug Development and Industrial Pharmacy. [Link]
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Oleiwi, A. A., et al. (2023). Synthesis, Characterization of Some Thiourea Derivatives Based on 4-Methoxybenzoyl Chloride as Antioxidants and Study of Molecular Docking. Iraqi Journal of Science. [Link]
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Zaykov, A. N., & Danishefsky, S. J. (2019). Deprotection Strategies for Thioimidates During Fmoc Solid-Phase Peptide Synthesis: A Safe Route to Thioamides. ChemRxiv. [Link]
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Wang, J., et al. (2005). Novel thiourea-amine bifunctional catalysts for asymmetric conjugate addition of ketones/aldehydes to nitroalkenes: rational structural combination for high catalytic efficiency. Organic & Biomolecular Chemistry. [Link]
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Khan, I., et al. (2020). Structure and surface analyses of a newly synthesized acyl thiourea derivative along with its in silico and in vitro investigations for RNR, DNA binding, urease inhibition and radical scavenging activities. PLOS ONE. [Link]
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Gadoiu, M., et al. (2022). New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. Molecules. [Link]
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A Comparative Guide to the Antimicrobial Activity of 4-Fluorobenzoyl Isothiocyanate Analogs
In the persistent challenge of antimicrobial resistance, the exploration of novel chemical scaffolds is paramount for the development of next-generation therapeutic agents. Among these, isothiocyanates (ITCs), organic compounds featuring the R–N=C=S functional group, have garnered significant attention.[1] Naturally occurring in cruciferous vegetables, ITCs are known for a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] This guide focuses on a specific synthetic ITC, 4-Fluorobenzoyl isothiocyanate, and its analogs, providing a comparative analysis of their antimicrobial efficacy, underpinned by robust experimental data and methodologies.
The rationale for developing analogs of a lead compound like 4-Fluorobenzoyl isothiocyanate is rooted in the principles of medicinal chemistry. Subtle modifications to the molecular structure can profoundly influence a compound's potency, spectrum of activity, and pharmacokinetic properties. The introduction of a fluorine atom, for instance, is a common strategy in drug design known to enhance metabolic stability and binding affinity. This guide will delve into how further structural alterations to this core molecule impact its ability to inhibit microbial growth, offering a framework for structure-activity relationship (SAR) studies.[4][5]
Synthesis and Screening Workflow
The journey from conceptual analogs to actionable antimicrobial data follows a structured workflow. It begins with the chemical synthesis of the target compounds, followed by a systematic evaluation of their biological activity. This process is iterative, with the results from antimicrobial screening often informing the design of subsequent generations of analogs.
The synthesis of benzoyl isothiocyanate analogs is typically achieved through a two-step process. First, the corresponding benzoyl chloride is reacted with a thiocyanate salt (e.g., ammonium or potassium thiocyanate) to form the benzoyl isothiocyanate intermediate.[6] This reactive intermediate is then treated with various substituted anilines or other primary amines to yield a library of N-(4-fluorobenzoyl)-N'-(substituted-aryl)thioureas or related analogs.[6]
Caption: Proposed Mechanism of Antimicrobial Action for Isothiocyanates.
Conclusion and Future Directions
This guide demonstrates that synthetic modification of the 4-Fluorobenzoyl isothiocyanate scaffold is a viable strategy for developing potent antimicrobial agents. The structure-activity relationship studies clearly indicate that incorporating strong, para-substituted electron-withdrawing groups on a secondary aromatic ring enhances antibacterial and antifungal activity. The trifluoromethyl analog (Analog 2) stands out as a promising lead for further development.
Future research should focus on:
-
Expanding the analog library to further refine the SAR.
-
Evaluating the toxicity of the most potent compounds in mammalian cell lines to establish a selectivity index.
-
Conducting in vivo efficacy studies in animal models of infection.
-
Investigating the potential for synergy with existing antibiotics.
The insights provided herein serve as a valuable resource for researchers dedicated to the discovery and development of novel antimicrobial drugs.
References
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Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]
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-
The antibacterial properties of isothiocyanates. (2015). Microbiology, 161(Pt_2), 229–243. [Link]
-
Benzyl isothiocyanate exhibits antibacterial and antibiofilm activity against Fusobacterium nucleatum while preserving viability of human bone marrow mesenchymal stem cells: an in vitro study. (2024). BMC Oral Health, 24(1), 589. [Link]
-
Synthesis of Isothiocyanates: An Update. (2023). Molecules, 28(13), 5035. [Link]
-
Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. (2022). International Journal of Molecular Sciences, 23(21), 13328. [Link]
-
Isothiocyanates as Tubulin Polymerization Inhibitors—Synthesis and Structure–Activity Relationship Studies. (2022). International Journal of Molecular Sciences, 23(15), 8696. [Link]
-
Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections. (2018). Molecules, 23(3), 625. [Link]
-
Enzymatic inhibition by allyl isothiocyanate and factors affecting its antimicrobial action against Escherichia coli O157:H7. (2009). Journal of Food Protection, 72(10), 2153–2159. [Link]
-
Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections. (2018). Molecules, 23(3), 625. [Link]
-
(PDF) Antimicrobial Activity of Isothiocyanates from Cruciferous Plants against Methicillin-Resistant Staphylococcus aureus (MRSA). (2014). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Antimicrobial susceptibility testing (Broth microdilution method). (n.d.). WOAH - Asia. Retrieved January 22, 2026, from [Link]
-
Relationship between Chemical Structure and Antimicrobial Activities of Isothiocyanates from Cruciferous Vegetables against Oral Pathogens. (2016). Journal of Microbiology and Biotechnology, 26(11), 1957–1965. [Link]
-
General procedure for the synthesis of isothiocyanates. (n.d.). The Royal Society of Chemistry. Retrieved January 22, 2026, from [Link]
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Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. [Link]
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(PDF) Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold. (2020). ResearchGate. Retrieved January 22, 2026, from [Link]
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Relationship between Chemical Structure and Antimicrobial Activities of Isothiocyanates from Cruciferous Vegetables against Oral. (2016). Journal of Microbiology and Biotechnology. Retrieved January 22, 2026, from [Link]
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SYNTHESIS OF 2-FLUOROBENZOYL THIOUREA DERIVATIVES. (2023). İstanbul Ticaret Üniversitesi Fen Bilimleri Dergisi. Retrieved January 22, 2026, from [Link]
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Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. (2011). In Clinical and Laboratory Standards Institute. NCBI Bookshelf. Retrieved from [Link]
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Isothiocyanate synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]
-
(PDF) The antibacterial properties of Isothiocyanates. (2014). ResearchGate. Retrieved January 22, 2026, from [Link]
-
MIC (Broth Microdilution) Testing. (2020, July 27). YouTube. Retrieved January 22, 2026, from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Fluorobenzoyl Isothiocyanate
In the landscape of pharmaceutical research and synthetic chemistry, the responsible handling and disposal of reactive reagents is a non-negotiable pillar of laboratory safety and environmental stewardship. 4-Fluorobenzoyl isothiocyanate, a valuable building block, possesses a dual-functional nature that demands a specific and chemically-sound disposal protocol. Its reactivity, stemming from both an acyl group and an isothiocyanate moiety, necessitates more than a simple "dispose as hazardous waste" directive.[1] This guide provides an in-depth, procedural framework for the safe neutralization and disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulatory standards.
The Chemical Rationale: Understanding the Reactivity of 4-Fluorobenzoyl Isothiocyanate
To effectively neutralize a chemical, one must first understand its reactivity. Acyl isothiocyanates are bifunctional electrophiles.[2][3] The molecule presents two primary sites susceptible to nucleophilic attack: the carbonyl carbon and the central carbon of the isothiocyanate group (-N=C=S).[2] This inherent reactivity, particularly with nucleophiles like water, is the very characteristic we will exploit for its deactivation.[4][5] The presence of the electron-withdrawing acyl group makes it significantly more reactive than standard alkyl or aryl isothiocyanates.[2] The goal of our disposal protocol is to hydrolyze these reactive groups into the far more stable and less hazardous 4-fluorobenzoate and thiocarbonate salts.
Foundational Safety: Personal Protective Equipment (PPE) and Handling
4-Fluorobenzoyl isothiocyanate and its related compounds are classified as hazardous substances that can cause severe skin burns, eye damage, and respiratory irritation.[1][6][7][8] Many isothiocyanates are also lachrymators, substances that irritate the eyes and cause tearing. Therefore, strict adherence to PPE protocols is the first and most critical step.
Table 1: Mandatory Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles and a full-face shield. | Protects against splashes and irritating vapors. Standard safety glasses are insufficient.[9][10] |
| Hand Protection | Heavy-duty nitrile or neoprene gloves. Double-gloving is recommended. | Provides a robust barrier against a corrosive substance that is harmful on contact.[6][11] |
| Body Protection | Flame-resistant laboratory coat and a chemical-resistant apron. | Protects skin from splashes and spills.[10] |
| Respiratory | All handling and disposal must be conducted in a certified chemical fume hood. | Prevents inhalation of harmful and lachrymatory vapors.[9][10][12] |
Step-by-Step Neutralization and Disposal Protocol
This procedure is designed for the safe quenching of small quantities of 4-fluorobenzoyl isothiocyanate typically used in a research setting.
Core Principle
The protocol utilizes a basic aqueous solution (sodium bicarbonate) to promote the hydrolysis of the isothiocyanate and acyl functionalities. The base serves to accelerate the reaction and to neutralize the resulting acidic byproducts, rendering the final solution safe for appropriate aqueous waste disposal.
Experimental Workflow
Caption: The three-phase workflow for the safe disposal of 4-fluorobenzoyl isothiocyanate.
Detailed Methodology
-
Preparation:
-
Don all PPE as specified in Table 1. The procedure must be performed entirely within a chemical fume hood.[10][12]
-
In a beaker large enough to accommodate at least 10 times the volume of the isothiocyanate to be neutralized, prepare a 5-10% (w/v) aqueous solution of sodium bicarbonate or sodium carbonate.
-
Place the beaker on a magnetic stir plate and add a stir bar.
-
-
Neutralization:
-
Begin stirring the bicarbonate solution at a moderate speed.
-
Using a pipette or dropping funnel, add the 4-fluorobenzoyl isothiocyanate to the stirring basic solution very slowly and in small portions. Caution: The reaction can be exothermic. A rapid addition may cause splashing and excessive vapor release.
-
Once the addition is complete, cover the beaker loosely (e.g., with a watch glass) and allow the mixture to stir at room temperature for a minimum of two hours to ensure the reaction is complete.
-
-
Verification (The Self-Validating Step):
-
After the stirring period, turn off the stir plate and allow any solids to settle.
-
Using pH paper or a calibrated pH meter, test the pH of the aqueous solution. A final pH between 7 and 9 indicates that the acidic byproducts have been neutralized and the reactive starting material is consumed.
-
If the solution is still acidic, add more sodium bicarbonate solution and allow it to stir for another 30 minutes before re-testing.
-
-
Final Disposal:
-
Once neutralization is confirmed, the resulting aqueous solution must be disposed of in accordance with institutional and local regulations.[1][13][14][15]
-
Transfer the solution to a properly labeled aqueous hazardous waste container. Do not pour down the sink. [13][15] Evaporation in the fume hood is also not an acceptable method of disposal.[13][15]
-
This structured approach transforms a hazardous, reactive chemical into a manageable waste stream, embodying the principles of chemical safety and responsibility. By understanding the "why" behind the procedure, researchers can confidently and safely manage their chemical waste, fostering a culture of safety that extends beyond the product itself.
References
-
Singh, P., & Kaur, H. (2014). Reactivity and diverse synthetic applications of acyl isothiocyanates. ARKIVOC, 2014(6), 64-121. This review details the bifunctional electrophilic nature of acyl isothiocyanates, which underpins the neutralization strategy. [Link]
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
